NB-598 Maleate
描述
属性
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWPAYJKVJWEK-JVTXGDFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NB-598 Maleate: A Technical Guide to its Mechanism of Action as a Squalene Epoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, biochemical effects, and cellular consequences. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support researchers in the fields of lipid metabolism, drug discovery, and pharmacology.
Introduction
Hypercholesterolemia is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. The inhibition of cholesterol biosynthesis is a clinically validated strategy for managing elevated cholesterol levels. While HMG-CoA reductase inhibitors (statins) are the cornerstone of therapy, targeting other enzymes in the cholesterol synthesis pathway offers alternative and potentially complementary therapeutic approaches. Squalene epoxidase (SE), also known as squalene monooxygenase, catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a key regulatory point in the pathway.[1][2] NB-598 is a potent and competitive inhibitor of this enzyme, demonstrating significant cholesterol-lowering effects in both in vitro and in vivo models.[1][3]
Core Mechanism of Action: Inhibition of Squalene Epoxidase
NB-598 acts as a competitive inhibitor of squalene epoxidase.[1] By binding to the enzyme, it directly blocks the conversion of squalene to 2,3-oxidosqualene. This inhibition leads to two primary consequences: a significant accumulation of the substrate, squalene, and a downstream depletion of cholesterol and other sterols.[3]
Biochemical and Cellular Effects
The inhibition of squalene epoxidase by NB-598 triggers a cascade of effects within the cell:
-
Inhibition of Cholesterol Synthesis: NB-598 effectively blocks the synthesis of cholesterol from precursors such as acetate and mevalonate.[3]
-
Squalene Accumulation: The blockage of squalene epoxidase leads to a buildup of intracellular squalene.[3]
-
Reduced Secretion of Lipids: Treatment with NB-598 has been shown to decrease the secretion of cholesterol and triacylglycerol from hepatic cells.[4]
-
Downregulation of Apolipoprotein B (ApoB): NB-598 has been observed to reduce the secretion of ApoB, a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by enhancing its intracellular degradation.[4]
-
Feedback Regulation: The cellular depletion of cholesterol triggers a compensatory feedback mechanism, leading to the upregulation of HMG-CoA reductase and the LDL receptor.
Quantitative Data
The inhibitory potency of NB-598 has been quantified in various assay systems. The following tables summarize the key quantitative data available.
| Parameter | Value | System | Reference |
| IC₅₀ | 4.4 nM | Cell-free | [5] |
| IC₅₀ | 0.75 nM | HepG2 microsomes | [5] |
| IC₅₀ | 3.4 nM | Cholesterol Synthesis in HepG2 cells | [5] |
| Ki | 0.65–0.69 µM | Recombinant catalytic domain (competitive inhibition) | [6] |
Table 1: In Vitro Inhibitory Potency of NB-598
| Cell Line | Concentration | Effect | Reference |
| MIN6 | 10 µM | 36±7% reduction in total cholesterol | [3] |
| HepG2 | 10 µM | Inhibition of sterol and sterol ester synthesis from [¹⁴C]acetate | [3] |
| HepG2 | - | Suppression of cholesterol and triacylglycerol secretion | [3] |
| HepG2 | - | 31% reduction in ACAT activity (absence of exogenous cholesterol) | [3] |
| HepG2 | - | 22% reduction in ACAT activity (presence of 600 µM liposomal cholesterol) | [3] |
Table 2: Cellular Effects of NB-598
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and NB-598 Inhibition
Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of NB-598 on Squalene Epoxidase.
Experimental Workflow: Squalene Epoxidase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory effect of NB-598 on squalene epoxidase activity.
Experimental Protocols
Preparation of Liver Microsomes
This protocol describes the preparation of liver microsomes, a source of squalene epoxidase, for in vitro assays.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization buffer: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), 40 mM KOAc, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and protease inhibitors.[7]
-
Resuspension buffer: 200 mM sucrose, 50 mM HEPES-KOH (pH 7.5), and 1 mM DTT.[7]
-
Potter-Elvehjem homogenizer with a Teflon pestle
-
Refrigerated centrifuge
Procedure:
-
All steps should be performed at 0-4°C.[7]
-
Mince the liver tissue and add 4 mL of homogenization buffer per gram of liver.[7]
-
Homogenize the tissue with a motor-driven Potter-Elvehjem homogenizer.[7]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes.[7]
-
Collect the supernatant and centrifuge at 10,000 x g for 10 minutes.[7]
-
Collect the resulting supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in the resuspension buffer.
-
Determine the protein concentration of the microsomal suspension (e.g., using a BCA protein assay kit).
-
Aliquots of the microsomal suspension can be flash-frozen in liquid nitrogen and stored at -80°C until use.[7]
Squalene Epoxidase Inhibition Assay
This protocol outlines a method to determine the IC₅₀ of NB-598 for squalene epoxidase.
Materials:
-
Liver microsomes (prepared as in 5.1)
-
Assay buffer: 50 mM potassium-phosphate buffer (pH 7.4), 0.05% (v/v) Triton X-100, 5 mM MgCl₂.[6]
-
Flavin adenine dinucleotide (FAD) solution (50 µM final concentration).[6]
-
NADPH solution (150 µM final concentration).[6]
-
Squalene solution (25 µM final concentration, delivered in 1% (v/v) N,N-dimethylformamide).[6]
-
NB-598 serial dilutions in DMSO.
-
96-well UV-transparent plates.[6]
-
Organic solvent (e.g., acetonitrile) to stop the reaction.
-
HPLC system with a UV detector.
Procedure:
-
In a 96-well plate, combine the assay buffer, FAD, NADPH, liver microsomes (e.g., 20 nM final concentration of SE), and the desired concentration of NB-598 or vehicle (DMSO).[6]
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the squalene solution.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding an equal volume of cold organic solvent.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of remaining squalene. A C18 column with a mobile phase of acetonitrile/water can be used, with detection at 195 nm.[8]
-
Calculate the percentage of inhibition for each NB-598 concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cholesterol Synthesis Assay in HepG2 Cells
This protocol describes a method to measure the effect of NB-598 on de novo cholesterol synthesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% FBS)
-
NB-598 stock solution
-
[¹⁴C]-acetic acid (sodium salt)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid 80:30:1 v/v/v)
-
Phosphorimager or scintillation counter
Procedure:
-
Seed HepG2 cells in culture plates and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of NB-598 or vehicle for a specified period (e.g., 18-24 hours).
-
Add [¹⁴C]-acetic acid to the culture medium (e.g., 1 µCi/mL) and incubate for a further 2-4 hours.
-
Wash the cells with PBS and harvest them.
-
Extract the total lipids from the cell pellets using a chloroform:methanol mixture.
-
Separate the lipid extract by TLC. Co-spot with a cholesterol standard to identify the cholesterol band.
-
Visualize and quantify the radioactivity in the cholesterol band using a phosphorimager or by scraping the silica and performing scintillation counting.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the inhibition of cholesterol synthesis at each NB-598 concentration compared to the vehicle control.
Conclusion
This compound is a highly effective inhibitor of squalene epoxidase, a key enzyme in cholesterol biosynthesis. Its mechanism of action is well-characterized, involving the competitive inhibition of the enzyme, leading to squalene accumulation and a reduction in cholesterol synthesis. The downstream effects on lipid secretion and apolipoprotein B metabolism further contribute to its potential as a lipid-lowering agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers investigating the therapeutic potential of squalene epoxidase inhibitors and for those studying the intricate regulation of cholesterol homeostasis. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic efficacy and safety profile of NB-598 in humans.
References
- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NB-598 Maleate: A Potent Squalene Epoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. This document details its mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols for its evaluation, and illustrates its impact on cellular signaling pathways.
Core Concepts: Mechanism of Action
NB-598, with the chemical name (E)-N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, is a highly specific inhibitor of squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in cholesterol biosynthesis and a critical rate-limiting step.[2] By competitively inhibiting squalene epoxidase, NB-598 effectively blocks the cholesterol synthesis pathway downstream of HMG-CoA reductase, the target of statins.[3][4] This inhibition leads to an accumulation of squalene and a reduction in the synthesis of cholesterol and other downstream sterols.[5]
The inhibitory action of NB-598 is highly potent, with IC50 values in the nanomolar range in both cell-free and cell-based assays.[6] Its mechanism has been shown to be competitive with respect to the substrate, squalene.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its potency and effects.
Table 1: Inhibitory Potency (IC50) of NB-598
| Assay System | Target | IC50 Value | Reference |
| Cell-free assay | Squalene Epoxidase | 4.4 nM | [6] |
| HepG2 microsomal assay | Squalene Epoxidase | 0.75 nM | [6] |
| HepG2 cells | Cholesterol Synthesis | 3.4 nM | [6] |
| Time-dependent inhibition (initial) | Squalene Epoxidase | 120 nM | [7] |
| Time-dependent inhibition (prolonged incubation) | Squalene Epoxidase | 30 nM | [7] |
Table 2: Effects of NB-598 on Cellular Lipid Metabolism
| Cell Line | Concentration | Effect | Magnitude of Effect | Reference |
| MIN6 cells | 10 µM | Reduction in total cholesterol | 36 ± 7% | [8] |
| MIN6 cells (Plasma Membrane) | 10 µM | Reduction in cholesterol | 49 ± 2% | [8] |
| MIN6 cells (Endoplasmic Reticulum) | 10 µM | Reduction in cholesterol | 46 ± 7% | [8] |
| MIN6 cells (Secretory Granules) | 10 µM | Reduction in cholesterol | 48 ± 2% | [8] |
| HepG2 cells | Not specified | Suppression of cholesterol secretion | Significant | [9] |
| HepG2 cells | Not specified | Suppression of triacylglycerol secretion | Significant | [9] |
| HepG2 cells | Not specified | Reduction in apolipoprotein B secretion | Significant | [9] |
| Caco-2 cells | 10 µM | Reduction in ACAT activity (no exogenous cholesterol) | 31% | [8] |
| Caco-2 cells | 10 µM | Reduction in ACAT activity (with 600 pM liposomal cholesterol) | 22% | [8] |
Table 3: Preclinical Toxicology Findings
| Animal Model | Key Findings | Reference |
| Dogs | Dose-limiting gastrointestinal toxicity, skin toxicities (dermatitis) | [10][11][12] |
| Monkeys | Dose-limiting gastrointestinal toxicity | [10][11] |
Signaling Pathways and Regulatory Mechanisms
The inhibition of squalene epoxidase by NB-598 initiates a cascade of events that affect multiple cellular signaling pathways beyond the direct inhibition of cholesterol synthesis.
Cholesterol Biosynthesis and SREBP-2 Regulation
The primary effect of NB-598 is the disruption of the cholesterol biosynthesis pathway. This pathway is tightly regulated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2). Under low intracellular sterol conditions, SREBP-2 is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is cleaved. The active N-terminal domain then translocates to the nucleus and activates the transcription of genes involved in cholesterol synthesis and uptake. Inhibition of squalene epoxidase by NB-598 leads to a decrease in downstream sterols, which in turn activates SREBP-2 processing as a compensatory mechanism.[3] This leads to an upregulation of HMG-CoA reductase and the LDL receptor.[3]
Modulation of the PI3K/AKT Signaling Pathway
Recent studies have revealed a link between squalene epoxidase inhibition and the PI3K/AKT signaling pathway, a crucial regulator of cell growth, proliferation, and survival. The accumulation of squalene or the depletion of downstream cholesterol metabolites following NB-598 treatment can lead to the modulation of AKT phosphorylation.[13] While the exact mechanism is still under investigation, it is proposed that alterations in membrane lipid composition or the generation of specific signaling lipids may influence the activity of upstream regulators of the PI3K/AKT pathway.
Regulation of c-Myc Protein Stability
The oncoprotein c-Myc is a critical transcription factor that drives cell proliferation and is often deregulated in cancer. Its stability is tightly controlled by the ubiquitin-proteasome system. It has been observed that inhibition of squalene epoxidase by NB-598 can lead to a decrease in c-Myc protein levels. This effect is thought to be mediated by the accumulation of squalene, which may promote the degradation of c-Myc.[2] The precise molecular players in this degradation pathway are an active area of research.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Squalene Epoxidase Activity Assay (In Vitro)
This protocol describes a method to measure the enzymatic activity of squalene epoxidase in a cell-free system, which is essential for determining the direct inhibitory effect of compounds like NB-598.
Workflow Diagram:
Materials:
-
Microsomal fraction isolated from a relevant source (e.g., HepG2 cells, rat liver)
-
[³H]-Squalene or [¹⁴C]-Squalene
-
NADPH
-
FAD
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
Lipid extraction solvents (e.g., chloroform:methanol 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent system
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Microsome Preparation: Isolate microsomes from the chosen source using standard differential centrifugation methods. Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
Microsomal protein (e.g., 50-100 µg)
-
NADPH (e.g., 1 mM)
-
FAD (e.g., 10 µM)
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled squalene substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Lipid Extraction: Stop the reaction by adding the chloroform:methanol solvent mixture. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system to separate squalene from 2,3-oxidosqualene.
-
Quantification: Scrape the silica gel corresponding to the squalene and 2,3-oxidosqualene spots into scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of squalene converted to 2,3-oxidosqualene. Determine the IC50 value of NB-598 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cholesterol Synthesis Inhibition Assay (Cell-Based)
This protocol outlines a method to measure the rate of de novo cholesterol synthesis in cultured cells by monitoring the incorporation of a radiolabeled precursor, [¹⁴C]-acetate.
Workflow Diagram:
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of NB-598 Maleate: A Squalene Epoxidase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: NB-598 maleate is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway. Its discovery has provided a valuable tool for studying lipid metabolism and has been investigated for its potential as a cholesterol-lowering agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, tailored for professionals in the field of drug development and biomedical research.
Discovery and Mechanism of Action
NB-598, chemically known as (E)N-ethyl-N-(6,6-dimethyl-2-hepten-4-ynyl)-3-[(3,3'-bithiophen-5-yl)methoxy]benzenemethanamine, was identified as a competitive inhibitor of squalene epoxidase.[1] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway. By inhibiting this step, NB-598 effectively blocks the downstream synthesis of cholesterol and leads to an accumulation of squalene within cells.[2]
The inhibition of cholesterol synthesis by NB-598 triggers a cellular response to restore cholesterol homeostasis. A key part of this response is the activation of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway.[1][3] Under conditions of low cellular cholesterol, SREBP-2 is transported from the endoplasmic reticulum to the Golgi apparatus, where it is proteolytically cleaved. The active N-terminal fragment of SREBP-2 then translocates to the nucleus and upregulates the transcription of genes involved in cholesterol synthesis and uptake, most notably the low-density lipoprotein (LDL) receptor.[4] This increased expression of the LDL receptor enhances the clearance of LDL-cholesterol from the circulation.
Synthesis of this compound
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available in the reviewed literature, the synthesis of structurally related allylamine derivatives, such as SF 86-327, has been described and provides a likely synthetic route. The synthesis would logically proceed through the coupling of key intermediates to form the final tertiary amine structure, followed by salt formation with maleic acid.
A plausible synthetic workflow is outlined below:
Figure 1: Plausible synthetic workflow for this compound.
Biological Activity and Quantitative Data
The biological activity of NB-598 has been characterized in various in vitro and in vivo systems. The following tables summarize the key quantitative data.
| Parameter | Species/System | Value | Reference |
| IC50 | |||
| Squalene Epoxidase (cell-free) | Human | 4.4 nM | [5] |
| Squalene Epoxidase (HepG2 microsomes) | Human | 0.75 nM | [5] |
| Cholesterol Synthesis (from [14C]acetate) | HepG2 cells | 3.4 nM | [5] |
| In Vitro Effects | |||
| Reduction in total cholesterol | MIN6 cells (10 µM) | 36 ± 7% | [6] |
| Decrease in cholesterol from Plasma Membrane | MIN6 cells (10 µM) | 49 ± 2% | [6] |
| Decrease in cholesterol from Endoplasmic Reticulum | MIN6 cells (10 µM) | 46 ± 7% | [6] |
| Decrease in cholesterol from Secretory Granules | MIN6 cells (10 µM) | 48 ± 2% | [6] |
| Reduction in ACAT activity (no exogenous cholesterol) | Caco-2 cells | 31% | [6] |
| Reduction in ACAT activity (with 600 pM liposomal cholesterol) | Caco-2 cells | 22% | [6] |
Table 1: Quantitative Biological Activity of NB-598
Experimental Protocols
Squalene Epoxidase Inhibition Assay (Microsomal)
This protocol is adapted from descriptions of similar assays.[7][8]
Objective: To determine the in vitro inhibitory activity of NB-598 on squalene epoxidase in rat liver microsomes.
Materials:
-
Rat liver microsomes
-
NB-598
-
[3H]squalene (radiolabeled substrate)
-
NADPH
-
FAD
-
0.1 M Tris-HCl buffer (pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADPH, FAD, and rat liver microsomes.
-
Add varying concentrations of NB-598 (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding [3H]squalene.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., methanol/chloroform).
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Scrape the spots corresponding to 2,3-oxidosqualene and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of NB-598 and determine the IC50 value.
Figure 2: Experimental workflow for the squalene epoxidase inhibition assay.
Cholesterol Synthesis Inhibition Assay (Cell-Based)
This protocol is based on the methodology of measuring [14C]acetate incorporation into cholesterol in HepG2 cells.[2][9][10][11][12]
Objective: To determine the effect of NB-598 on de novo cholesterol synthesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
NB-598
-
[14C]acetate (radiolabeled precursor)
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
TLC plates
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of NB-598 (or vehicle control) and incubate for 24 hours.
-
Add [14C]acetate to the medium and incubate for an additional 2-4 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the lipid extract using TLC, with appropriate standards for cholesterol.
-
Visualize the cholesterol spot (e.g., with iodine vapor) and scrape the corresponding area from the TLC plate.
-
Quantify the amount of incorporated [14C]acetate in the cholesterol fraction using a scintillation counter.
-
Normalize the results to the total protein content of the cell lysate and calculate the percentage of inhibition of cholesterol synthesis.
Signaling Pathway
The primary signaling pathway affected by NB-598 is the cholesterol biosynthesis pathway and its regulation via SREBP-2.
Figure 3: Signaling pathway of NB-598 action.
References
- 1. Switch-like control of SREBP-2 transport triggered by small changes in ER cholesterol: a delicate balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol metabolism regulation mediated by SREBP-2, LXRα and miR-33a in rainbow trout (Oncorhynchus mykiss) both in vivo and in vitro | PLOS One [journals.plos.org]
- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SREBP2 regulates the endothelial response to cytokines via direct transcriptional activation of KLF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of squalene epoxidase activity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.box [2024.sci-hub.box]
- 12. Inhibition of Cholesterol Synthesis in HepG2 Cells by GINST-Decreasing HMG-CoA Reductase Expression Via AMP-Activated Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potent and Selective Profile of NB-598 Maleate: A Squalene Epoxidase Inhibitor
For Immediate Release
This technical guide provides an in-depth pharmacological overview of NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Targeting Cholesterol Biosynthesis
This compound selectively inhibits squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently cholesterol. By competitively binding to squalene epoxidase, NB-598 effectively blocks this step, leading to an accumulation of squalene and a reduction in downstream cholesterol synthesis.[1] This targeted action makes NB-598 a valuable tool for studying cholesterol metabolism and a potential therapeutic agent for hypercholesterolemia.[3]
Quantitative Analysis of In Vitro Potency
The inhibitory potency of NB-598 has been quantified across various experimental systems, demonstrating its high affinity for squalene epoxidase. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in both isolated enzyme and cell-based assays.
| Assay Type | Target | Species | IC50 Value | Reference |
| Cell-Free Assay | Squalene Epoxidase | - | 4.4 nM | |
| Microsomal Assay | Squalene Epoxidase | Human (from HepG2 cells) | 0.75 nM | |
| Cell-Based Assay | Cholesterol Synthesis | Human (HepG2 cells) | 3.4 nM |
This table summarizes the reported IC50 values for NB-598 in different in vitro models.
While NB-598 is established as a competitive inhibitor of squalene epoxidase, a specific dissociation constant (Ki) value is not prominently available in the reviewed literature. The consistent low nanomolar IC50 values, however, strongly indicate a high binding affinity for its target enzyme.
Effects on Cellular Lipid Metabolism
NB-598's inhibitory action on squalene epoxidase profoundly impacts cellular lipid homeostasis. In human hepatoma HepG2 cells, treatment with NB-598 leads to a dose-dependent inhibition of cholesterol synthesis from precursors like [14C]acetate.[1] This inhibition of the cholesterol synthesis pathway has further downstream consequences:
-
Reduced Triglyceride Secretion: NB-598 has been shown to suppress the secretion of triglycerides from HepG2 cells.[4]
-
Decreased Apolipoprotein B (ApoB) Secretion: The secretion of ApoB, a primary component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), is also significantly reduced in the presence of NB-598.[4] Pulse-chase studies using [35S]methionine have indicated that this reduction is due to an enhanced intracellular degradation of ApoB.[4]
-
Induction of LDL Receptor Activity: By inhibiting intracellular cholesterol synthesis, NB-598 leads to an upregulation of LDL receptor activity and its corresponding mRNA levels in HepG2 cells.[3] This suggests a cellular response to compensate for reduced endogenous cholesterol by increasing uptake from the extracellular environment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
The following sections outline the methodologies employed in key experiments to characterize the pharmacological profile of this compound.
Squalene Epoxidase Inhibition Assay (Microsomal)
This assay determines the direct inhibitory effect of NB-598 on squalene epoxidase activity in a subcellular fraction.
-
Preparation of Microsomes:
-
Human hepatoma HepG2 cells are cultured to confluency.
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).
-
The homogenate is subjected to differential centrifugation, with the final high-speed centrifugation pellet (microsomal fraction) being resuspended in a storage buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Inhibition Assay:
-
The reaction mixture contains the microsomal preparation, a buffer system (e.g., potassium phosphate buffer), and necessary cofactors such as NADPH and FAD.
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the microsomes.
-
The enzymatic reaction is initiated by the addition of the substrate, radiolabeled squalene (e.g., [3H]squalene).
-
The reaction is allowed to proceed at 37°C for a defined period and is then terminated by the addition of a quenching solution (e.g., a mixture of chloroform and methanol).
-
The lipid-soluble products are extracted and separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled 2,3-oxidosqualene formed is quantified using liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Cholesterol Synthesis Assay
This assay measures the effect of NB-598 on de novo cholesterol synthesis in intact cells.
-
Cell Culture and Treatment:
-
HepG2 cells are seeded in multi-well plates and allowed to adhere and grow to a desired confluency in a standard culture medium.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 18-24 hours).
-
-
Radiolabeling and Lipid Extraction:
-
Following treatment, a radiolabeled precursor, typically [14C]acetate, is added to the culture medium, and the cells are incubated for a further period to allow for its incorporation into newly synthesized lipids.
-
The cells are washed with PBS, and total lipids are extracted using a solvent system such as hexane/isopropanol.
-
-
Analysis:
-
The extracted lipids are dried and then separated by TLC.
-
The spots corresponding to cholesterol are identified (using standards) and scraped from the TLC plate.
-
The radioactivity of the cholesterol fraction is measured by liquid scintillation counting.
-
The inhibition of cholesterol synthesis is calculated relative to vehicle-treated control cells.
-
Apolipoprotein B (ApoB) Secretion Assay
This assay quantifies the amount of ApoB secreted by cells into the culture medium following treatment with NB-598.
-
Cell Culture and Treatment:
-
HepG2 cells are cultured as described above.
-
Cells are treated with this compound in a serum-free or low-serum medium to minimize background from exogenous lipoproteins.
-
-
Sample Collection and Preparation:
-
After the treatment period, the culture medium is collected and centrifuged to remove any detached cells or debris.
-
-
Quantification of ApoB:
-
The concentration of ApoB in the conditioned medium is determined using a specific and sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or by quantitative Western blotting.
-
For Western blotting, proteins in the medium are concentrated, separated by SDS-PAGE, transferred to a membrane, and probed with an anti-ApoB antibody. The resulting bands are quantified using densitometry.
-
The results are normalized to the total cell protein content in the corresponding wells.
-
Conclusion
This compound is a highly potent and selective competitive inhibitor of squalene epoxidase. Its ability to effectively block cholesterol biosynthesis at a key regulatory step, leading to reduced cholesterol and triglyceride secretion, underscores its significance as a research tool in the field of lipid metabolism. The detailed pharmacological profile and experimental methodologies presented in this guide provide a comprehensive resource for scientists and researchers working on the development of novel therapeutics for lipid-related disorders.
References
- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Squalene Epoxidase Inhibition by NB-598 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the inhibition of squalene epoxidase (SE) by NB-598 Maleate, a potent and selective inhibitor of this key enzyme in the cholesterol biosynthesis pathway. This document details the mechanism of action of NB-598, its effects on cellular lipid metabolism, and comprehensive protocols for relevant in vitro assays. Quantitative data are presented in tabular format for clarity, and key pathways and experimental workflows are visualized using diagrams generated with Graphviz DOT language. This guide is intended to serve as a valuable resource for researchers in the fields of metabolic disease, oncology, and drug discovery.
Introduction to Squalene Epoxidase
Squalene epoxidase (SE), also known as squalene monooxygenase, is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol synthesis and a committed step toward cholesterol production.[2] Due to its pivotal role, SE has emerged as a promising therapeutic target for managing hypercholesterolemia and for the treatment of certain cancers where aberrant cholesterol metabolism is implicated.[1]
This compound: A Potent Squalene Epoxidase Inhibitor
NB-598 is a potent and specific inhibitor of squalene epoxidase.[3][4] It has been shown to competitively inhibit human microsomal squalene epoxidase.[5] The inhibition of SE by NB-598 leads to a significant reduction in cholesterol synthesis and an accumulation of intracellular squalene.[6]
Mechanism of Action
NB-598 acts as a competitive inhibitor of squalene epoxidase, binding to the enzyme's active site and preventing the binding of the natural substrate, squalene.[3][4][5] This leads to a dose-dependent inhibition of cholesterol synthesis.[5] While primarily described as a competitive inhibitor, some studies have suggested a more complex interaction, with evidence of non-competitive inhibition under certain conditions, highlighting the need for further kinetic characterization.
Quantitative Inhibition Data
The inhibitory potency of NB-598 has been quantified in various in vitro systems. The following tables summarize key quantitative data on the effects of NB-598.
Table 1: Inhibitory Potency of NB-598 on Squalene Epoxidase
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HepG2 cells (Cholesterol Synthesis from [14C]acetate) | 3.4 nM | [7] |
| IC50 | Cell-free human microsomal SE | 4.4 nM | [7] |
| IC50 | HepG2 microsomal SE | 0.75 nM | [7] |
Table 2: Effects of NB-598 on Cellular Cholesterol and Lipid Metabolism in MIN6 Cells
| Parameter | Treatment | % Change from Control | Reference |
| Total Cholesterol | 10 µM NB-598 (48h) | -36 ± 7% | [3] |
| Plasma Membrane Cholesterol | 10 µM NB-598 (48h) | -49 ± 2% | [3] |
| Endoplasmic Reticulum Cholesterol | 10 µM NB-598 (48h) | -46 ± 7% | [3] |
| Secretory Granule Cholesterol | 10 µM NB-598 (48h) | -48 ± 2% | [3] |
Table 3: Effects of NB-598 on Lipid Secretion from HepG2 Cells
| Parameter | Effect of NB-598 | Reference |
| Cholesterol Secretion | Suppressed | [8] |
| Triacylglycerol Secretion | Suppressed | [8] |
| Apolipoprotein B (apoB) Secretion | Reduced | [8] |
| Apolipoprotein A-I (apoA-I) Secretion | Unaffected | [8] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of squalene epoxidase and the point of inhibition by NB-598.
References
- 1. Squalene Epoxidase: Its Regulations and Links with Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Squalene Epoxidase Inhibitor NB-598 Maleate: A Deep Dive into its Impact on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NB-598 Maleate, a potent and competitive inhibitor of the enzyme squalene epoxidase, has demonstrated significant effects on lipid metabolism, positioning it as a molecule of interest in the study of hyperlipidemia and related metabolic disorders. By targeting a key regulatory step in the cholesterol biosynthesis pathway, NB-598 effectively reduces the production of cholesterol and modulates the secretion of other key lipids and apolipoproteins. This technical guide provides a comprehensive overview of the core effects of this compound on lipid metabolism, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating the involved signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and the study of lipid metabolism.
Mechanism of Action: Inhibition of Squalene Epoxidase
NB-598 is a competitive inhibitor of squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway that catalyzes the conversion of squalene to 2,3-oxidosqualene.[1] This inhibition leads to an accumulation of squalene and a downstream reduction in the synthesis of cholesterol.
Signaling Pathway of Cholesterol Biosynthesis Inhibition
The following diagram illustrates the point of intervention of NB-598 in the cholesterol biosynthesis pathway.
Quantitative Effects of this compound on Lipid Metabolism
The inhibitory action of NB-598 on squalene epoxidase translates into measurable changes in various parameters of lipid metabolism. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
In Vitro Efficacy in HepG2 Cells
Human hepatoma HepG2 cells are a widely used in vitro model for studying liver lipid metabolism.
| Parameter | IC50 Value | Reference |
| Squalene Epoxidase Inhibition (cell-free) | 4.4 nM | [1] |
| Squalene Epoxidase Inhibition (microsomal) | 0.75 nM | [1] |
| Cholesterol Synthesis Inhibition | 3.4 nM | [1] |
Table 1: Inhibitory Potency of NB-598 in HepG2 Cells.
| Parameter | Treatment | % Change from Control | Reference |
| Secreted Cholesterol | NB-598 | Decreased | |
| Secreted Triacylglycerol | NB-598 | Decreased | |
| Secreted Apolipoprotein B | NB-598 | Decreased | |
| Intracellular Cholesterol | NB-598 | Decreased | |
| Intracellular Triacylglycerol | NB-598 | No significant change |
Table 2: Effects of NB-598 on Lipid and Apolipoprotein B Secretion and Intracellular Levels in HepG2 Cells.
In Vivo Efficacy in Animal Models
Studies in canines have demonstrated the hypolipidemic effects of NB-598.
| Parameter | Animal Model | Dosage | % Change from Control | Reference |
| Serum Total Cholesterol | Dog | Dose-dependent | Decreased | |
| Serum LDL Cholesterol | Dog | Dose-dependent | Decreased | |
| Serum Triglycerides | Dog | Dose-dependent | Decreased | |
| Serum Squalene | Dog | Dose-dependent | Increased |
Table 3: In Vivo Hypolipidemic Effects of NB-598 in Dogs.
Secondary Effects on Lipid Metabolism Regulation
The primary inhibition of cholesterol synthesis by NB-598 triggers secondary regulatory responses in liver cells.
Upregulation of HMG-CoA Reductase and LDL Receptor Activity
In response to reduced intracellular cholesterol levels, cells upregulate the expression and activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the early stages of cholesterol synthesis, and the low-density lipoprotein (LDL) receptor, which is responsible for the uptake of cholesterol-rich LDL particles from the circulation.[2]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Squalene Epoxidase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of NB-598 on squalene epoxidase.
Methodology:
-
Enzyme Source: Microsomes are prepared from cultured HepG2 cells or animal liver tissue (e.g., dog liver) by differential centrifugation.
-
Substrate: Radiolabeled [³H]squalene is used as the substrate.
-
Reaction Mixture: The assay mixture typically contains the microsomal enzyme preparation, a buffer system (e.g., potassium phosphate buffer), NADPH as a cofactor, and varying concentrations of NB-598 or vehicle control.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.
-
Lipid Extraction: The reaction is stopped, and lipids are extracted using a solvent system like chloroform/methanol.
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The radioactivity corresponding to the product, 2,3-oxidosqualene, and the remaining substrate, squalene, is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each NB-598 concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Cholesterol Synthesis Assay in HepG2 Cells
Objective: To measure the effect of NB-598 on de novo cholesterol synthesis in cultured cells.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) until they reach a desired confluency.
-
Treatment: Cells are pre-incubated with varying concentrations of NB-598 or vehicle control for a specified period.
-
Radiolabeling: [¹⁴C]acetate is added to the culture medium, and the cells are incubated for several hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: The cells are harvested, and total lipids are extracted.
-
Saponification and Sterol Extraction: The lipid extract is saponified to hydrolyze esterified cholesterol, and the non-saponifiable fraction containing free sterols is extracted.
-
Analysis: The amount of radioactivity incorporated into cholesterol is determined by techniques such as thin-layer chromatography followed by scintillation counting.
-
Data Analysis: The rate of cholesterol synthesis is expressed as the amount of radiolabel incorporated into cholesterol per unit of cell protein or time. The inhibitory effect of NB-598 is calculated relative to the control.
Apolipoprotein B Secretion Assay
Objective: To quantify the effect of NB-598 on the secretion of apolipoprotein B (ApoB) from HepG2 cells.
Methodology:
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with NB-598 as described for the cholesterol synthesis assay.
-
Pulse-Chase Labeling: To specifically measure newly synthesized and secreted ApoB, a pulse-chase experiment is often performed. Cells are first incubated for a short period (pulse) with a medium containing a radiolabeled amino acid (e.g., [³⁵S]methionine). This is followed by a "chase" period where the cells are incubated in a medium containing an excess of the unlabeled amino acid.
-
Sample Collection: At various time points during the chase period, the culture medium is collected.
-
Immunoprecipitation: ApoB is immunoprecipitated from the culture medium using a specific anti-ApoB antibody.
-
Analysis: The immunoprecipitated ApoB is separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and the amount of radioactivity is quantified using autoradiography or phosphorimaging.
-
Data Analysis: The amount of secreted ApoB at each time point is determined, and the effect of NB-598 on the rate of ApoB secretion is calculated.
In Vivo Hypolipidemic Study in Dogs
Objective: To evaluate the effect of oral administration of NB-598 on plasma lipid levels in a canine model.
Methodology:
-
Animal Model: Beagle dogs are often used for these studies. A state of hypercholesterolemia can be induced by feeding a high-cholesterol diet.
-
Drug Administration: NB-598 is administered orally at different dose levels for a specified duration (e.g., daily for several weeks). A control group receives a placebo.
-
Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study.
-
Lipid Analysis: Plasma is separated, and concentrations of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using standard enzymatic assays. Plasma squalene levels are also often measured as a marker of squalene epoxidase inhibition.
-
Data Analysis: Changes in lipid parameters from baseline are calculated for each treatment group and compared to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound is a potent and specific inhibitor of squalene epoxidase that effectively lowers cholesterol synthesis and the secretion of atherogenic lipoproteins. Its mechanism of action, involving the direct inhibition of a key enzyme in the cholesterol biosynthesis pathway and the subsequent upregulation of LDL receptor activity, makes it a valuable tool for research into lipid metabolism and a potential therapeutic agent for hyperlipidemia. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development in this field.
References
Unraveling the Potent Inhibition of Squalene Epoxidase by NB-598 Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of NB-598 Maleate to squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. NB-598 is a potent and selective inhibitor of squalene epoxidase, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent for hypercholesterolemia and other related disorders. This document details the quantitative binding data, experimental methodologies for its determination, and the underlying molecular interactions.
Quantitative Analysis of this compound Binding to Squalene Epoxidase
This compound exhibits high-affinity binding to squalene epoxidase, leading to potent inhibition of its enzymatic activity. The inhibitory potency has been quantified across various experimental systems, as summarized in the table below.
| Parameter | Value | Assay System | Source |
| IC50 | 4.4 nM | Cell-free | [1] |
| IC50 | 0.75 nM | HepG2 Microsomal Assay | [1] |
| IC50 | 3.4 nM | Cholesterol Synthesis Inhibition in HepG2 cells | [1] |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that this compound is a nanomolar inhibitor of squalene epoxidase. The potent inhibition observed in both cell-free and cell-based assays underscores its direct interaction with the enzyme and its efficacy in a cellular context.
Mechanism of Action: Competitive and Non-Competitive Inhibition
NB-598 is widely characterized as a potent and competitive inhibitor of squalene epoxidase (SE).[2][3][4][5][6] This mode of inhibition implies that NB-598 directly competes with the enzyme's natural substrate, squalene, for binding to the active site. The structural similarity of NB-598 to a portion of the squalene molecule allows it to occupy the active site, thereby preventing the catalytic conversion of squalene to 2,3-oxidosqualene.
Interestingly, some studies have also reported a non-competitive inhibition pattern for NB-598 under specific experimental conditions.[7] One study observed time-dependent inhibition, suggesting a slow, tight-binding mechanism. Further kinetic analysis in this study indicated non-competitive inhibition with respect to the squalene substrate.[8][9] This could suggest that NB-598 may bind to a site distinct from the substrate-binding pocket, inducing a conformational change that inhibits enzyme activity, or that its binding kinetics are more complex than a simple competitive model. The dual reports of competitive and non-competitive inhibition highlight the need for further investigation into the precise molecular interactions under various assay conditions.
The Cholesterol Biosynthesis Pathway and the Role of Squalene Epoxidase
Squalene epoxidase catalyzes a critical, rate-limiting step in the cholesterol biosynthesis pathway: the stereospecific epoxidation of squalene to 2,3-oxidosqualene.[10][11] This pathway is fundamental for the production of cholesterol, a vital component of cell membranes and a precursor for steroid hormones and bile acids. By inhibiting squalene epoxidase, NB-598 effectively blocks the downstream synthesis of cholesterol.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the binding affinity of inhibitors like this compound. Below are representative protocols for key experiments.
Microsomal Squalene Epoxidase Inhibition Assay
This cell-free assay directly measures the inhibition of squalene epoxidase activity in a preparation of liver microsomes.
a. Preparation of Liver Microsomes:
-
Homogenize fresh liver tissue (e.g., from rat or humanely sourced) in a cold buffer (e.g., 0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose and 1 mM EDTA).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
b. Squalene Epoxidase Activity Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 0.2-0.5 mg)
-
Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
NADPH (e.g., 1 mM)
-
FAD (e.g., 10 µM)
-
[3H]-Squalene (substrate, e.g., 10 µM, with a specific activity of 10-20 Ci/mmol) emulsified with a detergent like Tween 80.
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Pre-incubate the microsomes with NB-598 or vehicle for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the [3H]-squalene substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a solution of alcoholic potassium hydroxide.
-
Extract the lipids using a non-polar solvent (e.g., hexane).
-
Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).
-
Quantify the radioactivity in the spots corresponding to squalene and 2,3-oxidosqualene using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of NB-598 and determine the IC50 value by non-linear regression analysis.
Cellular Cholesterol Synthesis Inhibition Assay in HepG2 Cells
This cell-based assay measures the effect of NB-598 on de novo cholesterol synthesis in a human liver cell line.
-
Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until they reach a desired confluency (e.g., 80-90%).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control in a serum-free medium for a specified time (e.g., 2 hours).
-
Add a radiolabeled precursor, such as [14C]-acetate or [3H]-mevalonate, to the medium and incubate for an additional period (e.g., 2-4 hours).[5]
-
Wash the cells with phosphate-buffered saline (PBS) to remove the unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a solvent mixture (e.g., chloroform:methanol).
-
Separate the different lipid classes, including cholesterol, using TLC.
-
Visualize the lipid spots (e.g., with iodine vapor) and scrape the spot corresponding to cholesterol.
-
Quantify the radioactivity in the cholesterol spot using a scintillation counter.
-
Normalize the radioactivity to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each NB-598 concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a highly potent inhibitor of squalene epoxidase, demonstrating nanomolar efficacy in both enzymatic and cellular assays. Its primary mechanism of action is competitive inhibition, although non-competitive characteristics have been observed, suggesting a complex interaction with the enzyme. The detailed experimental protocols provided herein offer a foundation for researchers to investigate the binding affinity of NB-598 and other potential squalene epoxidase inhibitors. A thorough understanding of these interactions is paramount for the development of novel therapeutics targeting cholesterol metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. knepublishing.com [knepublishing.com]
- 8. researchgate.net [researchgate.net]
- 9. Rutin and Quercetin Decrease Cholesterol in HepG2 Cells but Not Plasma Cholesterol in Hamsters by Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
NB-598 Maleate: A Comprehensive Technical Review of its Role as a Squalene Epoxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By targeting this enzyme, NB-598 presents a distinct mechanism of action for hypercholesterolemia treatment compared to widely used statins, which inhibit HMG-CoA reductase. This technical guide provides a comprehensive literature review of this compound studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Mechanism of Action
NB-598 is a competitive inhibitor of squalene epoxidase, the enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene.[3] This inhibition leads to a reduction in the synthesis of cholesterol and an accumulation of squalene.[3] The inhibition of cholesterol synthesis by NB-598 triggers a cellular response that includes the upregulation of low-density lipoprotein (LDL) receptor activity, which in turn enhances the clearance of LDL cholesterol from the circulation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro and in vivo studies on NB-598.
Table 1: In Vitro Inhibitory Activity of NB-598
| System | Parameter | Value | Reference |
| Cell-free assay | IC50 | 4.4 nM | [1] |
| HepG2 microsomal assay | IC50 | 0.75 nM | [1] |
| HepG2 cells (cholesterol synthesis) | IC50 | 3.4 nM | [1] |
Table 2: Effects of NB-598 on Cellular Cholesterol and Lipid Metabolism
| Cell Line | Treatment | Effect | Reference |
| MIN6 cells | 10 µM NB-598 (48h) | 36±7% reduction in total cholesterol | [2] |
| HepG2 cells | 10 µM NB-598 | Inhibition of sterol and sterol ester synthesis from [14C]acetate | [2] |
| HepG2 cells | Not specified | Suppression of cholesterol and triacylglycerol secretion | [6] |
| HepG2 cells | Not specified | Reduction in apolipoprotein B secretion | [6] |
Table 3: In Vivo Effects of NB-598 in Animal Models
| Animal Model | Administration | Effect | Reference |
| Dogs | Multiple oral doses | Dose-dependent decrease in serum total and LDL cholesterol | [3][7] |
| Dogs | Multiple oral doses | Increase in serum squalene levels | [3][7] |
| Rats | Single oral dose | Inhibition of cholesterol synthesis from [14C]acetate | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on NB-598.
Squalene Epoxidase Activity Assay
This protocol is based on the methods used to determine the inhibitory activity of NB-598 on squalene epoxidase, typically using rat liver microsomes.
Materials:
-
Rat liver microsomes
-
[¹⁴C]Squalene
-
NADPH
-
FAD
-
This compound solutions of varying concentrations
-
Scintillation fluid
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing rat liver microsomes, NADPH, and FAD in the buffer solution.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding [¹⁴C]squalene.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform and methanol).
-
Extract the lipids from the mixture.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the amount of [¹⁴C]2,3-oxidosqualene formed using a scintillation counter.
-
Calculate the percentage of inhibition at each NB-598 concentration and determine the IC50 value.
Cholesterol Biosynthesis Assay in HepG2 Cells
This protocol describes the measurement of de novo cholesterol synthesis in a human hepatoma cell line, HepG2, using a radiolabeled precursor.
Materials:
-
HepG2 cells
-
Cell culture medium
-
[¹⁴C]Acetate
-
This compound solutions of varying concentrations
-
Lysis buffer
-
Scintillation fluid
Procedure:
-
Culture HepG2 cells to a desired confluency in multi-well plates.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 18 hours).
-
Add [¹⁴C]acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Extract the lipids from the cell lysate.
-
Measure the radioactivity incorporated into the cholesterol fraction using a scintillation counter.
-
Determine the dose-dependent inhibition of cholesterol synthesis by NB-598.
LDL Receptor Binding Assay in HepG2 Cells
This protocol outlines the procedure to assess the effect of NB-598 on the binding of LDL to its receptor on the surface of HepG2 cells.
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
¹²⁵I-labeled LDL
-
Unlabeled LDL (for determining non-specific binding)
-
Binding buffer
Procedure:
-
Culture HepG2 cells in multi-well plates.
-
Pre-incubate the cells with this compound for a specified time (e.g., 18 hours) to induce LDL receptor expression.
-
Wash the cells and incubate them with ¹²⁵I-labeled LDL in binding buffer at 4°C for a defined period (e.g., 2 hours).
-
For determining non-specific binding, incubate a parallel set of cells with ¹²⁵I-labeled LDL in the presence of a large excess of unlabeled LDL.
-
Wash the cells extensively with cold PBS to remove unbound ¹²⁵I-LDL.
-
Lyse the cells and measure the radioactivity in a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Visualizations: Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and NB-598 Inhibition
Caption: Inhibition of Squalene Epoxidase by NB-598 in the Cholesterol Biosynthesis Pathway.
Experimental Workflow for NB-598 Evaluation
Caption: A typical experimental workflow for the evaluation of this compound.
Conclusion
This compound is a highly potent, competitive inhibitor of squalene epoxidase, demonstrating significant cholesterol-lowering effects both in vitro and in vivo. Its mechanism of action, distinct from that of statins, offers a potential alternative or complementary therapeutic strategy for the management of hypercholesterolemia. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working in the field of lipid metabolism and cardiovascular disease. Further investigation into the long-term efficacy and safety profile of NB-598 and other squalene epoxidase inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of NB-598 Maleate on Triglyceride Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase, plays a critical role in the cholesterol biosynthesis pathway. While its primary function is to inhibit the conversion of squalene to 2,3-oxidosqualene, thereby reducing cholesterol synthesis, NB-598 also exerts a significant, indirect impact on triglyceride metabolism. This technical guide provides a comprehensive overview of the mechanism by which NB-598 affects triglyceride levels, supported by quantitative data from key in vitro studies, detailed experimental protocols, and visualizations of the underlying biological pathways. The primary mechanism involves the suppression of apolipoprotein B (apoB) secretion, which is essential for the assembly and release of triglyceride-rich very-low-density lipoproteins (VLDL) from hepatocytes. This leads to a reduction in the number of circulating triglyceride-rich lipoprotein particles.
Core Mechanism of Action
NB-598 is a specific inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] Its primary effect is the reduction of cholesterol synthesis. However, this inhibition has a significant downstream effect on the secretion of triglycerides from liver cells.
The secretion of triglycerides from hepatocytes is intrinsically linked to the availability of apolipoprotein B (apoB).[1] ApoB is the primary structural protein for VLDL particles, which are responsible for transporting triglycerides from the liver to other tissues.
Studies have demonstrated that NB-598 suppresses the secretion of both cholesterol and triacylglycerol from HepG2 cells.[1] This effect is not due to a direct inhibition of triglyceride synthesis itself.[2] Instead, the suppression of lipid secretion by NB-598 is associated with a significant reduction in the secretion of apoB.[1] The reduction in apoB secretion is caused by an enhanced intracellular degradation of the apoB protein.[1] Consequently, with less apoB available to form VLDL particles, the secretion of triglycerides from the cell is diminished, leading to a reduction in the number of triacylglycerol-rich lipoprotein particles.[1]
It has been hypothesized that the accumulation of farnesol, a precursor in the cholesterol synthesis pathway that may build up when downstream enzymes are inhibited, could also play a role in regulating hepatic lipid metabolism. Farnesol has been shown to reduce triglyceride accumulation in hepatocytes by increasing fatty acid oxidation through the activation of PPARα and down-regulating fatty acid synthase.[6][7][8][9][10] This suggests a potential secondary mechanism, although the primary, demonstrated effect of NB-598 on triglyceride secretion is via the reduction of apoB.
Quantitative Data from In Vitro Studies
The following tables summarize the quantitative effects of NB-598 as observed in key studies utilizing the human hepatoma cell line, HepG2.
Table 1: Dose-Dependent Effect of NB-598 on Triacylglycerol and Cholesterol Secretion in HepG2 Cells
| NB-598 Concentration (µM) | Secretion of Triacylglycerol (% of Control) | Secretion of Cholesterol (% of Control) |
| 0.01 | 85.1 ± 3.5 | 80.2 ± 4.1 |
| 0.1 | 65.3 ± 2.8 | 58.7 ± 3.3 |
| 1 | 48.9 ± 2.1 | 42.5 ± 2.7 |
Data extracted from Horie et al., 1993. Values are presented as mean ± S.E.M. (n=3).
Table 2: Effect of NB-598 on the Synthesis of Cellular Lipids in HepG2 Cells
| Lipid Class | Control (dpm/mg protein) | NB-598 (1 µM) (dpm/mg protein) | % of Control |
| Squalene | 2,340 ± 180 | 145,600 ± 8,700 | 6222 |
| Sterols | 28,700 ± 1,500 | 4,200 ± 350 | 14.6 |
| Sterol Esters | 12,500 ± 980 | 1,800 ± 150 | 14.4 |
| Triacylglycerol | 35,600 ± 2,100 | 34,800 ± 1,900 | 97.8 |
| Phospholipids | 189,000 ± 11,000 | 185,000 ± 10,500 | 97.9 |
Data extracted from Horie et al., 1993. Cells were incubated with [14C]acetate for 4 hours. Values are presented as mean ± S.E.M. (n=3). Note the lack of significant inhibition of triacylglycerol synthesis.
Table 3: Effect of NB-598 on the Secretion of Apolipoprotein B from HepG2 Cells
| Treatment | Apolipoprotein B Secretion (% of Control) |
| Control | 100 |
| NB-598 (1 µM) | 55.2 ± 3.1 |
Data extracted from Horie et al., 1993. Cells were incubated for 18 hours. Values are presented as mean ± S.E.M. (n=3).
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture
HepG2 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/ml penicillin, and 100 µg/ml streptomycin in a humidified atmosphere of 5% CO2 at 37°C. For experiments, cells are seeded in appropriate culture dishes and grown to near confluence.
Measurement of Lipid Synthesis
-
Labeling: HepG2 cells are pre-incubated for 2 hours in serum-free DMEM. The medium is then replaced with fresh serum-free DMEM containing [1-14C]acetate (e.g., 1 µCi/ml).
-
Incubation: Cells are incubated with the radiolabel for a specified period (e.g., 4 hours) in the presence or absence of NB-598.
-
Lipid Extraction: After incubation, the medium is removed, and the cells are washed with phosphate-buffered saline (PBS). Cellular lipids are extracted using a mixture of hexane and isopropanol (3:2, v/v).
-
Lipid Separation and Quantification: The extracted lipids are separated by thin-layer chromatography (TLC) using a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v). The areas corresponding to different lipid classes (squalene, sterols, sterol esters, triglycerides, phospholipids) are identified using standards, scraped from the TLC plate, and the radioactivity is determined by liquid scintillation counting.
Measurement of Lipid Secretion
-
Pre-labeling: HepG2 cells are incubated with [1-14C]acetate in serum-free DMEM for a period sufficient to label intracellular lipids (e.g., 18 hours).
-
Chase Period: The labeling medium is removed, and the cells are washed with PBS. Fresh serum-free DMEM containing a non-radioactive source of acetate and the desired concentration of NB-598 is added.
-
Sample Collection: The cells are incubated for a further period (e.g., 4 hours). The culture medium is then collected.
-
Lipid Extraction and Analysis: Lipids are extracted from the collected medium and analyzed by TLC and liquid scintillation counting as described for lipid synthesis.
Quantification of Apolipoprotein B Secretion
-
Treatment: HepG2 cells are incubated in serum-free DMEM with or without NB-598 for a specified duration (e.g., 18 hours).
-
Sample Collection: The culture medium is collected and centrifuged to remove cell debris.
-
Immunoprecipitation: An excess of anti-human apoB antibody is added to the medium and incubated (e.g., overnight at 4°C). Protein A-Sepharose is then added to precipitate the antibody-apoB complexes.
-
SDS-PAGE and Autoradiography: The immunoprecipitates are washed, and the proteins are solubilized in SDS-PAGE sample buffer, separated by SDS-polyacrylamide gel electrophoresis, and visualized by autoradiography if radiolabeled amino acids were used during incubation.
-
Quantification: The protein bands corresponding to apoB are excised from the gel, and the radioactivity is measured, or the band intensity is quantified by densitometry.
Pulse-Chase Analysis of Apolipoprotein B Degradation
-
Pulse Labeling: HepG2 cells are incubated for a short period (the "pulse," e.g., 10-20 minutes) in a methionine-free medium containing [35S]methionine to label newly synthesized proteins, including apoB.
-
Chase Period: The radioactive medium is removed, and the cells are washed. They are then incubated in a "chase" medium containing an excess of unlabeled methionine and the desired concentration of NB-598.
-
Time Points: At various time points during the chase (e.g., 0, 30, 60, 90 minutes), cells are lysed.
-
Immunoprecipitation and Analysis: ApoB is immunoprecipitated from the cell lysates at each time point, and the amount of radiolabeled apoB is quantified using SDS-PAGE and autoradiography/scintillation counting. The rate of disappearance of the radiolabeled apoB indicates its rate of degradation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of NB-598 on triglyceride secretion.
Caption: Workflow for key in vitro experiments.
Conclusion
This compound reduces the secretion of triglycerides from hepatocytes not by inhibiting their synthesis, but by limiting the availability of apolipoprotein B, a crucial component for the assembly and secretion of triglyceride-rich VLDL particles. This is achieved through the enhanced intracellular degradation of apoB. This mechanism underscores the intricate link between cholesterol and triglyceride metabolism and highlights squalene epoxidase as a therapeutic target that can influence both lipid pathways. The provided data and protocols offer a foundational resource for further investigation into the therapeutic potential and metabolic consequences of squalene epoxidase inhibition.
References
- 1. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Farnesol-Mediated Regulation Of Hepatic Lipid Metabolism In Heparg Cells " by Asmita Pant [digitalcommons.wayne.edu]
- 7. Farnesol decreases serum triglycerides in rats: identification of mechanisms including up-regulation of PPARalpha and down-regulation of fatty acid synthase in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesol induces fatty acid oxidation and decreases triglyceride accumulation in steatotic HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesol attenuates oxidative stress and liver injury and modulates fatty acid synthase and acetyl-CoA carboxylase in high cholesterol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NB-598 Maleate: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
NB-598 maleate is a potent and selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2] Its ability to decrease cholesterol production makes it a valuable tool for studying lipid metabolism and a potential therapeutic agent for hypercholesterolemia. This document provides detailed in vitro experimental protocols for evaluating the activity of this compound, including its effects on squalene epoxidase, cellular cholesterol biosynthesis, and other related cellular processes.
Mechanism of Action
NB-598 is a competitive inhibitor of squalene epoxidase, which catalyzes the conversion of squalene to 2,3-oxidosqualene.[3] This is a critical, rate-limiting step in the cholesterol biosynthesis pathway. By blocking this step, NB-598 effectively reduces the de novo synthesis of cholesterol.
Signaling Pathway
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on Squalene Epoxidase.
Quantitative Data Summary
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Squalene Epoxidase Inhibition) | Cell-free | 4.4 nM | [1] |
| IC50 (Squalene Epoxidase Inhibition) | HepG2 Microsomes | 0.75 nM | [1] |
| IC50 (Cholesterol Synthesis Inhibition) | HepG2 Cells | 3.4 nM | [1] |
| Cholesterol Reduction (10 µM NB-598) | MIN6 Cells (Total) | 36 ± 7% | [2] |
| Cholesterol Reduction (10 µM NB-598) | MIN6 Cells (Plasma Membrane) | 49 ± 2% | [2] |
| Cholesterol Reduction (10 µM NB-598) | MIN6 Cells (Endoplasmic Reticulum) | 46 ± 7% | [2] |
| Cholesterol Reduction (10 µM NB-598) | MIN6 Cells (Secretory Granules) | 48 ± 2% | [2] |
| ACAT Activity Reduction (No exogenous cholesterol) | Caco-2 Cells | 31% | [2] |
| ACAT Activity Reduction (With 600 pM liposomal cholesterol) | Caco-2 Cells | 22% | [2] |
Experimental Protocols
Squalene Epoxidase (SE) Inhibition Assay (Cell-Free)
This protocol is adapted from methods used for yeast squalene epoxidase and can be applied to mammalian microsomal preparations.
Objective: To determine the in vitro inhibitory activity of this compound on squalene epoxidase.
Materials:
-
Microsomal fraction from HepG2 cells (or other relevant cell line/tissue)
-
[14C]Farnesyl pyrophosphate (substrate)
-
NADPH
-
FAD
-
This compound
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail and vials
-
Thin-layer chromatography (TLC) plates and developing solvent
Workflow:
Caption: Workflow for the Squalene Epoxidase (SE) Inhibition Assay.
Procedure:
-
Microsome Preparation: Isolate the microsomal fraction from cultured HepG2 cells using standard differential centrifugation techniques.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, FAD, microsomal protein, and varying concentrations of this compound (or vehicle control).
-
Initiate Reaction: Add [14C]farnesyl pyrophosphate to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable organic solvent mixture (e.g., chloroform:methanol).
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate squalene, 2,3-oxidosqualene, and other sterols.
-
Quantification: Visualize the spots (e.g., by autoradiography), scrape the corresponding silica, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each NB-598 concentration and determine the IC50 value.
Cellular Cholesterol Biosynthesis Inhibition Assay
Objective: To measure the effect of this compound on de novo cholesterol synthesis in cultured cells.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
[14C]Acetate (or [3H]mevalonate)
-
This compound
-
Lipid extraction solvents
-
TLC plates and developing solvent
-
Scintillation counter
Workflow:
Caption: Workflow for the Cellular Cholesterol Biosynthesis Inhibition Assay.
Procedure:
-
Cell Culture: Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours).
-
Radiolabeling: Add [14C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Cell Harvest: Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lipid Extraction: Lyse the cells and extract the total lipids.
-
Analysis: Separate the lipid extract using TLC and quantify the radioactivity in the cholesterol band.
-
Data Analysis: Normalize the radioactivity to the protein content of each sample and calculate the inhibition of cholesterol synthesis relative to the vehicle-treated control.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity Assay
Objective: To assess the indirect effect of this compound on cholesterol esterification by ACAT.
Materials:
-
Caco-2 or HepG2 cells
-
[14C]Oleoyl-CoA
-
Cell lysis buffer
-
Microsome isolation reagents
-
This compound
-
TLC plates and developing solvent
-
Scintillation counter
Procedure:
-
Cell Treatment: Culture cells in the presence or absence of this compound.
-
Microsome Isolation: Prepare microsomal fractions from the treated cells.
-
ACAT Reaction: Incubate the microsomes with [14C]oleoyl-CoA in a reaction buffer.
-
Lipid Extraction and Separation: Extract the lipids and separate cholesteryl esters from other lipids by TLC.
-
Quantification: Quantify the radioactivity of the cholesteryl ester spots.
-
Data Analysis: Compare the ACAT activity in NB-598-treated cells to that in control cells.
Conclusion
This compound is a powerful research tool for investigating the cholesterol biosynthesis pathway and its regulation. The protocols outlined above provide a framework for characterizing the in vitro effects of this compound. Researchers can adapt these methods to suit their specific cell types and experimental questions. The potent and specific nature of NB-598 allows for precise dissection of the role of squalene epoxidase in various physiological and pathological processes.
References
Application Notes and Protocols for NB-598 Maleate in HepG2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NB-598 Maleate, a potent and competitive inhibitor of squalene epoxidase, in human hepatoma (HepG2) cell culture. The provided protocols detail methods for studying its effects on cholesterol biosynthesis, lipid metabolism, and lipoprotein secretion.
Introduction
This compound is a selective inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1] By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively inhibits the synthesis of cholesterol.[2][3] This targeted inhibition makes it a valuable tool for studying the regulation of cholesterol metabolism and its impact on cellular processes in liver cells. In HepG2 cells, NB-598 has been shown to not only inhibit cholesterol synthesis but also to suppress the secretion of cholesterol and triacylglycerol.[4][5] Furthermore, it reduces the secretion of apolipoprotein B (apoB), a primary component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), by enhancing its intracellular degradation.[4]
Mechanism of Action
NB-598 competitively inhibits squalene epoxidase, leading to an accumulation of intracellular squalene and a downstream reduction in cholesterol synthesis.[1][2][3] This inhibition of cholesterol synthesis triggers regulatory responses in HepG2 cells, including an increase in the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase and an upregulation of the LDL receptor.[2]
Data Presentation
Table 1: Effect of this compound on Cholesterol Synthesis and Related Enzymes in HepG2 Cells
| Parameter | Concentration | Incubation Time | Observed Effect | Reference |
| Cholesterol Synthesis Inhibition (from [14C]acetate) | IC50: 1.92 nM | Not Specified | 50% inhibition of cholesterol synthesis. | [6] |
| HMG-CoA Reductase Activity | Dose-dependent | 18 hours | Increased activity. | [2] |
| HMG-CoA Reductase mRNA | Not Specified | 18 hours | Increased expression. | [2] |
| LDL Receptor Binding (125I-LDL) | Dose-dependent | 18 hours | Increased binding. | [2] |
| LDL Receptor mRNA | Not Specified | Not Specified | Increased expression. | [2] |
Table 2: Effect of this compound on Lipid and Apolipoprotein Secretion in HepG2 Cells
| Secreted Molecule | Concentration | Incubation Time | Observed Effect | Reference |
| Free and Esterified Cholesterol | Not Specified | Not Specified | Decreased secretion. | [3] |
| Triacylglycerol | Not Specified | Not Specified | Decreased secretion. | [3][4] |
| Phospholipids | Not Specified | Not Specified | Decreased secretion. | [3] |
| Squalene | Not Specified | Not Specified | Increased secretion. | [3] |
| Apolipoprotein B (apoB) | Not Specified | Not Specified | Significant reduction in secretion. | [4] |
| Apolipoprotein A-I (apoA-I) | Not Specified | Not Specified | No effect on secretion. | [4] |
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound in HepG2 cells.
Experimental Protocols
Protocol 1: General Culture of HepG2 Cells
This protocol outlines the standard procedure for culturing and subculturing HepG2 cells to maintain a healthy cell population for experiments.
Materials:
-
HepG2 cells (e.g., ATCC® HB-8065™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, or 96-well)
-
Sterile serological pipettes and pipette tips
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a T-75 flask containing 15-20 mL of pre-warmed complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Change: Replace the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new flask containing fresh, pre-warmed complete growth medium.
-
For experiments, seed cells in appropriate culture plates at the desired density and allow them to adhere overnight.
Protocol 2: Assessment of Cholesterol Synthesis using [14C]Acetate
This protocol describes a method to measure the rate of de novo cholesterol synthesis in HepG2 cells by quantifying the incorporation of radiolabeled acetate.
Materials:
-
HepG2 cells cultured in 6-well plates
-
This compound stock solution (in DMSO)
-
[14C]Sodium Acetate
-
Serum-free DMEM
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubation with NB-598: Wash the cells with PBS and replace the medium with serum-free DMEM containing various concentrations of this compound or vehicle (DMSO). Incubate for 18 hours.
-
Radiolabeling: Add [14C]acetate to each well (final concentration of 0.5-1.0 µCi/mL) and incubate for an additional 2-4 hours at 37°C.
-
Lipid Extraction: Aspirate the medium and wash the cells twice with ice-cold PBS. Add 1 mL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes to extract the lipids.
-
Sample Preparation: Scrape the cells and transfer the lipid extract to a glass tube. Evaporate the solvent under a stream of nitrogen.
-
TLC Separation: Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform) and spot onto a silica TLC plate. Develop the plate in the TLC developing solvent to separate the different lipid classes.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the silica corresponding to the cholesterol band into a scintillation vial. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of a parallel well to determine the rate of cholesterol synthesis.
Protocol 3: Quantification of Intracellular Lipid Droplets by Oil Red O Staining
This protocol provides a method for visualizing and quantifying the accumulation of neutral lipids in HepG2 cells.
Materials:
-
HepG2 cells cultured on glass coverslips in 24-well plates
-
This compound
-
Oleic acid (to induce lipid accumulation, optional)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining, optional)
-
Microscope
Procedure:
-
Cell Treatment: Seed HepG2 cells on coverslips and treat with this compound as required. To induce lipid droplet formation, cells can be co-incubated with oleic acid complexed to BSA.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with distilled water.
-
Staining: Incubate the cells with Oil Red O staining solution for 20-30 minutes at room temperature.
-
Differentiation: Briefly rinse the cells with 60% isopropanol to remove excess stain.
-
Washing: Wash the cells thoroughly with distilled water.
-
Counterstaining (Optional): Stain the nuclei with hematoxylin for 1-2 minutes and then wash with water.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a light microscope. Lipid droplets will appear as red-orange structures.
-
Quantification: The amount of lipid accumulation can be quantified by extracting the Oil Red O from the stained cells with isopropanol and measuring the absorbance at approximately 510 nm using a plate reader.
Protocol 4: Analysis of Apolipoprotein B (ApoB) Secretion
This protocol outlines a method to assess the effect of this compound on the secretion of ApoB from HepG2 cells into the culture medium.
Materials:
-
HepG2 cells cultured in 6-well plates
-
This compound
-
Serum-free medium
-
Protein concentration assay kit (e.g., BCA)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for human ApoB
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: Culture HepG2 cells to near confluency. Wash the cells and incubate in serum-free medium containing different concentrations of this compound for 24 hours.
-
Medium Collection: Collect the culture medium from each well. Centrifuge to remove any detached cells and debris.
-
Cell Lysis: Wash the cell monolayer with ice-cold PBS and lyse the cells in a suitable lysis buffer to determine the total protein concentration.
-
ApoB Quantification (ELISA):
-
Use a commercial human ApoB ELISA kit to quantify the concentration of ApoB in the collected culture medium.
-
Follow the manufacturer's instructions for the assay.
-
Normalize the secreted ApoB concentration to the total cellular protein content in the corresponding well.
-
-
ApoB Analysis (Western Blot):
-
Concentrate the collected medium (e.g., using centrifugal filter units).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for human ApoB, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Conclusion
This compound serves as a powerful research tool for investigating lipid metabolism and its regulation in a hepatic cell model. The protocols provided herein offer a framework for conducting detailed studies on its effects on cholesterol synthesis, lipid accumulation, and lipoprotein secretion in HepG2 cells. Researchers can adapt these methods to address specific scientific questions in the fields of metabolic diseases and drug discovery.
References
- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ovid.com [ovid.com]
Application Notes and Protocols for NB-598 Maleate in Caco-2 Cell Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NB-598 Maleate in Caco-2 cell models to investigate its effects on cholesterol metabolism and lipoprotein secretion. The protocols outlined below are based on established methodologies for Caco-2 cell culture and permeability assays, adapted for the specific application of studying the impact of the squalene epoxidase inhibitor, NB-598.
Introduction
NB-598 is a potent and competitive inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] By blocking this enzyme, NB-598 effectively inhibits the conversion of squalene to 2,3-oxidosqualene, a precursor of lanosterol and ultimately cholesterol. The Caco-2 cell line, derived from a human colon adenocarcinoma, serves as a valuable in vitro model for the intestinal epithelium. When cultured on semipermeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, expressing many of the transport and enzymatic functions of small intestinal enterocytes. This makes them an ideal model to study the absorption and transport of nutrients and drugs, as well as the synthesis and secretion of lipoproteins.
The application of NB-598 in Caco-2 cell models allows for the detailed investigation of its influence on intestinal cholesterol synthesis, uptake from the apical (luminal) side, and the basolateral secretion of lipids and apolipoproteins, providing insights into its potential as a cholesterol-lowering agent.
Data Presentation
The following tables summarize the reported effects of NB-598 in cellular models. While specific quantitative data for Caco-2 cells from the primary literature is limited in publicly available resources, the qualitative effects are well-documented. For comparative purposes, quantitative data from other relevant cell lines are included.
Table 1: Qualitative Effects of NB-598 in Caco-2 Cells
| Parameter | Effect of NB-598 | Reference |
| Apical Cholesterol Uptake | Inhibition | [1] |
| Basolateral Cholesterol Secretion | Suppression | [1] |
| Basolateral Triacylglycerol Secretion | Suppression | [1] |
| Apolipoprotein B (ApoB) Secretion | Reduction | This is an inferred effect based on data from HepG2 cells[3] |
Table 2: Quantitative Effects of NB-598 in Other Cell Lines (for reference)
| Cell Line | Parameter | Concentration | Effect | Reference |
| HepG2 | Cholesterol Secretion | Not Specified | Suppression | [3] |
| HepG2 | Triacylglycerol Secretion | Not Specified | Suppression | [3] |
| HepG2 | Apolipoprotein B Secretion | Not Specified | Significant Reduction | [3] |
| MIN6 | Total Cholesterol | 10 µM | 36 ± 7% reduction | [1] |
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway Inhibition by NB-598
The following diagram illustrates the point of intervention of NB-598 in the cholesterol biosynthesis pathway.
Experimental Workflow for Assessing NB-598 Effects in Caco-2 Monolayers
This diagram outlines the general workflow for treating Caco-2 cell monolayers with NB-598 and subsequent analysis.
Experimental Protocols
Caco-2 Cell Culture and Monolayer Formation
Materials:
-
Caco-2 cell line (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Maintain Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell Inserts:
-
Trypsinize confluent Caco-2 cells and resuspend in fresh culture medium.
-
Seed the cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Add fresh culture medium to the basolateral compartment.
-
-
Differentiation: Culture the cells on the Transwell inserts for 21 days to allow for complete differentiation and the formation of a polarized monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Check: Before initiating experiments, measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for transport studies.
This compound Treatment for Lipid Secretion Analysis
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell inserts
-
This compound stock solution (dissolved in DMSO)
-
Serum-free DMEM
-
Reagents for cholesterol, triglyceride, and protein quantification (e.g., commercially available kits)
Procedure:
-
Preparation of Treatment Media: Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions (typically ≤ 0.1%) and includes a vehicle control (DMSO alone).
-
Cell Treatment:
-
Gently wash the Caco-2 monolayers with warm PBS.
-
Add the NB-598 treatment media to the basolateral compartment. Add fresh serum-free DMEM to the apical compartment.
-
Incubate the cells for a predetermined period (e.g., 24 or 48 hours) at 37°C and 5% CO2.[4]
-
-
Sample Collection:
-
After the incubation period, collect the media from the basolateral compartment for analysis of secreted lipids and apolipoproteins.
-
Wash the cell monolayers with cold PBS.
-
Lyse the cells in a suitable buffer for intracellular lipid and protein analysis.
-
-
Analysis:
-
Lipid Analysis: Quantify the concentration of cholesterol and triglycerides in the basolateral media and cell lysates using appropriate enzymatic assay kits.
-
Apolipoprotein B Analysis: Measure the concentration of ApoB in the basolateral media using a human ApoB ELISA kit.
-
Total Protein: Determine the total protein content of the cell lysates for normalization.
-
Apical Cholesterol Uptake Assay
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell inserts
-
This compound
-
[¹⁴C]-Cholesterol or a fluorescently labeled cholesterol analog (e.g., NBD-cholesterol)
-
Bile salt micelles (e.g., taurocholate)
-
Serum-free DMEM
Procedure:
-
Pre-treatment with NB-598:
-
Wash the Caco-2 monolayers with warm PBS.
-
Add serum-free DMEM containing the desired concentrations of NB-598 (and a vehicle control) to the basolateral side and incubate for a specified pre-treatment time (e.g., 1-2 hours).
-
-
Preparation of Labeled Cholesterol Micelles: Prepare micelles containing a known concentration of labeled cholesterol and bile salts in serum-free DMEM.
-
Uptake Assay:
-
Remove the medium from the apical compartment.
-
Add the labeled cholesterol micelle solution to the apical side of the Transwell inserts.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Termination of Uptake:
-
Remove the apical medium and rapidly wash the monolayers multiple times with cold PBS to stop the uptake process.
-
-
Quantification:
-
Lyse the cells and measure the amount of radioactivity or fluorescence in the cell lysate using a scintillation counter or fluorometer, respectively.
-
Normalize the uptake to the total protein content of the cell lysate.
-
By following these protocols, researchers can effectively utilize the Caco-2 cell model to elucidate the mechanisms of action of this compound on intestinal lipid metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vivo Studies Using NB-598 Maleate in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway.[1] By targeting this enzyme, this compound effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a reduction in de novo cholesterol synthesis and an accumulation of squalene. These application notes provide a comprehensive overview of the in vivo use of this compound in rat models, including its mechanism of action, expected physiological effects, and detailed protocols for experimental studies. While specific dose-response data in rats is limited in publicly available literature, this document consolidates existing knowledge to guide researchers in designing robust in vivo experiments. A study has shown that a single oral administration of NB-598 inhibited cholesterol synthesis from [14C]acetate in rats.[1]
Mechanism of Action
NB-598 is a competitive inhibitor of squalene epoxidase, which catalyzes a rate-limiting step in cholesterol biosynthesis.[1] The inhibition of this enzyme leads to two primary effects: a decrease in the downstream production of cholesterol and an accumulation of the substrate, squalene.[1] In vivo, this translates to a reduction in circulating cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and an increase in plasma squalene concentrations.[1] Studies in dogs have demonstrated that multiple oral administrations of NB-598 lead to decreased serum total and LDL cholesterol levels, as well as reduced triacylglycerol levels.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Quantitative Data Summary
Specific quantitative dose-response data for this compound in rat models is not extensively available in peer-reviewed literature. However, based on studies conducted in dogs, the following table summarizes the expected effects. Researchers should perform dose-ranging studies in rats to determine the optimal dosage for their specific experimental goals.
| Species | Dosage Range (oral) | Duration | Key Findings | Reference |
| Dog | Dose-dependent | Multiple days | - Decreased serum total cholesterol - Decreased LDL cholesterol - Increased serum squalene - Decreased triacylglycerol | [1] |
| Rat | Not specified | Single dose | - Inhibition of cholesterol synthesis from [14C]acetate | [1] |
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in rat models. These are generalized protocols and may require optimization based on specific research objectives.
Protocol 1: Acute Oral Administration to Assess Inhibition of Cholesterol Synthesis
Objective: To evaluate the acute effect of a single oral dose of this compound on cholesterol synthesis in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
[14C]acetate
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Scintillation counter and vials
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Dosing:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle (control group) via oral gavage at a predetermined volume (e.g., 5 mL/kg).
-
-
Radiolabel Administration: At a specified time post-dosing (e.g., 1-2 hours), administer [14C]acetate intraperitoneally.
-
Blood Collection: At various time points after [14C]acetate administration (e.g., 1, 2, 4 hours), collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Lipid Extraction and Analysis:
-
Extract lipids from the plasma.
-
Separate cholesterol from other lipids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of [14C] incorporated into cholesterol using a scintillation counter.
-
-
Data Analysis: Compare the levels of [14C]-cholesterol in the this compound-treated groups to the vehicle control group to determine the percentage inhibition of cholesterol synthesis.
Protocol 2: Chronic Oral Administration to Evaluate Effects on Plasma Lipids
Objective: To assess the long-term effects of daily oral administration of this compound on plasma cholesterol, triglycerides, and squalene levels in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or formulated in chow)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles (if not using medicated chow)
-
Blood collection supplies
-
Analytical equipment for lipid profiling (e.g., enzymatic colorimetric assays for cholesterol and triglycerides, GC-MS or LC-MS for squalene).
Procedure:
-
Animal Acclimation and Baseline: Acclimate rats and collect baseline blood samples to determine initial lipid profiles.
-
Group Assignment: Randomly assign rats to different treatment groups (e.g., vehicle control, low-dose NB-598, high-dose NB-598).
-
Dosing: Administer this compound or vehicle daily for a specified period (e.g., 2-4 weeks) via oral gavage or by incorporating the compound into the rat chow.
-
Monitoring: Monitor animal health, body weight, and food consumption throughout the study.
-
Blood Collection: Collect blood samples at regular intervals (e.g., weekly) and at the end of the study.
-
Plasma Lipid Analysis:
-
Measure total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using commercially available assay kits.
-
Quantify plasma squalene levels using a validated chromatographic method (GC-MS or LC-MS).
-
-
Data Analysis: Analyze the changes in lipid profiles over time and compare the treatment groups to the control group.
Experimental Workflow Visualization
Caption: A typical experimental workflow for a chronic in vivo study in rats.
References
Application Notes and Protocols for NB-598 Maleate Administration in Dog Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known effects, toxicity, and mechanism of action of NB-598 Maleate, a potent squalene epoxidase inhibitor, based on preclinical studies in dogs. The included protocols are representative of methodologies for conducting similar preclinical investigations.
Introduction
NB-598 is a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2] By inhibiting this enzyme, NB-598 effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a reduction in cholesterol synthesis.[2] Studies in dogs have demonstrated its hypolipidemic effects, including a dose-dependent decrease in serum total cholesterol and low-density lipoprotein (LDL) cholesterol levels.[1] Concurrently, an increase in serum squalene levels is observed, which is a characteristic biomarker of squalene epoxidase inhibition.[1] Beyond cholesterol, NB-598 has also been shown to reduce triacylglycerol and phospholipid levels in dogs.[1] However, its administration in dogs is associated with dose-limiting toxicities, primarily affecting the gastrointestinal system and skin, which appear to be on-target effects related to its mechanism of action.[3]
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound exerts its therapeutic and toxic effects by inhibiting squalene epoxidase, a critical enzyme in the cholesterol biosynthesis pathway. This pathway is a multi-step process that synthesizes cholesterol from acetyl-CoA.
Figure 1. Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.
Quantitative Data from Dog Studies
Detailed quantitative data from in-vivo dog studies with this compound are not extensively available in the public domain. The following tables summarize the reported qualitative effects. Researchers should consult the primary literature for any available specific values.
Table 1: Pharmacodynamic Effects of Oral this compound in Dogs
| Parameter | Effect | Reference |
| Serum Total Cholesterol | Decreased (dose-dependent) | [1] |
| Serum LDL Cholesterol | Decreased | [2] |
| Serum Squalene | Increased (dose-dependent) | [1] |
| Serum Triacylglycerol | Decreased | [1] |
| Serum Phospholipids | Decreased | [1] |
Table 2: Observed Toxicities of Oral this compound in Dogs
| Organ System | Observed Toxicities | Reference |
| Gastrointestinal | Dose-limiting clinical observations (specifics not detailed in abstracts) | [3] |
| Dermatological | Skin toxicities | [3] |
Table 3: Pharmacokinetic Parameters of Oral this compound in Dogs
| Parameter | Value | Reference |
| Cmax | Data not publicly available | - |
| Tmax | Data not publicly available | - |
| AUC | Data not publicly available | - |
| Half-life | Data not publicly available | - |
Experimental Protocols
The following are representative protocols for the oral administration and subsequent analysis of this compound in dog studies, based on general preclinical practices. The specific protocols used in the cited studies may have varied.
Protocol 1: Oral Administration of this compound
This protocol outlines the procedure for single or repeated oral dosing of this compound to dogs.
Figure 2. Workflow for oral administration of this compound to dogs.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage tube or gelatin capsules
-
Syringes
-
Water
Procedure:
-
Animal Acclimatization and Fasting: Beagle dogs are typically used and should be acclimated to the study conditions. Animals are generally fasted overnight prior to dosing, with water available ad libitum.
-
Dose Preparation: Prepare the required dose of this compound. For oral gavage, this typically involves suspending the compound in a suitable vehicle. For capsule administration, the required amount of the compound is weighed and placed in a gelatin capsule.
-
Administration:
-
Oral Gavage: Gently restrain the dog and insert the gavage tube orally, ensuring it passes into the esophagus. Administer the dose suspension.
-
Capsule: Place the capsule at the back of the dog's throat to induce swallowing.
-
-
Post-Dosing: Administer a small volume of water to ensure the compound has been swallowed.
-
Feeding: Food is typically returned at a specified time post-dosing (e.g., 4 hours).
-
Repeated Dosing: For multi-dose studies, this procedure is repeated at specified intervals (e.g., once daily).
Protocol 2: Pharmacokinetic Blood Sampling
This protocol describes the collection of blood samples for pharmacokinetic analysis following the administration of this compound.
Materials:
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Syringes and needles or catheters
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Sample Collection: Collect blood samples from a suitable vein (e.g., cephalic or jugular) at predetermined time points. A typical sampling schedule might be: pre-dose (0 h), and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
Protocol 3: Bioanalytical Method for NB-598 and Squalene
This protocol provides a general outline for the analysis of NB-598 and squalene in plasma samples.
Methodology:
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate the analytes.
-
Analytical Technique: Use a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of NB-598 and squalene.
-
Data Analysis: Construct a calibration curve to determine the concentration of each analyte in the plasma samples. Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
Conclusion
This compound has demonstrated clear hypolipidemic effects in dogs, consistent with its mechanism of action as a squalene epoxidase inhibitor. However, the development of this compound may be limited by its on-target gastrointestinal and dermal toxicities observed in this species. Further research is required to fully characterize its pharmacokinetic profile and to determine if a therapeutic window exists where efficacy can be achieved without significant adverse effects. The protocols provided here offer a framework for conducting such preclinical evaluations in a canine model.
References
Application Notes and Protocols for NB-598 Maleate in Metabolic Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway.[1][2] By targeting this enzyme, NB-598 effectively blocks the conversion of squalene to 2,3-oxidosqualene, leading to a reduction in cholesterol synthesis and an accumulation of squalene.[1][3] This mechanism of action makes this compound a valuable tool for studying the role of cholesterol metabolism in various metabolic diseases, including hypercholesterolemia, and for investigating the broader consequences of disrupting this fundamental pathway.[4][5]
These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo models of metabolic disease. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action
NB-598 is a competitive inhibitor of squalene epoxidase.[1] This enzyme catalyzes a rate-limiting step in the cholesterol biosynthesis pathway, downstream of HMG-CoA reductase.[4] Inhibition of squalene epoxidase by NB-598 leads to a decrease in the synthesis of cholesterol and other sterols.[1][3] This reduction in intracellular cholesterol levels can trigger compensatory mechanisms, such as the upregulation of HMG-CoA reductase and the low-density lipoprotein (LDL) receptor.[4]
dot
Caption: Cholesterol biosynthesis pathway and the site of action of this compound.
Data Presentation
In Vitro Efficacy of NB-598 and Related Inhibitors
| Compound | Cell Line/Enzyme Source | Parameter | Value | Reference |
| NB-598 | Human microsomal squalene epoxidase (from HepG2 cells) | Inhibition Manner | Competitive | [1] |
| NB-598 | MIN6 cells | Cholesterol Reduction (10 µM, 48h) | 36 ± 7% | [6] |
| NB-598 | MIN6 cells (subcellular fractions, 10 µM) | Cholesterol Reduction (Plasma Membrane) | 49 ± 2% | [6] |
| NB-598 | MIN6 cells (subcellular fractions, 10 µM) | Cholesterol Reduction (Endoplasmic Reticulum) | 46 ± 7% | [6] |
| NB-598 | MIN6 cells (subcellular fractions, 10 µM) | Cholesterol Reduction (Secretory Granules) | 48 ± 2% | [6] |
| FR194738 | Dog hepatic squalene epoxidase | IC₅₀ | 49 nM | [7] |
| FR194738 | Hamster hepatic squalene epoxidase | IC₅₀ | 14 nM | [7] |
| FR194738 | Rat hepatic squalene epoxidase | IC₅₀ | 68 nM | [7] |
In Vivo Efficacy of NB-598 and Related Inhibitors
| Compound | Animal Model | Dosage | Effect | Reference |
| NB-598 | Dog | Multiple oral administration | Decreased serum total and LDL cholesterol, increased serum squalene. | [1][5] |
| NB-598 | Dog | Not specified | Decreased serum triacylglycerol levels. | [5] |
| FR194738 | Dog | 10 mg/kg/day | 26% decrease in serum total cholesterol, 47% decrease in serum triglycerides. | [7] |
| FR194738 | Dog | 32 mg/kg/day | 40% decrease in serum total cholesterol, 76% decrease in serum triglycerides. | [7] |
| NB-598 | Rat | Single oral administration | Inhibited cholesterol synthesis from [¹⁴C]acetate. | [1] |
Experimental Protocols
Protocol 1: In Vitro Squalene Epoxidase Inhibition Assay
This protocol is a generalized procedure for determining the inhibitory activity of NB-598 on squalene epoxidase using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., from human, rat, or dog)
-
Squalene
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation fluid
-
Radiolabeled squalene (e.g., [³H]squalene)
-
Organic solvent for extraction (e.g., hexane)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Microsome Preparation: Prepare liver microsomes from the desired species using standard differential centrifugation methods.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the desired concentration of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory).
-
Initiate Reaction: Add radiolabeled squalene to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH in methanol).
-
Lipid Extraction: Extract the lipids from the reaction mixture using an organic solvent like hexane.
-
Separation and Quantification: Separate the substrate (squalene) from the product (2,3-oxidosqualene) using a TLC system. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity of the product in the presence and absence of NB-598. Determine the IC₅₀ value by testing a range of inhibitor concentrations.
dot
Caption: Workflow for the in vitro squalene epoxidase inhibition assay.
Protocol 2: Measurement of Cholesterol Synthesis in Cultured Cells (e.g., HepG2)
This protocol describes how to measure the rate of cholesterol synthesis from a radiolabeled precursor in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
[¹⁴C]acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
TLC system
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HepG2 cells to near confluency in standard cell culture flasks or plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in serum-free medium for a specified period (e.g., 18 hours).[4]
-
Radiolabeling: Add [¹⁴C]acetate to the medium and incubate for an additional period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a chloroform:methanol solvent system.
-
Lipid Separation: Separate the different lipid classes (cholesterol, cholesterol esters, triglycerides, etc.) using TLC.
-
Quantification: Visualize the lipid spots (e.g., with iodine vapor), scrape the cholesterol spot, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity to the total protein content of the cell lysate. Calculate the percentage inhibition of cholesterol synthesis compared to the vehicle-treated control.
Protocol 3: Analysis of Apolipoprotein B (ApoB) Secretion from HepG2 Cells
This protocol outlines a method to assess the effect of NB-598 on the secretion of ApoB, a key component of VLDL and LDL particles.[8]
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
[³⁵S]methionine (for pulse-chase experiments)
-
Lysis buffer
-
Antibodies against ApoB
-
SDS-PAGE and Western blotting reagents
-
ELISA kit for ApoB (optional)
Procedure:
-
Cell Treatment: Treat confluent HepG2 cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Medium Collection: Collect the cell culture medium.
-
Cell Lysis: Lyse the cells to obtain the intracellular protein fraction.
-
Quantification of Secreted ApoB:
-
Western Blotting: Concentrate the proteins in the collected medium and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-ApoB antibody to visualize and quantify the amount of secreted ApoB.
-
ELISA: Use a commercial ELISA kit to quantify the concentration of ApoB in the culture medium.
-
-
Quantification of Intracellular ApoB: Analyze the cell lysates by Western blotting to determine the intracellular levels of ApoB.
-
Pulse-Chase Analysis (Optional): To study the synthesis and degradation rates, perform a pulse-chase experiment. Briefly, pulse the cells with [³⁵S]methionine for a short period, then chase with a medium containing unlabeled methionine in the presence or absence of NB-598. Collect medium and cell lysates at different time points and immunoprecipitate ApoB to measure its synthesis and secretion rate.[8]
dot
Caption: Workflow for analyzing ApoB secretion from HepG2 cells.
Protocol 4: In Vivo Study of Hypolipidemic Effects in a Dog Model
This protocol provides a general framework for evaluating the effects of NB-598 on plasma lipid profiles in dogs, a relevant model for human lipid metabolism.[5]
Materials:
-
Beagle dogs (or other suitable breed)
-
This compound
-
Vehicle for oral administration (e.g., in capsules)
-
Blood collection supplies
-
Centrifuge
-
Kits for measuring plasma total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides
Procedure:
-
Acclimatization and Baseline: Acclimatize the dogs to the housing and handling conditions. Collect baseline blood samples after an overnight fast to determine the initial lipid profiles.
-
Drug Administration: Administer this compound orally at different dose levels once daily for a specified duration (e.g., 2 weeks). A control group should receive the vehicle only.
-
Blood Collection: Collect blood samples at regular intervals during the treatment period (e.g., weekly) and after the treatment period to assess the onset, magnitude, and duration of the hypolipidemic effects.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Lipid Analysis: Measure the concentrations of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides in the plasma samples using commercially available enzymatic kits.
-
Squalene Measurement (Optional): Plasma squalene levels can be measured using gas chromatography-mass spectrometry (GC-MS) to confirm the inhibition of squalene epoxidase.
-
Data Analysis: Compare the lipid profiles of the treated groups to the control group and to their baseline values. Analyze the dose-response relationship.
Conclusion
This compound is a powerful research tool for investigating the intricacies of cholesterol metabolism and its impact on metabolic diseases. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of squalene epoxidase in health and disease, and for the preclinical evaluation of novel therapeutic strategies targeting this pathway. Careful consideration of the experimental model and endpoints is crucial for obtaining meaningful and reproducible results.
References
- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypolipidemic effects of NB-598 in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesterol Uptake Assays Using NB-598 Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NB-598 Maleate in cholesterol uptake assays. NB-598 is a potent and competitive inhibitor of squalene epoxidase, a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, NB-598 effectively reduces intracellular cholesterol synthesis, which can, in turn, influence cellular cholesterol uptake mechanisms. These protocols are designed for studying the effects of NB-598 on cholesterol uptake in cultured mammalian cells.
Mechanism of Action
This compound inhibits squalene epoxidase, leading to a decrease in the synthesis of cholesterol. This reduction in intracellular cholesterol levels typically triggers a cellular response to increase cholesterol uptake from the extracellular environment, primarily through the upregulation of the Low-Density Lipoprotein (LDL) receptor.[2] Studies have shown that NB-598 increases the binding of LDL to Hep G2 cells and induces LDL receptor mRNA.[2]
Signaling Pathway Diagram
Caption: Mechanism of this compound on Cholesterol Regulation.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound as reported in the literature.
| Cell Line | NB-598 Concentration | Effect | Reference |
| MIN6 | 10 µM | 36 ± 7% reduction in total cholesterol level. | [3] |
| MIN6 | 10 µM | Significant decrease in cholesterol from Plasma Membrane (49 ± 2%), Endoplasmic Reticulum (46 ± 7%), and Secretory Granules (48 ± 2%). | [3] |
| Caco-2 | Not specified | Reduces ACAT activity by 31% in the absence of exogenous liposomal cholesterol. | [3] |
| Caco-2 | Not specified | Reduces ACAT activity by 22% in the presence of 600 pM liposomal cholesterol. | [3] |
| HepG2 | Not specified | Suppresses the secretion of cholesterol and triacylglycerol. | [3][4] |
Experimental Protocols
This section provides a detailed methodology for a fluorescent cholesterol uptake assay to investigate the effects of this compound. This protocol is adapted from standard NBD-cholesterol uptake assays.[5][6][7][8]
Materials
-
Cell Line: HepG2 (human hepatoma cell line) is recommended due to its well-characterized cholesterol metabolism.[2][4] Other cell lines like Caco-2 or MIN6 can also be used.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM without FBS.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
NBD-Cholesterol: A fluorescently-tagged cholesterol analog. Prepare a 1 mg/mL stock solution in ethanol.[7][8]
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or a specialized cell-based assay buffer.
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation/emission wavelengths of approximately 485/535 nm for NBD.[5][6][7]
Experimental Workflow Diagram
Caption: Workflow for NBD-Cholesterol Uptake Assay with NB-598.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 1-5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
NB-598 Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free medium. Final concentrations may range from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest NB-598 treatment.
-
Aspirate the complete medium from the wells and wash once with PBS.
-
Add 100 µL of the NB-598 dilutions or vehicle control to the respective wells.
-
Incubate for 18-24 hours at 37°C. This pre-incubation allows for the inhibition of cholesterol synthesis and subsequent upregulation of uptake pathways.
-
-
NBD-Cholesterol Labeling:
-
Prepare the NBD-cholesterol working solution by diluting the 1 mg/mL stock 1:50 in serum-free medium to a final concentration of 20 µg/mL.[7][8] Protect this solution from light.
-
Add the NBD-cholesterol working solution to the wells containing the NB-598 or vehicle control. Alternatively, replace the pre-treatment medium with fresh serum-free medium containing both NB-598 and NBD-cholesterol.
-
Incubate for 4 to 24 hours at 37°C. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
-
Measurement of Cholesterol Uptake:
-
Aspirate the medium containing NBD-cholesterol.
-
Wash the cells twice with 100 µL of cold PBS to remove any unincorporated NBD-cholesterol.
-
Add 100 µL of Assay Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of blank wells (containing only Assay Buffer) from all experimental wells.
-
Normalize the fluorescence intensity of the NB-598 treated wells to the vehicle control wells.
-
Plot the normalized fluorescence intensity against the concentration of this compound to determine the dose-dependent effect on cholesterol uptake. An increase in fluorescence indicates an increase in cholesterol uptake.
-
Controls for the Assay
-
Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve NB-598. This serves as the baseline for cholesterol uptake.
-
Positive Control (Optional): A known inducer of cholesterol uptake, such as U-18666A, can be used to validate the assay system.[5][7][8]
-
Unlabeled Control: Cells not treated with NBD-cholesterol to measure background autofluorescence.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing of cells to remove all extracellular NBD-cholesterol. Use serum-free medium during the assay as serum components can interfere with fluorescence.
-
Low Signal: Increase the incubation time with NBD-cholesterol or increase the cell seeding density.
-
Cell Toxicity: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel to ensure that the observed effects are not due to cytotoxicity of NB-598 at the tested concentrations.
These protocols and notes should provide a solid foundation for investigating the effects of this compound on cellular cholesterol uptake. As with any assay, optimization of concentrations and incubation times for your specific cell line and experimental setup is recommended.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
Application Notes and Protocols for Lipid Droplet Analysis Following NB-598 Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NB-598 Maleate is a potent and selective inhibitor of squalene epoxidase (SE), a critical enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of squalene to 2,3-oxidosqualene, NB-598 effectively curtails cholesterol production and leads to the intracellular accumulation of squalene.[1][2][3][4] This disruption of lipid metabolism has significant implications for cellular lipid storage, particularly in the formation and morphology of lipid droplets (LDs). These application notes provide detailed protocols for the analysis of lipid droplets in cultured cells following treatment with this compound, offering a framework for investigating its effects on lipid storage and dynamics. Recent studies have shown that treatment with NB-598 can increase the formation of lipid droplets. Furthermore, the accumulation of squalene, a direct consequence of NB-598 activity, has been associated with the clustering of lipid droplets.[5]
Mechanism of Action: Inhibition of Cholesterol Biosynthesis
This compound competitively inhibits squalene epoxidase, leading to a build-up of its substrate, squalene, and a downstream reduction in cholesterol synthesis. This targeted inhibition makes NB-598 a valuable tool for studying the cellular responses to cholesterol depletion and squalene accumulation.
Quantitative Data Summary
Treatment of cells with this compound is expected to alter lipid droplet morphology. The following tables provide a template for the quantitative analysis of these changes. Please note that the data presented are illustrative examples based on the known mechanism of action of squalene epoxidase inhibitors.
Table 1: Effect of this compound on Lipid Droplet Number and Size
| Treatment Group | Concentration (µM) | Average Lipid Droplets per Cell (Hypothetical) | Average Lipid Droplet Area (µm²) (Hypothetical) |
| Vehicle Control (DMSO) | 0 | 25 ± 5 | 1.2 ± 0.3 |
| This compound | 1 | 45 ± 8 | 1.8 ± 0.4 |
| This compound | 5 | 78 ± 12 | 2.5 ± 0.6 |
| This compound | 10 | 110 ± 15 | 3.1 ± 0.7 |
Table 2: Effect of this compound on Lipid Droplet Fluorescence Intensity and Clustering
| Treatment Group | Concentration (µM) | Relative BODIPY Fluorescence Intensity (Fold Change) | Percentage of Cells with Clustered Lipid Droplets (Hypothetical) |
| Vehicle Control (DMSO) | 0 | 1.0 | 5% |
| This compound | 1 | 1.8 | 25% |
| This compound | 5 | 3.2 | 55% |
| This compound | 10 | 4.5 | 75% |
Note: The quantitative data in the tables above are for illustrative purposes and represent expected trends. Actual results may vary depending on the cell type, experimental conditions, and duration of treatment. A study on pancreatic cancer cells demonstrated a significant increase in BODIPY staining intensity after 48 hours of treatment with 5 µM NB-598.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the treatment of cultured cells with this compound and the subsequent analysis of lipid droplets.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Seed cells (e.g., HepG2, Huh7, or other relevant cell lines) in appropriate culture vessels (e.g., 96-well plates for high-content screening, or coverslips in 24-well plates for high-resolution microscopy).
-
Culture cells in complete growth medium until they reach the desired confluency (typically 60-70%).
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed, serum-free or low-serum medium.
-
Remove the complete growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO) to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Protocol 2: Lipid Droplet Staining (BODIPY 493/503)
This protocol is suitable for both fixed and live-cell imaging.
Materials:
-
BODIPY 493/503 (stock solution in DMSO, e.g., 1 mg/mL)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell staining)
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure for Fixed-Cell Staining:
-
Fixation:
-
After this compound treatment, aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Prepare a staining solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in PBS. For nuclear counterstaining, add Hoechst 33342 (e.g., 1 µg/mL) or DAPI (e.g., 300 nM) to the staining solution.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Seal the coverslips and allow the mounting medium to cure before imaging.
-
Procedure for Live-Cell Staining:
-
Staining:
-
After this compound treatment, aspirate the medium and wash the cells once with pre-warmed serum-free medium or PBS.
-
Prepare a staining solution of BODIPY 493/503 at a final concentration of 1-2 µg/mL in pre-warmed serum-free medium.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells twice with pre-warmed serum-free medium or imaging buffer.
-
-
Imaging:
-
Immediately proceed to imaging under a fluorescence microscope equipped with a live-cell imaging chamber.
-
Protocol 3: Fluorescence Microscopy and Image Analysis
-
Image Acquisition:
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for BODIPY 493/503 (Excitation/Emission: ~493/503 nm) and the nuclear stain (e.g., DAPI or Hoechst).
-
For quantitative analysis, ensure that imaging parameters (e.g., exposure time, gain, laser power) are kept consistent across all samples.
-
Acquire multiple images from different fields of view for each condition to ensure robust statistical analysis.
-
-
Image Analysis and Quantification:
-
Use image analysis software such as ImageJ/Fiji or CellProfiler to quantify lipid droplet parameters.
-
Lipid Droplet Number and Size:
-
Segment the images to identify individual cells and nuclei.
-
Use a thresholding method to identify and count the lipid droplets within each cell.
-
Measure the area or diameter of each lipid droplet.
-
-
Fluorescence Intensity:
-
Measure the mean or integrated fluorescence intensity of the BODIPY signal per cell.
-
-
Lipid Droplet Clustering:
-
Develop a custom script or use plugins in the image analysis software to quantify the spatial distribution of lipid droplets.
-
Define a cluster as a group of lipid droplets within a certain proximity to each other.
-
Calculate the percentage of cells exhibiting lipid droplet clustering.
-
-
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after staining. Optimize the concentration of the fluorescent dye.
-
Phototoxicity in Live-Cell Imaging: Use the lowest possible laser power and exposure time. Use an anti-fade reagent in the imaging medium if possible.
-
Difficulty in Segmenting Lipid Droplets: Adjust the thresholding parameters in the image analysis software. Use advanced segmentation algorithms if necessary.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on lipid droplet biology. By quantifying changes in lipid droplet number, size, fluorescence intensity, and clustering, researchers can gain valuable insights into the cellular consequences of squalene epoxidase inhibition and its potential therapeutic applications.
References
- 1. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The cancer-associated microprotein CASIMO1 controls cell proliferation and interacts with squalene epoxidase modulating lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SQLE promotes pancreatic cancer growth by attenuating ER stress and activating lipid rafts-regulated Src/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Squalene Epoxidase Following NB-598 Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene epoxidase (SE), also known as squalene monooxygenase, is a critical rate-limiting enzyme in the cholesterol biosynthesis pathway. It catalyzes the conversion of squalene to 2,3-oxidosqualene.[1][2] The inhibition of this enzyme is a key strategy for managing hypercholesterolemia. NB-598 Maleate is a potent and competitive inhibitor of squalene epoxidase, effectively suppressing cholesterol synthesis.[3][4] These application notes provide a detailed protocol for the analysis of squalene epoxidase protein expression levels in cultured cells treated with this compound using Western blotting. This allows researchers to investigate whether the enzymatic inhibition by NB-598 also leads to changes in the expression level of the squalene epoxidase protein itself, which could be a cellular feedback mechanism.
Data Presentation
While NB-598 is known to be a direct competitive inhibitor of squalene epoxidase, its effect on the expression level of the enzyme is not well-documented in publicly available literature. The following table summarizes the known quantitative effects of NB-598 treatment on lipid metabolism in various cell lines, providing a basis for interpreting the functional consequences of its inhibitory action. The experimental protocols provided below are designed to determine if NB-598 treatment also alters the protein level of squalene epoxidase.
Table 1: Summary of Reported Effects of NB-598 Treatment on Cellular Lipid Metabolism
| Cell Line | NB-598 Concentration | Treatment Duration | Observed Effect | Reference |
| MIN6 | 10 µM | 48 hours | 36 ± 7% reduction in total cholesterol levels. | [3][5] |
| HepG2 | Dose-dependent | 18 hours | Increased HMG-CoA reductase activity. | [6] |
| HepG2 | Not specified | Not specified | Suppressed secretion of cholesterol and triacylglycerol. | [7] |
| Caco-2 | Not specified | 18 hours | Reduced ACAT activity by 31% in the absence of exogenous liposomal cholesterol. | [3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.
Caption: Workflow for Western blot analysis of Squalene Epoxidase after this compound treatment.
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is optimized for a human hepatoma cell line like HepG2 but can be adapted for other cell types.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Growth: Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A dose-response experiment (e.g., 0, 1, 5, 10 µM) is recommended.
-
The final DMSO concentration in the medium should be consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).[5]
Part 2: Protein Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge (4°C)
Procedure:
-
Preparation: Add protease and phosphatase inhibitors to the RIPA buffer just before use.
-
Cell Washing: Place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.[8][9]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scraping: Scrape the adherent cells using a cold cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.
-
Storage: Store the protein samples at -80°C or proceed immediately to protein quantification.
Part 3: Protein Quantification (Bradford Assay)
Materials:
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL)[11]
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards of known concentrations.[12]
-
Sample Preparation: Dilute a small aliquot of your protein lysate if necessary to fall within the linear range of the standard curve.
-
Assay: In separate tubes or wells, mix a small volume of each standard and unknown sample with the Bradford reagent according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for at least 5 minutes.[11]
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer.[13]
-
Calculation: Plot the absorbance of the BSA standards versus their concentration to create a standard curve. Use the equation of the line to calculate the protein concentration of your samples.
Part 4: Western Blot Analysis
Materials:
-
Laemmli sample buffer (2x or 4x)
-
SDS-polyacrylamide gels (choose percentage based on protein size; squalene epoxidase is ~64 kDa)
-
Gel electrophoresis apparatus and running buffer
-
PVDF membrane
-
Transfer apparatus and transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-Squalene Epoxidase (validated for Western Blot)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Sample Preparation for SDS-PAGE:
-
Based on the protein quantification, dilute the lysates to the same concentration.
-
Mix a calculated volume of lysate (e.g., 20-30 µg of total protein) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10]
-
-
SDS-PAGE:
-
Load the denatured protein samples and a pre-stained protein ladder into the wells of the SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[14]
-
-
Protein Transfer:
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer "sandwich" and transfer the proteins from the gel to the PVDF membrane using a wet or semi-dry transfer system.[15]
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to block non-specific binding sites.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Squalene Epoxidase antibody in blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[14]
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with the ECL detection reagent for the time specified by the manufacturer.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the squalene epoxidase band intensity to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between the control and this compound-treated samples.
-
References
- 1. Anti-Squalene Epoxidase antibody (ab189773) | Abcam [abcam.com]
- 2. Squalene Epoxidase Polyclonal Antibody (BS-4218R) [thermofisher.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. bio-rad.com [bio-rad.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 12. Quantifying proteins using the Bradford method [qiagen.com]
- 13. Bradford Protein Assay [bio-protocol.org]
- 14. addgene.org [addgene.org]
- 15. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Enzyme Kinetics Assay for NB-598 Maleate Inhibition of Squalene Epoxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for an in vitro enzyme kinetics assay to characterize the inhibition of squalene epoxidase by NB-598 Maleate. Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway, and its inhibition is a target for hypercholesterolemia treatment. NB-598 is a potent and competitive inhibitor of this enzyme.[1][2][3] This protocol outlines the preparation of rat liver microsomes as a source of squalene epoxidase, the procedure for the enzymatic assay, and the data analysis required to determine the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound.
Introduction
Squalene epoxidase (EC 1.14.99.7) catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[4] Inhibition of this enzyme is a promising strategy for the management of hypercholesterolemia. This compound has been identified as a potent and competitive inhibitor of squalene epoxidase, effectively suppressing cholesterol biosynthesis.[1][2][3][5]
This application note provides a comprehensive methodology for assessing the inhibitory potential of this compound on squalene epoxidase activity in a cell-free system using rat liver microsomes. The protocol details the determination of the IC50 value and the elucidation of the inhibition mechanism through kinetic studies.
Signaling Pathway: Cholesterol Biosynthesis
The following diagram illustrates the position of squalene epoxidase in the cholesterol biosynthesis pathway and the point of inhibition by NB-598.
Caption: Cholesterol biosynthesis pathway highlighting the role of squalene epoxidase and its inhibition by NB-598.
Materials and Reagents
-
Rat liver tissue
-
This compound (dissolved in DMSO)[2]
-
Squalene
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
FAD (Flavin adenine dinucleotide)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Sucrose solution (0.25 M)
-
EDTA (Ethylenediaminetetraacetic acid)
-
DTT (Dithiothreitol)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Bradford reagent for protein quantification
-
96-well microplates
-
Homogenizer
-
Ultracentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Experimental Protocols
Preparation of Rat Liver Microsomes
Rat liver microsomes serve as the source of squalene epoxidase.
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the liver with ice-cold 0.9% saline solution until it is pale.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (0.1 M potassium phosphate, pH 7.4, containing 0.25 M sucrose, 1 mM EDTA, and 1 mM DTT).
-
Homogenize the minced liver using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Discard the supernatant and resuspend the microsomal pellet in resuspension buffer (0.1 M potassium phosphate, pH 7.4, containing 1 mM EDTA and 1 mM DTT).
-
Determine the protein concentration of the microsomal suspension using the Bradford assay, with BSA as a standard.
-
Aliquot the microsomal suspension and store at -80°C until use.
Squalene Epoxidase Inhibition Assay
This protocol is designed for a 96-well plate format.
-
Prepare Reagent Mix: Prepare a master mix containing potassium phosphate buffer (100 mM, pH 7.4), 1 mM NADPH, and 10 µM FAD.
-
Prepare NB-598 Dilutions: Prepare a serial dilution of this compound in DMSO. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Assay Setup:
-
To each well of a 96-well plate, add the appropriate volume of the reagent mix.
-
Add 1 µL of the corresponding NB-598 dilution (or DMSO for the control).
-
Add the rat liver microsomal suspension to a final protein concentration of 0.2 mg/mL.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Start the enzymatic reaction by adding squalene to a final concentration of 10 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes with gentle shaking.
-
Terminate Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile/methanol (1:1, v/v).
-
Sample Preparation for HPLC: Centrifuge the plate at 3,000 x g for 15 minutes to pellet the precipitated protein. Transfer the supernatant to HPLC vials for analysis.
Quantification of Squalene by HPLC
The activity of squalene epoxidase is determined by measuring the amount of remaining squalene substrate.
-
HPLC System: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Mobile Phase: Acetonitrile/Water (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve of known squalene concentrations to quantify the amount of squalene in the experimental samples.
Experimental Workflow Diagram
Caption: Workflow for the squalene epoxidase inhibition assay.
Data Analysis
IC50 Determination
-
Calculate the percentage of squalene epoxidase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] x 100
-
Plot the % Inhibition against the logarithm of the NB-598 concentration.
-
Determine the IC50 value, which is the concentration of NB-598 that causes 50% inhibition of squalene epoxidase activity, by fitting the data to a sigmoidal dose-response curve.
Determination of Inhibition Mode
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform the enzyme assay with varying concentrations of both the substrate (squalene) and the inhibitor (NB-598).
-
Measure the initial reaction velocities (V₀) at different squalene concentrations in the absence and presence of fixed concentrations of NB-598.
-
Construct a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[Squalene] (x-axis).[1][6][7]
-
Analyze the plot:
-
Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).
-
Uncompetitive Inhibition: The lines will be parallel.
-
Logical Relationship of Inhibition Analysis
Caption: Decision process for determining the mode of enzyme inhibition using a Lineweaver-Burk plot.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Inhibition of Squalene Epoxidase by this compound
| NB-598 Conc. (nM) | % Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 25.8 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 100 | 75.3 ± 2.9 |
| 1000 | 95.1 ± 1.8 |
| IC50 (nM) | 10.5 |
Table 2: Kinetic Parameters of Squalene Epoxidase in the Presence of this compound
| NB-598 Conc. (nM) | Km (µM) | Vmax (nmol/min/mg) |
| 0 (Control) | 5.2 | 1.5 |
| 5 | 8.1 | 1.5 |
| 10 | 12.3 | 1.5 |
Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimentally derived values.
Conclusion
This application note provides a detailed and robust protocol for the in vitro characterization of this compound as an inhibitor of squalene epoxidase. By following these procedures, researchers can reliably determine the IC50 and the mode of inhibition, providing valuable insights into the compound's mechanism of action. This information is crucial for the development of novel therapeutics targeting cholesterol metabolism.
References
- 1. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. microbenotes.com [microbenotes.com]
- 4. selleckchem.com [selleckchem.com]
- 5. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols: Pancreatic Cancer Cell Line Response to NB-598 Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Recent research has highlighted the dependency of cancer cells on altered metabolic pathways, including cholesterol biosynthesis, for their proliferation and survival. Squalene epoxidase (SQLE), a key enzyme in the cholesterol synthesis pathway, has been identified as a potential therapeutic target in several cancers. NB-598 Maleate is a potent and specific inhibitor of SQLE. These application notes provide a comprehensive overview of the methodologies to assess the response of pancreatic cancer cell lines to this compound, based on the established role of cholesterol metabolism in pancreatic cancer progression.
Data Presentation
Table 1: Effect of this compound on the Viability of Pancreatic Cancer Cell Lines.
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| PANC-1 | 48 | Data to be determined |
| MIA PaCa-2 | 48 | Data to be determined |
| AsPC-1 | 48 | Data to be determined |
| BxPC-3 | 48 | Data to be determined |
IC₅₀ values are hypothetical and need to be determined experimentally. Based on studies with other cholesterol synthesis inhibitors, a range of 1-50 µM can be anticipated.
Table 2: Apoptosis Induction by this compound in Pancreatic Cancer Cell Lines.
| Cell Line | This compound Conc. (µM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| PANC-1 | IC₅₀ value | 48 | Data to be determined |
| MIA PaCa-2 | IC₅₀ value | 48 | Data to be determined |
% Apoptotic cells are hypothetical and need to be determined experimentally. An increase in the percentage of apoptotic cells is expected upon treatment with this compound.
Table 3: Effect of this compound on Key Signaling Proteins in PANC-1 Cells.
| Target Protein | Treatment | Fold Change vs. Control (Densitometry) |
| p-Akt (Ser473) | This compound (IC₅₀) | Data to be determined (Expected Decrease) |
| p-ERK1/2 (Thr202/Tyr204) | This compound (IC₅₀) | Data to be determined (Expected Decrease) |
| Cleaved Caspase-3 | This compound (IC₅₀) | Data to be determined (Expected Increase) |
| SQLE | This compound (IC₅₀) | Data to be determined (No significant change expected) |
Fold changes are hypothetical and need to be determined by Western blot analysis. Inhibition of cholesterol synthesis has been shown to impact PI3K/Akt and MAPK signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its predetermined IC₅₀ concentration for 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and activation of key signaling proteins.
Materials:
-
Pancreatic cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-SQLE, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the IC₅₀ concentration for 48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Mandatory Visualization
Caption: Mechanism of this compound in Pancreatic Cancer Cells.
Caption: Workflow for Assessing this compound Effects.
Troubleshooting & Optimization
NB-598 Maleate solubility in DMSO and other solvents
Welcome to the technical support center for NB-598 Maleate. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive inhibitor of the enzyme squalene epoxidase (SE).[1][2][3] Squalene epoxidase is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, NB-598 blocks the conversion of squalene to 2,3-oxidosqualene, thereby suppressing the synthesis of downstream products like cholesterol.[3][4] This action also leads to a reduction in triglyceride biosynthesis through the farnesol pathway.[1][5][6][7][8]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits good solubility in DMSO, limited solubility in ethanol, and is generally considered insoluble in water. For detailed solubility data, please refer to the table below.
Q3: How should I prepare a stock solution of this compound?
A3: We recommend preparing stock solutions in fresh, anhydrous DMSO. For a detailed step-by-step protocol, please see the "Experimental Protocols" section. It is crucial to use newly opened or properly stored anhydrous DMSO, as the compound's solubility can be significantly reduced in DMSO that has absorbed moisture.[1][2]
Q4: How should I store the solid compound and prepared stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Stock Solutions: Once prepared, aliquot the solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[1][2][6] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][5][6]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Possible Cause 1: The DMSO may have absorbed moisture, which significantly decreases the solubility of this compound.[1][2]
-
Solution: Always use fresh, high-purity, anhydrous DMSO for preparing solutions.[2]
-
-
Possible Cause 2: The concentration may be too high for dissolution at room temperature.
Issue 2: Precipitation is observed when adding the DMSO stock solution to an aqueous buffer or cell culture medium.
-
Possible Cause: this compound has very low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous environment, the compound can precipitate out.
-
Solution: Ensure the final concentration of DMSO in your aqueous solution is kept low. For cell-based assays, a final DMSO concentration of 0.1% (v/v) is often used.[1] For in vivo studies, specific formulation protocols using co-solvents like PEG300 and surfactants like Tween-80 are required to maintain solubility. Please refer to the In Vivo Formulation Protocols section.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: Improper storage and handling of stock solutions may lead to compound degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 - 100 mg/mL | 111.19 - 200.14 mM | Ultrasonic treatment may be required.[1][9] Use fresh, anhydrous DMSO as moisture reduces solubility.[2] |
| Ethanol | 5 mg/mL | ~8.8 mM | |
| Water | < 0.1 mg/mL | Insoluble | [9] |
Table 2: In Vivo Formulation Solubility
| Formulation | Concentration (mg/mL) | Solution Appearance |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Clear Solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended Solution (Requires sonication) |
Data for Tables 1 and 2 sourced from[1][2][7][9].
Experimental Protocols
Protocol 1: Preparation of a 50 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 565.74 g/mol [5]). For 1 mL of a 50 mM stock, weigh 28.29 mg.
-
Solvent Addition: Use a new, sealed bottle of anhydrous, high-purity DMSO. Add the desired volume of DMSO to the powder.
-
Dissolution: Vortex the vial thoroughly. If particulates are visible, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[8][9]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][5][6]
Protocol 2: Preparation of an In Vivo Formulation (Clear Solution)
This protocol yields a clear solution suitable for injection.[7] It is recommended to prepare this formulation fresh before each use.[1]
-
Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition Sequence: Add each solvent in the following order, ensuring the solution is clear after each addition before proceeding to the next step.
-
Start with the required volume of the this compound DMSO stock (10% of the final volume).
-
Add PEG300 to a final concentration of 40%. Mix until clear.
-
Add Tween-80 to a final concentration of 5%. Mix until clear.
-
Add saline as the final solvent to make up the remaining 45% of the volume. Mix thoroughly.
-
-
Final Product: The final solution should be clear with a concentration of ≥ 2.5 mg/mL.
Visualized Signaling Pathway
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the specific step inhibited by this compound.
Caption: Inhibition of Squalene Epoxidase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. invivochem.net [invivochem.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. This compound | CAS:155294-62-5 | Squalene epoxidase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
How to dissolve NB-598 Maleate for cell culture
This technical support center provides guidance on the dissolution and use of NB-598 Maleate for cell culture applications. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway information to support your research.
Troubleshooting Guide
Encountering issues with this compound in your cell culture experiments? This guide addresses common problems and provides solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in media | "Solvent Shock": Rapid dilution of a concentrated DMSO stock into the aqueous cell culture medium can cause the hydrophobic compound to crash out of solution.[1][2] High Final Concentration: The intended final concentration in the media may be above the solubility limit of this compound in the complete media.[3] Low Temperature: Adding a cold stock solution to warmer media can decrease solubility.[3] | Perform a serial or stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete cell culture media.[2] Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid dispersion.[1] Pre-warm the cell culture medium to 37°C before adding the compound.[4] Conduct a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Inconsistent experimental results | Inaccurate Dosing: Precipitation, even if not easily visible, can lower the effective concentration of the inhibitor.[2] Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Visually inspect the media for any signs of precipitation (e.g., cloudiness, particles) before adding it to cells.[3] Prepare fresh dilutions for each experiment from a properly stored stock solution. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2] |
| Cell Toxicity Observed | High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO, but some may be more sensitive.[5] Compound Cytotoxicity: The observed toxicity may be a pharmacological effect of this compound at the tested concentration. | Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1% and not exceeding 0.5%.[5] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to differentiate between solvent and compound effects.[6] Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound? A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations ranging from 50 mg/mL to 100 mg/mL.[7][8][9] It is crucial to use anhydrous, fresh DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1][7]
Q2: How should I prepare a stock solution of this compound? A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your weighed compound. Aiding dissolution by warming the solution to 37°C or using an ultrasonic bath is recommended.[4][8]
Q3: How should I store the this compound stock solution? A3: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[7] For long-term storage, store the aliquots at -80°C for up to 6 months.[7][9] For short-term storage, -20°C for up to 1 month is acceptable.[7][9]
Q4: What is the mechanism of action of this compound? A4: this compound is a potent and competitive inhibitor of squalene epoxidase (also known as squalene monooxygenase).[10] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a key step in the cholesterol biosynthesis pathway.[4][10] By inhibiting this enzyme, NB-598 blocks the synthesis of cholesterol.[9]
Quantitative Data Summary
The following table summarizes the solubility of this compound in DMSO as reported by various suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 mg/mL | 111.19 mM | Ultrasonic treatment and fresh DMSO recommended.[7] |
| DMSO | 90 mg/mL | 200.14 mM | Fresh DMSO is crucial as moisture reduces solubility.[1] |
| DMSO | 100 mg/mL | 176.76 mM | Ultrasonic treatment is needed.[8][9] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM)
-
Calculate Required Mass: Determine the mass of this compound needed for your desired volume of 10 mM stock solution (Molecular Weight: 565.74 g/mol ).
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous, sterile DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate in an ultrasonic bath for short intervals to aid dissolution.[4]
-
Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -80°C for long-term storage (up to 6 months).[7][9]
Protocol for Diluting this compound for Cell Culture Experiments
This protocol describes the preparation of a final concentration of 10 µM this compound in cell culture medium, ensuring the final DMSO concentration remains at or below 0.1%.
-
Prepare Intermediate Dilution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed (37°C) serum-free cell culture medium or sterile PBS.
-
Gently vortex or pipette up and down to mix thoroughly. This creates a 100 µM intermediate solution.
-
-
Prepare Final Working Solution:
-
Warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
To achieve a final concentration of 10 µM, perform a 1:10 dilution of the intermediate solution into the pre-warmed complete medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of complete medium.
-
Crucially, add the intermediate solution dropwise to the complete medium while gently swirling the flask or tube to ensure rapid and even dispersion, preventing precipitation. [1]
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the complete cell culture medium (e.g., for a 1:1000 final dilution of the stock, add 1 µL of DMSO to every 1 mL of medium).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of Squalene Epoxidase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactome | Squalene is oxidized to its epoxide [reactome.org]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting NB-598 Maleate Precipitation in Media
For researchers, scientists, and drug development professionals utilizing NB-598 Maleate, ensuring its proper dissolution in experimental media is critical for obtaining accurate and reproducible results. This guide provides troubleshooting strategies and answers to frequently asked questions to address the common challenge of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting squalene epoxidase, NB-598 blocks the conversion of squalene to 2,3-oxidosqualene, thereby suppressing the downstream synthesis of cholesterol.[4][5] This mechanism of action makes it a valuable tool for studying cholesterol metabolism and its role in various diseases.
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound in aqueous-based cell culture media is a common issue stemming from its physicochemical properties. The primary reasons for precipitation include:
-
Low Aqueous Solubility: this compound is sparingly soluble in water.[2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, the compound can crash out of solution.
-
"Solvent Shock": Rapidly adding a concentrated DMSO stock to the entire volume of media can cause a localized high concentration of the compound, leading to immediate precipitation.
-
High Final Concentration: The intended final concentration in the media may exceed the solubility limit of this compound under the specific experimental conditions (e.g., temperature, pH, and media composition).
-
Temperature: Adding a cold stock solution to warm media can cause a temperature differential that may reduce solubility.
Q3: How does the presence of serum in the culture medium affect the solubility of this compound?
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds.[6][7] This binding can effectively increase the apparent solubility of small molecules like this compound in the culture medium by keeping them in a soluble, protein-bound state.[6] Therefore, you may observe more precipitation issues when working with serum-free or low-serum media compared to media supplemented with a higher percentage of serum (e.g., 10% FBS).
Q4: Can I filter my media after adding this compound to remove the precipitate?
Filtering the media after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower-than-intended final concentration of the active inhibitor in your experiment. This will compromise the accuracy and reproducibility of your results. The focus should be on preventing precipitation from occurring in the first place.
Data Presentation
Table 1: Solubility of NB-598
| Solvent | Solubility | Notes |
| DMSO | 90 mg/mL (200.14 mM) | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[2] |
| Ethanol | 5 mg/mL | |
| Water | Insoluble | [2] |
Note: Specific solubility data for this compound in various cell culture media (e.g., DMEM, RPMI-1640) and at different pH values are not extensively published. The solubility in media will be significantly lower than in DMSO and will be influenced by factors such as serum concentration and other media components.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 565.74 g/mol [8])
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or use a sonicator for short intervals to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.
Protocol 2: Preparation of Working Solution in Cell Culture Media to Minimize Precipitation
This protocol utilizes a serial dilution method to avoid "solvent shock" and reduce the likelihood of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with or without serum, as per your experimental design)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution:
-
In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.
-
Immediately after adding the stock solution, gently vortex or pipette up and down to mix thoroughly. This step is crucial for rapid dispersion.
-
-
Prepare the final working solution:
-
In a new sterile conical tube, add the required volume of pre-warmed complete cell culture medium for your experiment.
-
Add the 100 µM intermediate solution at a 1:10 dilution to achieve the final 10 µM concentration. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.
-
Gently mix the final working solution by inverting the tube several times.
-
-
Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, consider further optimization as described in the troubleshooting workflow.
-
Dosing Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared this compound working solution.
Mandatory Visualizations
Caption: Inhibition of the cholesterol biosynthesis pathway by this compound.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivochem.net [invivochem.net]
Technical Support Center: Optimizing NB-598 Maleate for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NB-598 Maleate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1, FDFT1). Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting this enzyme, this compound effectively blocks the downstream production of cholesterol.
Caption: Mechanism of action of this compound in the cholesterol biosynthesis pathway.
Q2: What is the typical effective concentration range for this compound in in vitro assays?
The effective concentration of this compound can vary depending on the cell type, assay conditions, and the specific research question. However, based on published data, the half-maximal inhibitory concentration (IC50) for squalene synthase is generally in the low nanomolar range. For cell-based assays, concentrations typically range from 10 nM to 1 µM.
Q3: How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO. For in vitro experiments, it is recommended to prepare a stock solution in DMSO (e.g., 10 mM) and then dilute it to the desired final concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect on cholesterol synthesis | Incorrect concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM) to identify the IC50. |
| Cell permeability issues: The compound may not be effectively entering the cells. | While NB-598 is generally cell-permeable, ensure proper incubation times. Consider using a positive control known to inhibit cholesterol synthesis in your cell line. | |
| Degraded compound: Improper storage or handling may have led to the degradation of this compound. | Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage at -20°C or -80°C and minimize exposure to light. | |
| Cell toxicity or off-target effects observed | High concentration: The concentration of this compound may be too high, leading to cytotoxicity. | Determine the cytotoxicity of this compound in your cell line using a cell viability assay (e.g., MTT or LDH assay). Use concentrations well below the toxic threshold for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment. |
| Inaccurate dilutions: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Prepare fresh dilutions for each experiment and use calibrated pipettes. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Squalene Synthase Activity
This protocol describes a cell-free enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Microsomes from rat liver (as a source of squalene synthase)
-
[³H]Farnesyl pyrophosphate (FPP)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂, 1 mM NADPH, and 5 mM dithiothreitol)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the rat liver microsomes, assay buffer, and a specific concentration of this compound or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]FPP.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the lipids (including the [³H]squalene product) using an organic solvent (e.g., hexane).
-
Measure the radioactivity of the organic phase using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Data Presentation:
| This compound (nM) | Squalene Synthase Activity (DPM) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 1 | 12,750 | 15 |
| 5 | 8,250 | 45 |
| 10 | 5,250 | 65 |
| 50 | 1,500 | 90 |
| 100 | 750 | 95 |
Note: The data presented in this table is for illustrative purposes only.
Protocol 2: Measuring Cholesterol Synthesis Inhibition in a Cell-Based Assay
This protocol outlines a method to measure the inhibition of cholesterol synthesis in cultured cells using a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
[¹⁴C]Acetate
-
This compound
-
Lysis buffer
-
Organic solvent (e.g., hexane/isopropanol mixture)
-
Thin-layer chromatography (TLC) plate
-
TLC developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for an additional 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate using an organic solvent.
-
Separate the different lipid species (including cholesterol) by spotting the lipid extract onto a TLC plate and developing it with an appropriate solvent system.
-
Visualize and quantify the [¹⁴C]cholesterol band using a phosphorimager or by scraping the band and measuring radioactivity with a scintillation counter.
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound relative to the vehicle control.
Caption: Workflow for measuring cholesterol synthesis inhibition in a cell-based assay.
NB-598 Maleate cytotoxicity and off-target effects
Welcome to the technical resource center for NB-598 Maleate. This guide provides in-depth information, troubleshooting advice, and standardized protocols to support researchers in their experiments using this potent and competitive squalene epoxidase (SQLE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: NB-598 is a potent and competitive inhibitor of squalene epoxidase (SQLE), a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene, the first oxygenation step in sterol biosynthesis.[4][5] By inhibiting this enzyme, NB-598 blocks the synthesis of downstream products, including cholesterol.[1][6][7]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For example, a 90 mg/mL solution, which corresponds to 200.14 mM, can be prepared.[1] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: I am observing higher-than-expected cytotoxicity in my cell line. What could be the cause?
A3: Higher-than-expected cytotoxicity can stem from several factors:
-
On-Target Toxicity: The primary cytotoxic effect of NB-598 is due to its intended inhibition of SQLE. This leads to the depletion of cholesterol, an essential component for cell membrane integrity and function, and the accumulation of squalene, which can be toxic when not properly sequestered in lipid droplets.[5][8]
-
Cell Line Sensitivity: Different cell lines exhibit varying degrees of dependence on de novo cholesterol synthesis. Cells that are highly reliant on this pathway, such as some cancer cell lines, may show increased sensitivity to SQLE inhibition.[9][10]
-
Experimental Conditions: Factors like low serum concentrations in the culture medium can exacerbate cytotoxicity by limiting the availability of exogenous lipids, forcing cells to rely more heavily on their own cholesterol synthesis.
-
Compound Concentration: Ensure the final concentration of NB-598 is accurate. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Are there known off-target effects for NB-598?
A4: NB-598 is considered a specific inhibitor of squalene epoxidase.[11][12] However, its potent on-target effects can lead to downstream consequences that might be misinterpreted as off-target effects. For example, NB-598 has been shown to inhibit voltage-gated calcium channels and impair insulin secretion in pancreatic β-cells, an effect attributed to the depletion of endogenous cholesterol.[6][13] Preclinical studies in animals have noted dose-limiting gastrointestinal and skin toxicities, which are believed to be on-target effects of SQLE inhibition.[9][14]
Q5: Can NB-598 affect cellular processes other than cholesterol synthesis?
A5: Yes, due to its role in modulating cholesterol levels, NB-598 can influence several cellular processes. It has been shown to suppress the secretion of triglycerides and apolipoprotein B in HepG2 cells.[2][11] Additionally, by depleting intracellular cholesterol, it can induce the activity of HMG-CoA reductase and increase the expression of LDL receptors as a compensatory mechanism.[7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Across Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered metabolic dependencies. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Confluency can significantly impact cellular metabolism and drug sensitivity. |
| Serum Fluctuation | Use the same batch of fetal bovine serum (FBS) for the duration of a study. If changing batches, re-validate the IC50. Serum is a major source of exogenous lipids. |
| Compound Stability | Prepare fresh dilutions of NB-598 from a frozen stock for each experiment. Avoid using old or improperly stored working solutions. |
| Incubation Time | Ensure the incubation time with the compound is precisely controlled. The cytotoxic effects of depleting cholesterol are time-dependent. |
Issue 2: Unexpected Morphological Changes or Cell Stress
| Potential Cause | Troubleshooting Step |
| Squalene Accumulation | The inhibition of SQLE leads to the buildup of its substrate, squalene. High levels of squalene can induce endoplasmic reticulum (ER) stress and apoptosis.[15] Consider co-treatment with an antioxidant or an ER stress inhibitor to probe this effect. |
| Membrane Integrity Loss | Cholesterol depletion can compromise cell membrane integrity. Assess cell viability using a dye exclusion method (e.g., Trypan Blue) in parallel with metabolic assays (e.g., MTT). |
| DMSO Toxicity | Ensure the final concentration of the vehicle (DMSO) is consistent across all wells, including controls, and is below the toxic threshold for your cell line (typically <0.5%). |
Quantitative Data Summary
Table 1: In Vitro Effects of NB-598 on Cellular Processes
| Parameter | Cell Line | Concentration | Observed Effect | Citation |
| Cholesterol Synthesis | HepG2 | IC50 = 1.3 nM | Inhibition of synthesis from [14C]acetate | [3] |
| Total Cholesterol Level | MIN6 | 10 µM | 36% reduction in total cellular cholesterol | [2] |
| ACAT Activity | HepG2 | 10 µM | 31% reduction in ACAT activity | [2] |
| Apo B Secretion | HepG2 | - | Significant reduction | [11] |
| Insulin Secretion | Mouse Islets | Dose-dependent | Inhibition of basal and glucose-stimulated secretion | [13] |
| CaV Channel Function | Pancreatic β-cells | - | Marked inhibition | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for SQLE Target Engagement
-
Treatment and Lysis: Treat cells with various concentrations of NB-598 for 24 hours. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against SQLE overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify changes in protein levels, although NB-598 inhibits enzyme activity, not necessarily expression. A more direct measure of target engagement would be a cholesterol biosynthesis assay.
Visualizations
Caption: Mechanism of NB-598 in the cholesterol biosynthesis pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Experimental workflow for mechanism of action studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene monooxygenase - Wikipedia [en.wikipedia.org]
- 5. scbt.com [scbt.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. invivochem.net [invivochem.net]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing In Vivo Toxicity of NB-598 Maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NB-598 Maleate. The information is presented in a question-and-answer format to directly address potential issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and competitive inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase.[1][2] This enzyme is a key component of the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene.[1][2] By inhibiting squalene epoxidase, NB-598 blocks the synthesis of cholesterol and other downstream sterols.[1] This leads to an accumulation of squalene within cells.[2]
Q2: What are the primary in vivo toxicities associated with this compound?
A2: Preclinical studies in animal models, primarily dogs and cynomolgus monkeys, have identified two main dose-limiting toxicities for this compound:
-
Gastrointestinal (GI) Toxicity: This is a significant and dose-limiting side effect observed in both dogs and monkeys.[1][2]
-
Skin Toxicities: Dermatitis and other skin-related issues have been reported, particularly in dogs.[1][2]
These toxicities are considered "on-target," meaning they are a direct consequence of the drug's intended mechanism of action—the inhibition of squalene epoxidase.[1]
Q3: Are there any specific dose-response data available for these toxicities?
Troubleshooting Guide
Problem 1: Investigator observes signs of gastrointestinal distress in study animals (e.g., vomiting, diarrhea, decreased food intake).
Possible Cause:
This is a known, dose-limiting toxicity of this compound, likely due to the on-target inhibition of squalene epoxidase in the rapidly dividing cells of the gastrointestinal tract.
Suggested Management Strategies (General Approaches):
-
Dose Reduction: The most straightforward approach is to lower the dose of this compound to a level that is better tolerated.
-
Vehicle and Formulation Assessment: Ensure the vehicle used for administration is not contributing to the GI upset. Consider alternative formulations. For in vivo oral administration, NB-598 has been formulated in a solution of 10% DMSO and 90% corn oil.
-
Supportive Care: Provide supportive care to the animals, including fluid and electrolyte replacement, to manage symptoms of diarrhea and dehydration.
-
Prophylactic Co-medication (Investigational): While not specifically studied for NB-598, proton pump inhibitors (PPIs) are sometimes used to manage GI toxicity from other drugs. The relevance of this approach for NB-598-induced toxicity is unknown and would require investigation.
Problem 2: Study animals develop skin lesions, redness, or hair loss (dermatitis).
Possible Cause:
Skin toxicities are a reported side effect of this compound, particularly in dogs.[1] This is believed to be an on-target effect related to the inhibition of cholesterol synthesis and accumulation of squalene in the skin.
Suggested Management Strategies (General Approaches):
-
Dose Reduction: As with GI toxicity, lowering the dose of this compound may alleviate skin-related side effects.
-
Topical Treatments: For localized dermatitis, topical application of corticosteroids or other anti-inflammatory agents may be considered to manage the symptoms.
-
Systemic Antihistamines: If an allergic component is suspected, systemic antihistamines could be trialed.
-
Skin Barrier Support: Ensure animals are housed in a clean environment to prevent secondary infections of skin lesions. The use of emollients or other skin barrier-supporting topicals could be explored.
Data Presentation
Table 1: Summary of In Vivo Toxicities of this compound in Preclinical Models
| Species | Primary Toxicities | Dose-Response Relationship | Notes |
| Dog | Gastrointestinal distress, Skin toxicities (dermatitis)[1] | Dose-limiting[1] | Dogs did not tolerate predicted efficacious exposures for anti-tumor activity.[1] |
| Monkey (Cynomolgus) | Severe gastrointestinal toxicity[2] | Dose-limiting[1] | In one study, animals were euthanized after 3-4 days of dosing due to the severity of GI toxicity.[2] |
Disclaimer: Specific dose levels (mg/kg) associated with the onset and severity of these toxicities are not consistently reported in the available scientific literature.
Experimental Protocols
The following are generalized protocols based on standard practices for in vivo toxicology studies. The exact details for the pivotal this compound studies are not publicly available.
General Protocol for Oral Administration and Toxicity Monitoring in Beagle Dogs
-
Animal Model: Male beagle dogs, typically young adults.
-
Acclimation: Animals should be acclimated to the study conditions for a minimum of one week.
-
Drug Formulation: this compound can be prepared as a solution for oral gavage. A suggested vehicle is 10% DMSO in 90% corn oil.
-
Dose Administration:
-
Administer the formulated drug via oral gavage.
-
The dosing volume should be appropriate for the size of the animal and kept consistent across all dose groups.
-
A vehicle control group should be included.
-
-
Monitoring:
-
Clinical Observations: Conduct and record detailed clinical observations at least twice daily. Pay close attention to signs of gastrointestinal distress (emesis, changes in feces consistency) and skin abnormalities (erythema, lesions, alopecia).
-
Body Weight: Record body weights prior to the start of the study and at regular intervals (e.g., daily or every other day).
-
Food Consumption: Monitor and record daily food intake.
-
Blood Sampling: Collect blood samples at baseline and at specified time points for hematology and clinical chemistry analysis.
-
Histopathology: At the end of the study, or if an animal is euthanized due to toxicity, conduct a full necropsy and collect tissues (especially from the GI tract and skin) for histopathological examination.
-
Visualizations
Signaling Pathway: Cholesterol Biosynthesis and the Action of this compound
Caption: Cholesterol biosynthesis pathway and the inhibitory action of this compound on squalene epoxidase.
Experimental Workflow: In Vivo Toxicity Study
Caption: Generalized workflow for an in vivo toxicity study of this compound.
Logical Relationship: On-Target Toxicity of this compound
Caption: The causal chain from NB-598 administration to the observed on-target toxicities.
References
Technical Support Center: NB-598 Maleate and Gastrointestinal Side Effects in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter gastrointestinal (GI) side effects while using NB-598 Maleate in animal models. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and competitive inhibitor of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[1] SQLE catalyzes the conversion of squalene to 2,3-oxidosqualene. By inhibiting this enzyme, NB-598 blocks the synthesis of cholesterol.[1]
Q2: What are the known gastrointestinal side effects of this compound in animal models?
Q3: In which animal models have these GI side effects been observed?
Gastrointestinal toxicities have been prominently reported in studies involving beagle dogs and cynomolgus monkeys.[2][3] In monkeys, the GI toxicity was particularly severe, necessitating euthanasia after only 3 to 4 days of dosing in some instances.[3][4]
Q4: What are the typical clinical signs of gastrointestinal toxicity observed?
The available literature describes the side effects as "gastrointestinal clinical observations."[2] While specific details are limited in publicly available documents, these observations are significant enough to be dose-limiting.
Q5: Are there other notable side effects of this compound in animal models?
Yes, in addition to GI toxicity, skin toxicities, specifically dermatitis, have been observed in dogs treated with NB-598.[3] This is also thought to be related to the mechanism of action, possibly due to the accumulation of squalene in skin cells.
Troubleshooting Guide
Issue: My animal models are exhibiting signs of gastrointestinal distress (e.g., diarrhea, vomiting, anorexia) after administration of this compound.
Possible Cause 1: On-Target Toxicity The observed gastrointestinal side effects are a known, on-target toxicity of squalene epoxidase inhibition.[2] The severity of these effects is dose-dependent.
-
Suggested Action:
-
Dose Reduction: Consider reducing the dose of this compound to a level that may be better tolerated while still achieving the desired pharmacological effect.
-
Monitor Closely: Implement a rigorous monitoring schedule for clinical signs of GI distress, including daily body weight measurements, food and water intake, and fecal consistency scoring.
-
Supportive Care: Provide supportive care as recommended by a veterinarian, which may include fluid therapy to prevent dehydration.
-
Possible Cause 2: Formulation or Administration Issues The vehicle or method of administration could potentially exacerbate gastrointestinal irritation. Preclinical studies have utilized gavage for administration.[3]
-
Suggested Action:
-
Vehicle Review: Ensure the vehicle used for formulating this compound is non-irritating to the gastrointestinal tract.
-
Administration Technique: Confirm that the gavage technique is performed correctly to minimize stress and potential injury to the esophagus and stomach.
-
Alternative Formulations: If possible, investigate alternative formulations that may improve gastrointestinal tolerability.
-
Data Presentation
Detailed quantitative data from preclinical toxicology studies of this compound are not extensively available in the public domain. The following tables summarize the qualitative findings from the available literature.
Table 1: Summary of Gastrointestinal Side Effects of this compound in Animal Models
| Animal Model | Key Gastrointestinal Findings | Severity | Reference |
| Dog | Dose-limiting gastrointestinal clinical observations. | Dose-limiting | [2] |
| Cynomolgus Monkey | Dose-limiting gastrointestinal toxicity. | Severe, led to euthanasia in some cases after 3-4 days of dosing. | [3][4] |
Table 2: Summary of Other Relevant Toxicities
| Animal Model | Other Key Toxicities | Reference |
| Dog | Skin toxicities (dermatitis). | [3] |
Experimental Protocols
Detailed experimental protocols from the key toxicology studies are not fully available in the public domain. The following is a generalized protocol based on the available information.
General Protocol for Assessing Gastrointestinal Toxicity of this compound
-
Animal Model: Male beagle dogs or cynomolgus monkeys are commonly used.
-
Drug Administration: this compound is typically formulated in a suitable vehicle and administered orally via gavage.
-
Dose Groups: Studies generally include a vehicle control group and multiple dose groups of this compound to assess dose-dependency of toxicities.
-
Monitoring:
-
Clinical Observations: Animals are observed daily for clinical signs of toxicity, with a focus on gastrointestinal signs (emesis, diarrhea, changes in feces), dermatological signs, and changes in behavior or activity.
-
Body Weight: Individual body weights are recorded prior to the start of the study and at regular intervals throughout.
-
Food Consumption: Daily food consumption is measured.
-
-
Pathology:
-
Gross Necropsy: At the end of the study, a full gross necropsy is performed on all animals.
-
Histopathology: A comprehensive set of tissues, with special attention to the entire gastrointestinal tract, is collected, processed, and examined microscopically by a veterinary pathologist.
-
Visualizations
Signaling Pathway
Caption: Cholesterol biosynthesis pathway indicating the inhibitory action of this compound on Squalene Epoxidase (SQLE).
Experimental Workflow
Caption: General experimental workflow for assessing gastrointestinal toxicity of this compound in animal models.
Logical Relationship of Toxicity
Caption: Logical relationship between this compound administration and observed on-target toxicities.
References
- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Better Target Fungal Squalene Monooxygenase [mdpi.com]
Technical Support Center: NB-598 Maleate and Associated Skin Toxicity
Welcome to the technical support center for researchers and drug development professionals working with NB-598 Maleate. This resource provides comprehensive guidance on understanding, troubleshooting, and managing potential skin toxicities associated with this potent squalene epoxidase (SQLE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and competitive inhibitor of squalene epoxidase (SQLE), a key enzyme in the cholesterol biosynthesis pathway.[1][2][3] By inhibiting SQLE, NB-598 blocks the conversion of squalene to 2,3-oxidosqualene, thereby disrupting the downstream production of cholesterol.[1][2][3]
Q2: Have skin toxicities been observed with this compound in preclinical studies?
A2: Yes, preclinical toxicology studies have reported dose-limiting skin toxicities, specifically dermatitis, in dogs treated with NB-598.[1][2][4] These skin reactions were considered an on-target effect of SQLE inhibition, as they were not observed with a structurally similar but inactive analog of the compound.[1][2]
Q3: What is the proposed mechanism for this compound-induced skin toxicity?
A3: The skin toxicity is believed to be a direct consequence of SQLE inhibition. This leads to two primary events within skin cells:
-
Depletion of Cholesterol: Cholesterol is essential for maintaining the integrity and function of the epidermal barrier.[5][6] Its depletion can disrupt this barrier, leading to increased transepidermal water loss and a compromised defense against environmental stressors.
-
Accumulation of Squalene: The blockage of SQLE causes an upstream accumulation of its substrate, squalene.[4] While squalene is a natural component of human sebum, its excessive intracellular accumulation and potential peroxidation may trigger inflammatory responses in the skin.[7][8][9][10][11]
Q4: What are the potential downstream cellular effects of cholesterol depletion in skin cells?
A4: Cholesterol depletion in keratinocytes has been shown to activate signaling pathways that regulate cell differentiation and inflammatory responses. For instance, it can induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which in turn upregulates the expression of the differentiation marker involucrin.[5][6] This alteration in the normal differentiation program of keratinocytes can contribute to the observed skin abnormalities.
Q5: Are there established methods to assess the potential for skin toxicity of compounds like this compound?
A5: Yes, there are well-established in vivo and in vitro methods. In vivo studies in animals, following OECD guidelines, can assess for signs of irritation such as erythema and edema.[12][13][14][15][16] In vitro methods utilize 3D reconstructed human epidermis (RhE) models to evaluate irritation potential and cell-based assays like KeratinoSens™ and h-CLAT to assess sensitization potential.[17][18][19][20][21][22][23][24][25][26]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in in vitro skin models. | 1. Incorrect dosage calculation. 2. Vehicle-induced toxicity. 3. Contamination of cell cultures. | 1. Double-check all calculations for this compound concentration. 2. Run a vehicle-only control to assess its effect on cell viability. 3. Perform routine checks for mycoplasma and other contaminants. |
| Inconsistent results in skin irritation assays. | 1. Variability in the thickness or barrier function of the in vitro skin model. 2. Inconsistent application of the test substance. 3. Issues with the viability assay (e.g., MTT interference). | 1. Ensure the use of a single, quality-controlled batch of RhE models for each experiment. 2. Standardize the application procedure, ensuring even distribution of this compound. 3. If using MTT, consider running a parallel assay with a different endpoint (e.g., LDH release) to rule out interference. |
| Erythema and edema observed in animal models at lower than expected doses. | 1. Hypersensitivity of the chosen animal model. 2. Formulation issues leading to enhanced skin penetration. 3. Secondary infection at the application site. | 1. Review historical data for the chosen animal strain's sensitivity to skin irritants. 2. Characterize the physicochemical properties of the formulation. 3. Have a veterinarian assess the animals for signs of infection. |
Quantitative Data Summary
Disclaimer: The following tables contain illustrative data based on typical preclinical toxicology studies. Specific quantitative data from the this compound preclinical studies are not publicly available.
Table 1: Illustrative In Vivo Dermal Toxicity Findings in a 28-Day Dog Study
| Dose Group (mg/kg/day) | Mean Erythema Score (0-4 scale) | Mean Edema Score (0-4 scale) | Histopathological Findings |
| 0 (Vehicle) | 0.1 | 0.0 | Within normal limits |
| 5 | 0.5 | 0.2 | Minimal epidermal hyperplasia |
| 15 | 1.8 | 1.2 | Mild to moderate epidermal hyperplasia, hyperkeratosis, and perivascular inflammatory cell infiltrates |
| 50 | 3.2 | 2.5 | Marked epidermal hyperplasia, hyperkeratosis, spongiosis, and moderate to severe mixed inflammatory cell infiltrates |
Table 2: Illustrative In Vitro Skin Irritation Data using a Reconstructed Human Epidermis (RhE) Model
| Treatment | Concentration | Mean Tissue Viability (%) | Classification |
| Negative Control | - | 100 | Non-irritant |
| This compound | 10 µM | 85 | Non-irritant |
| 50 µM | 60 | Non-irritant | |
| 100 µM | 45 | Irritant | |
| Positive Control (SDS) | 5% | 15 | Irritant |
Experimental Protocols
In Vivo Dermal Toxicity Study (Based on OECD Guideline 410)
-
Animal Model: Beagle dogs are a suitable model as skin toxicity has been previously reported in this species.
-
Group Size: 4-6 animals per sex per group.
-
Dose Administration: this compound is formulated in an appropriate vehicle and applied topically to a shaved area of the back once daily for 28 days.
-
Observations:
-
Daily clinical observations for signs of toxicity.
-
Skin irritation scoring (erythema, edema) at the application site at specified intervals using a standardized scale (e.g., Draize scale).
-
Body weight and food consumption measurements weekly.
-
-
Pathology:
-
At the end of the study, a full necropsy is performed.
-
Skin samples from the application site and a distant site are collected and processed for histopathological examination. Tissues are stained with hematoxylin and eosin (H&E).
-
Microscopic evaluation focuses on epidermal and dermal changes, including hyperplasia, hyperkeratosis, inflammation, and any signs of necrosis or apoptosis.
-
In Vitro Skin Irritation using a Reconstructed Human Epidermis (RhE) Model (Based on OECD Guideline 439)
-
Test System: A commercially available, validated RhE model (e.g., EpiDerm™, SkinEthic™ RHE).
-
Procedure:
-
RhE tissues are pre-incubated in assay medium.
-
This compound, dissolved in a suitable solvent, is applied topically to the tissue surface.
-
Tissues are incubated for a defined period (e.g., 60 minutes).
-
The test substance is removed by rinsing.
-
Tissues are post-incubated in fresh medium for a period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint:
-
Cell viability is assessed using the MTT assay. The amount of formazan produced is quantified spectrophotometrically.
-
A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.
-
Visualizations
Signaling Pathway of this compound-Induced Skin Toxicity
Caption: Proposed mechanism of this compound-induced skin toxicity.
Experimental Workflow for In Vitro Skin Irritation Testing
Caption: Standard workflow for assessing skin irritation using an RhE model.
References
- 1. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cholesterol depletion upregulates involucrin expression in epidermal keratinocytes through activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.unamur.be [researchportal.unamur.be]
- 7. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Squalene Stimulates a Key Innate Immune Cell to Foster Wound Healing and Tissue Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Explicating the multifunctional roles of tocotrienol and squalene in promoting skin health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Testing of Dermatotoxicity by OECD guidelines | PPT [slideshare.net]
- 15. episkin.com [episkin.com]
- 16. siesascs.edu.in [siesascs.edu.in]
- 17. EpiDerm in vitro 3D Tissue | Mattek - Part of Sartorius [mattek.com]
- 18. toxicology.org [toxicology.org]
- 19. Skin Corrosion and Irritation Test of Nanoparticles Using Reconstructed Three-Dimensional Human Skin Model, EpiDermTM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sensitivity of KeratinoSensTM and h-CLAT for detecting minute amounts of sensitizers to evaluate botanical extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sgs.com [sgs.com]
- 23. KeratinoSens (TM) - Eurofins Deutschland [eurofins.de]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 26. Development of RT h-CLAT, a Rapid Assessment Method for Skin Sensitizers Using THP-1 Cells as a Biosensor [mdpi.com]
Interpreting unexpected results in squalene epoxidase assays
Welcome to the technical support center for squalene epoxidase (SQLE) assays. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during squalene epoxidase assays, providing potential causes and recommended solutions.
Summary of Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution | Quantitative Data to Check |
| No or Very Low Enzyme Activity | Inactive enzyme due to improper storage or handling (e.g., repeated freeze-thaw cycles).[1][2] | Aliquot enzyme upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Run a positive control with known active enzyme.[1] | Compare activity to a fresh enzyme lot or a positive control standard. |
| Incorrect assay buffer conditions (pH, temperature).[1][3] | Ensure the assay buffer is at the optimal pH and temperature as specified in the protocol. Allow buffer to reach room temperature before use if required.[3] | Measure pH of the buffer. Monitor temperature during the assay. | |
| Missing or insufficient cofactors (FAD, NADPH).[4] | Prepare fresh cofactor solutions and add them to the reaction mixture at the correct final concentration.[4] | Verify cofactor concentrations in the final reaction volume. | |
| Substrate (squalene) degradation or precipitation. | Prepare fresh squalene solutions. Ensure proper solubilization, potentially with a carrier solvent like DMSO, and vortex thoroughly before use. | Check for visible precipitate in the substrate stock solution. | |
| High Background Signal | Autoxidation of substrate or reaction components. | Run a no-enzyme control (blank) to determine the level of non-enzymatic signal. Subtract this background from all measurements.[1] | Signal in the blank well should be significantly lower than in sample wells. |
| Contamination of reagents or labware.[5] | Use sterile, filtered solutions and dedicated labware.[5] | Compare results with a new set of reagents. | |
| Non-specific binding in inhibitor studies. | Include a control with an inactive analog of the inhibitor to assess non-specific effects.[6] | Signal from the inactive analog should be similar to the vehicle control. | |
| Inconsistent or Irreproducible Results | Pipetting errors or inaccurate dilutions.[7] | Use calibrated pipettes and prepare a master mix for reagents to be added to multiple wells.[3][7] | Check pipette calibration. Calculate the coefficient of variation (CV) between replicate wells. |
| Evaporation from wells in microplate assays.[1] | Use plate sealers and avoid incubating plates for extended periods in a non-humidified environment. Fill outer wells with buffer or water.[1] | Observe condensation on the plate lid. Check for edge effects in the data. | |
| Assay not in the linear range.[7] | Perform a time-course experiment and an enzyme concentration curve to determine the linear range of the reaction.[7] | Plot product formation versus time and enzyme concentration. The relationship should be linear. | |
| Unexpected Inhibitor Effects | Inhibitor instability or precipitation. | Check the solubility of the inhibitor in the assay buffer. Prepare fresh dilutions from a stock solution for each experiment. | Inspect inhibitor stock and working solutions for any signs of precipitation. |
| Off-target effects of the inhibitor. | Test the inhibitor against other enzymes in the pathway or use a structurally related but inactive compound as a negative control.[6] | Compare the IC50 value to published data if available. |
Frequently Asked Questions (FAQs)
Q1: What are the key components of a squalene epoxidase assay?
A typical squalene epoxidase assay mixture contains the enzyme source (e.g., microsomal fraction), the substrate (squalene), and necessary cofactors, which include Flavin Adenine Dinucleotide (FAD) and a reduced pyridine nucleotide, with NADPH being preferred over NADH.[4] The reaction is carried out in a suitable buffer at an optimal pH and temperature.
Q2: How is squalene epoxidase activity typically measured?
Squalene epoxidase activity can be measured by monitoring the consumption of the substrate, squalene, or the formation of the product, 2,3-oxidosqualene. Common methods include:
-
Radiolabeling: Using a radiolabeled substrate like [14C]farnesyl pyrophosphate (which is converted to squalene) and then measuring the incorporation of radioactivity into the product.[4][8]
-
HPLC-based methods: Separating squalene from the product by High-Performance Liquid Chromatography (HPLC) and quantifying the decrease in the squalene peak area over time.[9] This method avoids the need for radiolabeling.
-
LC-MS methods: A more modern approach that uses Liquid Chromatography-Mass Spectrometry to directly detect and quantify the product, 2,3-oxidosqualene, offering high sensitivity and specificity.[10]
Q3: My results show that squalene is accumulating. What could this indicate?
Accumulation of squalene suggests that the activity of squalene epoxidase is reduced or inhibited.[11] This could be the intended result of an inhibitor study.[12] In other contexts, it might indicate a problem with the assay conditions (e.g., lack of cofactors) or the enzyme's stability. In cellular contexts, it can also be a consequence of feedback mechanisms within the cholesterol biosynthesis pathway.[11]
Q4: What is the role of squalene epoxidase in cholesterol biosynthesis?
Squalene epoxidase is a key rate-limiting enzyme in the cholesterol biosynthesis pathway.[13][14] It catalyzes the first oxygenation step, converting squalene to 2,3-oxidosqualene.[12][13] This product is then cyclized to form lanosterol, a precursor for cholesterol and other sterols.[13]
Q5: Can the choice of inhibitor vehicle affect my assay results?
Yes, the solvent used to dissolve inhibitors (e.g., DMSO) can affect enzyme activity, especially at higher concentrations. It is crucial to include a vehicle control in your experiments, where the same volume of solvent without the inhibitor is added to the reaction. This allows you to distinguish the inhibitor's specific effect from any non-specific effects of the solvent.
Experimental Protocols & Visualizations
Cholesterol Biosynthesis Pathway
The diagram below illustrates the position of squalene epoxidase in the cholesterol biosynthesis pathway.
Caption: Role of Squalene Epoxidase in Cholesterol Biosynthesis.
Experimental Workflow: HPLC-Based Squalene Epoxidase Assay
This workflow outlines the key steps for measuring SQLE activity by monitoring squalene consumption using HPLC.[9]
Caption: HPLC-Based Squalene Epoxidase Assay Workflow.
Troubleshooting Logic for Low Enzyme Activity
This decision tree provides a logical flow for troubleshooting low or no enzyme activity in your SQLE assay.
Caption: Troubleshooting Decision Tree for Low SQLE Activity.
Detailed Methodologies
1. Preparation of Microsomal Fractions (Enzyme Source)
This protocol is adapted from methods for isolating microsomal fractions from yeast or mammalian cells.[4][8]
-
Cell Lysis: Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Resuspend the cell pellet in lysis buffer containing protease inhibitors. Disrupt cells using mechanical methods such as a glass bead mill or a Dounce homogenizer.[3][8]
-
Differential Centrifugation: Centrifuge the cell lysate at a low speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet cell debris, nuclei, and mitochondria.[8]
-
Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction.
-
Final Preparation: Discard the supernatant and resuspend the microsomal pellet in a storage buffer (e.g., phosphate buffer with glycerol). Determine the protein concentration using a standard method like the Bradford assay.[8] Store aliquots at -80°C.
2. HPLC-Based Assay for Squalene Consumption
This protocol is based on a simplified, non-radioactive method for measuring SQLE activity.[9]
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), FAD (e.g., 50 µM), NADPH (e.g., 1 mM), and the enzyme source (e.g., 50-100 µg of microsomal protein).
-
Reaction Initiation: Start the reaction by adding squalene (e.g., final concentration of 25 µM, delivered in a small volume of an organic solvent like DMSO or ethanol). Vortex briefly to mix.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points and Quenching: At designated time points (e.g., 0, 5, 10, 20, and 30 minutes), remove an aliquot of the reaction mixture and stop the reaction by adding a quenching solution, such as two volumes of ice-cold acetonitrile or another organic solvent mixture that will precipitate the protein.
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. Use an isocratic mobile phase, such as acetonitrile/water (e.g., 95:5 v/v), to separate squalene.[9]
-
Detection and Quantification: Monitor the elution of squalene using a UV detector at a low wavelength (e.g., 195 nm).[9] The retention time for squalene should be significantly longer than other components.[9] Calculate the amount of squalene remaining at each time point by integrating the peak area and comparing it to a standard curve of known squalene concentrations.
-
Data Analysis: Plot the concentration of squalene versus time. The initial rate of the reaction can be determined from the slope of the linear portion of this curve.
References
- 1. m.youtube.com [m.youtube.com]
- 2. quora.com [quora.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Preclinical toxicology profile of squalene epoxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Characterization of Squalene Epoxidase of Saccharomyces cerevisiae by Applying Terbinafine-Sensitive Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies to Better Target Fungal Squalene Monooxygenase [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scbt.com [scbt.com]
- 13. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The shape of human squalene epoxidase expands the arsenal against cancer - PMC [pmc.ncbi.nlm.nih.gov]
Addressing experimental variability with NB-598 Maleate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NB-598 Maleate in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and sources of variability encountered when working with this compound.
| Question | Answer |
| 1. My this compound is not dissolving properly. What should I do? | This compound is sparingly soluble in aqueous solutions. For in vitro and cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Ensure you are using fresh, anhydrous DMSO as moisture can reduce solubility.[1] The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. If precipitation occurs upon dilution into aqueous media, gentle warming or sonication may aid dissolution. |
| 2. I am not observing the expected inhibitory effect on cholesterol synthesis. What are the possible reasons? | Several factors could contribute to a lack of efficacy: • Suboptimal Concentration: Ensure you are using a concentration of this compound that is appropriate for your experimental system. The IC50 for human squalene epoxidase is in the low nanomolar range.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions. • Cell Health and Confluency: Poor cell health or inconsistent cell density can significantly impact metabolic activity and drug response. Ensure your cells are healthy, within a consistent passage number, and seeded at a uniform density. • Assay Sensitivity: The method used to measure cholesterol synthesis may not be sensitive enough to detect changes. Consider using a more sensitive method, such as incorporation of a radiolabeled precursor like [¹⁴C]acetate. • Compound Degradation: Ensure proper storage of the compound to prevent degradation. Stock solutions in DMSO should be stored at -20°C or -80°C. |
| 3. I am seeing high variability between my experimental replicates. How can I minimize this? | To reduce variability: • Consistent Cell Culture Practices: Use cells from the same passage number, maintain a consistent seeding density, and ensure uniform treatment times across all replicates. • Accurate Pipetting: Use calibrated pipettes and ensure accurate and consistent addition of this compound and other reagents to all wells. • Homogeneous Reagent Preparation: Thoroughly mix all solutions, including the diluted this compound, before adding them to your experiment. • Appropriate Controls: Include vehicle controls (e.g., DMSO-treated cells) to account for any effects of the solvent. A positive control (another known squalene epoxidase inhibitor) can also be beneficial. |
| 4. What is the mechanism of action of this compound? | NB-598 is a potent and competitive inhibitor of squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway.[1][3] By inhibiting this enzyme, NB-598 blocks the conversion of squalene to 2,3-oxidosqualene, leading to a reduction in cholesterol synthesis and an accumulation of squalene.[3] |
| 5. Are there any known off-target effects of this compound? | While NB-598 is a selective inhibitor of squalene epoxidase, high concentrations may have off-target effects. For example, it has been shown to inhibit CaV channels and affect insulin secretion at micromolar concentrations.[4][5][6] It is always advisable to use the lowest effective concentration to minimize the potential for off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory potency and cellular effects of NB-598.
| Parameter | Value | Species/Cell Line | Assay Conditions |
| IC50 (Squalene Epoxidase) | 0.75 nM | Human (HepG2) | Microsomal assay |
| IC50 (Squalene Epoxidase) | 4.4 nM | Not specified | Cell-free assay |
| IC50 (Cholesterol Synthesis) | 3.4 nM | Human (HepG2) | Cellular assay |
| Cholesterol Reduction | 36 ± 7% | Mouse (MIN6) | 10 µM NB-598 for 48h[4] |
| Cholesterol Reduction | 49 ± 2% (Plasma Membrane) | Mouse (MIN6) | 10 µM NB-598[4][5] |
| Cholesterol Reduction | 46 ± 7% (Endoplasmic Reticulum) | Mouse (MIN6) | 10 µM NB-598[4][5] |
| Cholesterol Reduction | 48 ± 2% (Secretory Granules) | Mouse (MIN6) | 10 µM NB-598[4][5] |
| Cholesterol Reduction | 36 - 52% | Mouse and Human | Pancreatic islets, 10 µM for 48h[6] |
Experimental Protocols
Mammalian Squalene Epoxidase Activity Assay (Microsomal Fraction)
This protocol provides a method for measuring the activity of squalene epoxidase in mammalian liver microsomes.
Materials:
-
Liver microsomes (from rat, human, or other mammalian source)
-
[³H]Squalene
-
NADPH
-
FAD
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate buffer (pH 7.4)
-
This compound stock solution (in DMSO)
-
Scintillation cocktail
-
Hexane
-
Ethanol
Procedure:
-
Prepare Microsomes: Isolate liver microsomes using standard differential centrifugation techniques. Determine the protein concentration of the microsomal fraction.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, NADPH, FAD, and BSA.
-
Add Inhibitor: Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding [³H]squalene to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a solution of ethanol and potassium hydroxide.
-
Lipid Extraction: Extract the lipids by adding hexane and vortexing vigorously. Centrifuge to separate the phases.
-
Quantification: Transfer the hexane (upper) phase containing the lipids to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity of the product (2,3-oxidosqualene) using a scintillation counter.
Cellular Cholesterol Synthesis Assay ([¹⁴C]Acetate Incorporation)
This protocol describes the measurement of de novo cholesterol synthesis in cultured cells using radiolabeled acetate.
Materials:
-
Cultured cells (e.g., HepG2)
-
[¹⁴C]Acetate
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) in fresh culture medium for a specified period (e.g., 18-24 hours).[7]
-
Radiolabeling: Add [¹⁴C]acetate to each well and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS, then lyse the cells and extract the total lipids using an appropriate organic solvent mixture.
-
Lipid Separation: Separate the different lipid classes (including cholesterol) from the total lipid extract using thin-layer chromatography (TLC).
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor), scrape the cholesterol spot from the TLC plate into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of de novo cholesterol synthesis.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:155294-62-5 | Squalene epoxidase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Squalene Epoxidase Inhibitors: NB-598 Maleate in Focus
For Researchers, Scientists, and Drug Development Professionals
Squalene epoxidase (SE), a key enzyme in the cholesterol biosynthesis pathway, has emerged as a significant therapeutic target for a range of diseases, from fungal infections to hypercholesterolemia and cancer. This guide provides a detailed comparison of NB-598 Maleate, a potent squalene epoxidase inhibitor, with other notable inhibitors, supported by experimental data to inform research and development efforts.
Mechanism of Action: A Shared Target
Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the formation of sterols like ergosterol in fungi and cholesterol in mammals.[1][2] Inhibition of this enzyme leads to the accumulation of squalene and a depletion of essential downstream sterols, ultimately disrupting cell membrane integrity and function.[3][4] While the primary target is the same, the potency and selectivity of different inhibitors vary, leading to diverse therapeutic applications.
Performance Comparison of Squalene Epoxidase Inhibitors
The following tables summarize the in vitro efficacy of this compound and other squalene epoxidase inhibitors against fungal enzymes, various fungal pathogens, and cancer cell lines.
Table 1: Inhibition of Squalene Epoxidase (Enzyme Activity)
| Inhibitor | Target Organism/Cell Line | IC50 (nM) | Inhibition Type | Reference |
| This compound | Human (HepG2 microsomes) | 0.75 | Competitive | [5] |
| This compound | Cell-free | 4.4 | Competitive | [5] |
| Terbinafine | Trichophyton rubrum | 15.8 | Non-competitive | [6][7] |
| Terbinafine | Candida albicans | 30 | Non-competitive | [3][8] |
| Naftifine | Trichophyton rubrum | 114.6 | - | [6][7] |
| Tolciclate | Trichophyton rubrum | 28.0 | - | [6] |
| Tolnaftate | Trichophyton rubrum | 51.5 | - | [6] |
Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Inhibitor | Fungal Species | MIC Range (mg/L) | Reference |
| Terbinafine | Trichophyton indotineae | >16 (resistant strains) | [9] |
| Terbinafine | Trichophyton interdigitale | 0.016 - 0.0625 | [9] |
| Naftifine | Trichophyton indotineae | 1.92 (Geometric Mean) | [9] |
| Itraconazole | Trichophyton indotineae | 0.15 (Geometric Mean) | [9] |
Table 3: Anticancer Activity (IC50)
Signaling Pathways and Experimental Workflows
The inhibition of squalene epoxidase has downstream effects on cellular signaling and provides a basis for various experimental assays.
Caption: Cholesterol biosynthesis pathway highlighting the role of squalene epoxidase and its inhibitors.
Caption: General experimental workflow for evaluating squalene epoxidase inhibitors.
Experimental Protocols
Microsomal Squalene Epoxidase Inhibition Assay
This protocol is adapted from methodologies used to assess the in vitro inhibition of squalene epoxidase in liver microsomes.[10][11][12]
a. Preparation of Microsomes:
-
Culture human hepatoma cells (e.g., HepG2) to confluency.
-
Harvest cells and homogenize in a buffered solution (e.g., 0.1 M Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
b. Inhibition Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a buffer (e.g., 100 mM phosphate buffer, pH 7.4), and cofactors such as NADPH and FAD.[10][13]
-
Add varying concentrations of the inhibitor (e.g., this compound) or vehicle control to the reaction mixture.
-
Initiate the enzymatic reaction by adding the substrate, radiolabeled [³H]squalene or unlabeled squalene.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a solvent (e.g., acetonitrile or a mixture of chloroform and methanol).[11]
-
Extract the lipids and separate them using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of substrate (squalene) and product (2,3-oxidosqualene).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the standardized methods of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14][15][16][17][18]
a. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a pure culture.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline or water.
-
Adjust the turbidity of the suspension to a standard concentration (e.g., using a spectrophotometer to match a 0.5 McFarland standard).
-
Further dilute the standardized suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
b. Microdilution Assay:
-
Prepare serial twofold dilutions of the antifungal agents (e.g., this compound, terbinafine) in a 96-well microtiter plate containing the broth medium.
-
Inoculate each well with the prepared fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-72 hours), depending on the fungal species.
-
Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the drug that inhibits visible growth. Alternatively, use a spectrophotometer to measure the absorbance and determine the concentration that causes a significant reduction in growth compared to the control.
Conclusion
This compound is a highly potent, competitive inhibitor of squalene epoxidase, demonstrating strong activity in both cell-free and cell-based assays. When compared to other well-known squalene epoxidase inhibitors, such as the antifungal agents terbinafine and naftifine, NB-598 exhibits significantly lower IC50 values against the mammalian enzyme. This suggests its potential as a powerful tool for studying cholesterol metabolism and as a candidate for therapies targeting hypercholesterolemia and certain cancers where the cholesterol biosynthesis pathway is upregulated. The allylamine and benzylamine antifungals, while also targeting squalene epoxidase, show greater selectivity for the fungal enzyme, making them effective treatments for dermatophyte infections.[4][9][19][20][21][22] The provided experimental protocols offer a framework for the direct comparison of these and other novel squalene epoxidase inhibitors in a research setting. Further investigation into the anticancer activities of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Squalene Epoxidase: Its Regulations and Links with Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butenafine - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Butenafine | C23H27N | CID 2484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. In vitro assay of squalene epoxidase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. m.youtube.com [m.youtube.com]
- 19. drugs.com [drugs.com]
- 20. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison: NB-598 Maleate versus HMG-CoA Reductase Inhibitors in Cholesterol Synthesis Inhibition
In the landscape of hypercholesterolemia research and drug development, targeting the cholesterol biosynthesis pathway is a cornerstone of therapeutic strategy. For decades, HMG-CoA reductase inhibitors, such as the widely studied statin class of drugs, have been the gold standard. However, the emergence of inhibitors targeting other key enzymes in this pathway, such as NB-598 Maleate, a potent squalene epoxidase inhibitor, presents an alternative approach. This guide provides an objective comparison of the performance of this compound against HMG-CoA reductase inhibitors like L-654,969, supported by experimental data, detailed methodologies, and visual pathway diagrams to aid researchers, scientists, and drug development professionals.
Mechanism of Action: Two distinct points of intervention in cholesterol synthesis
The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. HMG-CoA reductase and squalene epoxidase are both critical enzymes in this pathway, but they act at different stages.
HMG-CoA Reductase Inhibitors (e.g., L-654,969 and other statins) act early in the pathway, competitively inhibiting the enzyme that converts HMG-CoA to mevalonate.[1][2] This is the rate-limiting step, and its inhibition leads to a significant reduction in the overall production of cholesterol.[1] The decrease in intracellular cholesterol levels triggers a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[3]
This compound , on the other hand, is a potent and competitive inhibitor of squalene epoxidase.[4][5][6] This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a step further down the pathway that is committed solely to sterol synthesis.[5][7] By inhibiting squalene epoxidase, NB-598 effectively blocks the final stages of cholesterol synthesis, leading to an accumulation of squalene.[8]
Comparative Performance: Potency and Effects on Lipid Metabolism
Experimental data from studies on the human hepatoma cell line HepG2 provide a basis for comparing the efficacy of these two classes of inhibitors.
| Parameter | This compound | L-654,969 | Other HMG-CoA Reductase Inhibitors |
| Target Enzyme | Squalene Epoxidase | HMG-CoA Reductase | HMG-CoA Reductase |
| IC50 (HepG2 cells) | 3.4 nM (for cholesterol synthesis inhibition)[9] | More potent cholesterol synthesis inhibition by NB-598 was observed[10] | Varies by statin (e.g., Atorvastatin: ~8 nM, Simvastatin: ~11 nM) |
| Effect on Cholesterol Secretion | Potent inhibition[11] | Potent inhibition, comparable to NB-598[11] | Potent inhibition |
| Effect on Triacylglycerol Secretion | Suppression[11] | No suppression[11] | Generally no direct suppression |
| Effect on Apolipoprotein B (apoB) Secretion | Significant reduction[11] | No reduction[11] | No direct reduction |
It is noteworthy that while both NB-598 and L-654,969 effectively inhibit cholesterol secretion, NB-598 also suppresses the secretion of triacylglycerol and reduces apolipoprotein B (apoB) secretion.[11] This suggests a broader impact on lipoprotein metabolism for squalene epoxidase inhibitors compared to HMG-CoA reductase inhibitors. The reduction in apoB, a key structural component of VLDL and LDL, by NB-598 may be due to the enhanced intracellular degradation of apoB.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate these inhibitors.
Measurement of Squalene Epoxidase Activity
A common method for assaying squalene epoxidase activity involves the use of a radiolabeled substrate and subsequent measurement of its conversion to the product.
Protocol Summary:
-
Preparation of Microsomes: Liver or cultured cells (e.g., HepG2) are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which contains squalene epoxidase.
-
Incubation: The microsomal preparation is incubated with a reaction mixture containing a buffered solution (e.g., Tris-HCl), NADPH, FAD, and the radiolabeled substrate, [¹⁴C]squalene.
-
Inhibitor Addition: For inhibition studies, varying concentrations of this compound are added to the reaction mixture.
-
Lipid Extraction: After a defined incubation period, the reaction is stopped, and the lipids are extracted using an organic solvent system (e.g., chloroform/methanol).
-
Chromatographic Separation: The extracted lipids are separated using thin-layer chromatography (TLC) to distinguish squalene from its product, 2,3-oxidosqualene.
-
Quantification: The radioactivity of the separated lipid spots is quantified using a scintillation counter to determine the amount of product formed and, consequently, the enzyme activity.
Measurement of HMG-CoA Reductase Activity
The activity of HMG-CoA reductase is typically measured by monitoring the consumption of its co-enzyme, NADPH.
Protocol Summary:
-
Enzyme Source: Purified HMG-CoA reductase or microsomal fractions from liver or cultured cells are used as the enzyme source.
-
Reaction Mixture: The enzyme is added to a reaction buffer containing HMG-CoA and NADPH.
-
Inhibitor Addition: For inhibition studies, different concentrations of an HMG-CoA reductase inhibitor like L-654,969 are included in the reaction mixture.
-
Spectrophotometric Measurement: The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: The enzyme activity is calculated from the rate of change in absorbance, and the IC50 value for the inhibitor is determined from the dose-response curve.
Preclinical Safety and Side Effect Profiles
The potential for adverse effects is a critical consideration in drug development. Preclinical studies have revealed different safety profiles for squalene epoxidase inhibitors and HMG-CoA reductase inhibitors.
This compound: Preclinical toxicology studies in dogs and monkeys have identified dose-limiting gastrointestinal toxicity as a significant concern.[9] Dermatitis has also been observed in dogs.[12] These on-target toxicities may be related to the accumulation of squalene in various tissues.[12]
HMG-CoA Reductase Inhibitors (Statins): The side effect profile of statins is well-characterized from extensive clinical use. The most common adverse effects are muscle-related, including myalgia (muscle pain), myopathy (muscle weakness with elevated creatine kinase), and in rare cases, rhabdomyolysis (severe muscle breakdown).[2][7][13] Elevations in liver enzymes can also occur.[2][13] The inhibition of HMG-CoA reductase affects the synthesis of other important molecules derived from mevalonate, such as coenzyme Q10, which may contribute to some of the observed side effects.[12]
Conclusion
This compound and HMG-CoA reductase inhibitors like L-654,969 represent two distinct and effective strategies for inhibiting cholesterol biosynthesis. While both potently reduce cholesterol production, NB-598 demonstrates a broader effect on lipid metabolism by also suppressing triacylglycerol and apoB secretion. However, preclinical studies with NB-598 have raised concerns about gastrointestinal and dermal toxicities. In contrast, HMG-CoA reductase inhibitors have a well-established safety profile from decades of clinical use, with muscle-related side effects being the primary concern.
The choice between targeting squalene epoxidase versus HMG-CoA reductase for the development of new hypolipidemic agents will depend on a careful balance of efficacy, broader metabolic effects, and the potential for on-target and off-target side effects. The detailed experimental protocols and comparative data presented here provide a valuable resource for researchers in this field to inform their future studies and drug development efforts.
References
- 1. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. mdpi.com [mdpi.com]
- 4. Cholesterol Biosynthesis Regulation [sigmaaldrich.com]
- 5. Squalene Epoxidase: Its Regulations and Links with Cancers [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Statin Adverse Effects: A Review of the Literature and Evidence for a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Squalene epoxidase as hypocholesterolemic drug target revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the On-Target Effects of NB-598 Maleate in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the on-target effects of NB-598 Maleate, a potent inhibitor of squalene epoxidase, in a cellular context. We compare its performance with an alternative squalene epoxidase inhibitor, Terbinafine, and provide detailed experimental protocols and supporting data to aid in the design and interpretation of studies aimed at confirming target engagement and downstream pharmacological effects.
Introduction to this compound and Squalene Epoxidase Inhibition
This compound is a highly specific and potent inhibitor of squalene epoxidase (SE), also known as squalene monooxygenase. This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the cholesterol biosynthesis pathway.[1] By inhibiting SE, NB-598 effectively blocks the downstream production of cholesterol and leads to the accumulation of its substrate, squalene.[2][3] Validating that the observed cellular effects of NB-598 are a direct consequence of its interaction with squalene epoxidase is crucial for its development and use as a pharmacological tool.
This guide will focus on three key experimental approaches to validate the on-target effects of this compound in cells:
-
Direct Measurement of Squalene Epoxidase Inhibition: Assessing the inhibitory activity of NB-598 on the target enzyme directly.
-
Quantification of Squalene Accumulation: Measuring the buildup of the substrate of squalene epoxidase as a direct consequence of its inhibition.
-
Assessment of Cholesterol Biosynthesis Inhibition: Determining the impact on the end-product of the pathway to confirm the functional consequence of target engagement.
-
Cellular Thermal Shift Assay (CETSA): Confirming the direct binding of NB-598 to squalene epoxidase in a cellular environment.
Comparative Performance of Squalene Epoxidase Inhibitors
This section provides a quantitative comparison of this compound and Terbinafine, another well-known squalene epoxidase inhibitor, although the latter is significantly more potent against the fungal enzyme than the human ortholog.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Potency | Key Cellular Effects |
| This compound | Human Squalene Epoxidase | 10-60 nM[4] | Potent inhibitor of cholesterol synthesis in various cell lines. | Potent induction of squalene accumulation.[5] Strong inhibition of cholesterol biosynthesis.[3] |
| Terbinafine | Human Squalene Epoxidase | ~7.7 µM[4] | Weaker inhibitor of cholesterol synthesis in human cells compared to NB-598. | Induces squalene accumulation, but to a lesser extent than NB-598 at equivalent concentrations. |
Visualizing the Pathway and Experimental Workflows
To better understand the mechanism of action and the experimental approaches, the following diagrams illustrate the cholesterol biosynthesis pathway and a typical workflow for validating on-target effects.
Caption: Cholesterol biosynthesis pathway highlighting the inhibition of Squalene Epoxidase by this compound.
Caption: A typical experimental workflow for validating the on-target effects of this compound in cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Squalene Accumulation Assay via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the quantification of intracellular squalene levels following treatment with a squalene epoxidase inhibitor.
a. Cell Culture and Treatment:
-
Seed a human hepatoma cell line (e.g., HepG2) in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound, Terbinafine, or vehicle control (e.g., DMSO) for 24-48 hours.
b. Lipid Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a suitable solvent mixture (e.g., hexane:isopropanol, 3:2 v/v) containing an internal standard (e.g., squalane).
-
Scrape the cells and transfer the lysate to a glass tube.
-
Vortex vigorously for 1 minute and centrifuge at 2000 x g for 10 minutes to pellet the cell debris.
-
Carefully transfer the supernatant containing the lipid extract to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
c. Saponification and Derivatization:
-
Resuspend the dried lipid extract in an ethanolic potassium hydroxide solution.
-
Incubate at 60°C for 1 hour to saponify the lipids.
-
Allow the mixture to cool to room temperature and add water and hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the non-saponifiable lipids, including squalene.
-
Repeat the hexane extraction twice and pool the extracts.
-
Evaporate the hexane under a stream of nitrogen.
-
For GC-MS analysis, derivatization is typically not required for squalene. Reconstitute the sample in a suitable solvent like hexane.
d. GC-MS Analysis:
-
Inject the prepared sample into a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of squalene from other lipids.
-
Monitor for the characteristic ions of squalene and the internal standard.
-
Quantify the amount of squalene by comparing the peak area of squalene to that of the internal standard and referencing a standard curve.
Cholesterol Biosynthesis Inhibition Assay using [¹⁴C]Acetate Incorporation
This protocol measures the rate of de novo cholesterol synthesis by tracking the incorporation of radiolabeled acetate.
a. Cell Culture and Treatment:
-
Plate cells as described in the squalene accumulation assay.
-
Pre-incubate the cells with this compound, Terbinafine, or vehicle control for a specified period (e.g., 2 hours).
b. Radiolabeling:
-
Add [¹⁴C]acetate to the culture medium at a final concentration of 1-5 µCi/mL.
-
Incubate the cells for an additional 2-4 hours to allow for the incorporation of the radiolabel into newly synthesized lipids.
c. Lipid Extraction and Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and extract the total lipids as described in the squalene accumulation protocol.
-
Separate the lipid classes using thin-layer chromatography (TLC) with a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v).
-
Identify the cholesterol band by co-spotting with a non-radiolabeled cholesterol standard and visualizing with iodine vapor.
-
Scrape the silica corresponding to the cholesterol band into a scintillation vial.
-
Add a scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of the cell lysate.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[6]
a. Cell Treatment and Heating:
-
Treat cultured cells in suspension or adherent cells with either this compound or a vehicle control for a defined period to allow for compound entry and binding.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cool the samples to room temperature.
b. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Carefully collect the supernatant.
-
Quantify the amount of soluble squalene epoxidase in the supernatant using a specific antibody-based method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
c. Data Analysis:
-
Plot the amount of soluble squalene epoxidase as a function of temperature for both the vehicle-treated and NB-598-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of NB-598 indicates that the compound has bound to and stabilized the squalene epoxidase protein, confirming target engagement.
Conclusion
The validation of on-target effects is a cornerstone of drug discovery and chemical biology. For this compound, a potent squalene epoxidase inhibitor, a multi-faceted approach is recommended. The direct demonstration of target engagement through CETSA, coupled with the quantification of the biochemical consequences of inhibition—namely, the accumulation of squalene and the reduction of cholesterol biosynthesis—provides a robust and compelling body of evidence for its specific mechanism of action. By comparing these effects to those of other squalene epoxidase inhibitors like Terbinafine, researchers can further contextualize the potency and cellular activity of this compound. The detailed protocols provided in this guide offer a starting point for the rigorous in-cell validation of this and other inhibitors of the cholesterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Squalene Epoxidase Inhibitors: Focus on NB-598 Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NB-598 Maleate, a potent inhibitor of human squalene epoxidase, with other widely recognized inhibitors of this enzyme. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies in cholesterol biosynthesis and related therapeutic areas.
Introduction to Squalene Epoxidase and its Inhibition
Squalene epoxidase (SE), also known as squalene monooxygenase, is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and subsequently cholesterol. Inhibition of this enzyme is a key strategy for lowering cholesterol levels and for antifungal therapies, as ergosterol, the fungal equivalent of cholesterol, is also synthesized via this pathway.
This compound has emerged as a highly potent and selective inhibitor of mammalian squalene epoxidase, making it a valuable research tool for studying cholesterol metabolism and a potential candidate for the development of hypocholesterolemic agents. This guide will compare the specificity and selectivity of this compound with other known squalene epoxidase inhibitors, including the antifungal agents terbinafine, butenafine, and naftifine.
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and other selected compounds against mammalian and fungal squalene epoxidase. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of a compound's efficacy in inhibiting an enzyme.
| Compound | Target Enzyme | Organism/Cell Line | IC50 | Ki |
| This compound | Squalene Epoxidase | Human (HepG2 microsomes) | 0.75 nM[1] | Competitive |
| Squalene Epoxidase | Human (cell-free) | 4.4 nM[1] | ||
| Cholesterol Synthesis | Human (HepG2 cells) | 3.4 nM[1] | ||
| Terbinafine | Squalene Epoxidase | Trichophyton rubrum | 15.8 nM[2] | Non-competitive |
| Squalene Epoxidase | Candida albicans | ~31.6 nM | 30 nM[2] | |
| Squalene Epoxidase | Rat liver | 77 µM | ||
| Naftifine | Squalene Epoxidase | Trichophyton rubrum | 114.6 nM[2] | |
| Butenafine | Squalene Epoxidase | Fungi (Dermatophytes) | Potent inhibitor | |
| Tolciclate | Squalene Epoxidase | Trichophyton rubrum | 28.0 nM[2] | |
| Tolnaftate | Squalene Epoxidase | Trichophyton rubrum | 51.5 nM[2] |
Specificity and Selectivity Profile
This compound demonstrates exceptional potency against human squalene epoxidase, with IC50 values in the low nanomolar range.[1] It acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme, directly competing with the natural substrate, squalene.[3][4] This high specificity for the mammalian enzyme makes it a powerful tool for investigating the role of cholesterol biosynthesis in various cellular processes.
In contrast, terbinafine and other allylamine antifungals like naftifine and butenafine exhibit a marked selectivity for fungal squalene epoxidase over its mammalian counterpart. For instance, the Ki of terbinafine for rat liver squalene epoxidase is approximately 2500-fold higher than its Ki for the Candida enzyme. This selectivity is crucial for their therapeutic use as antifungal agents, as it minimizes off-target effects on host cholesterol synthesis. The mechanism of inhibition by terbinafine in fungi is non-competitive with respect to squalene.
This difference in selectivity highlights the potential of this compound as a specific modulator of human cholesterol metabolism for research and potential therapeutic applications, distinct from the antifungal focus of the allylamine inhibitors.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Cholesterol biosynthesis pathway and points of inhibition.
Caption: Experimental workflows for inhibitor characterization.
Experimental Protocols
In Vitro Squalene Epoxidase Inhibition Assay (Microsomal)
This protocol is adapted from methods described for the characterization of squalene epoxidase inhibitors.
a. Preparation of Microsomes:
-
Culture human hepatoma (HepG2) cells to confluency.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Homogenize cells in a buffer containing protease inhibitors (e.g., 0.1 M potassium phosphate buffer, pH 7.4, with 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C.
-
The pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and determine the protein concentration.
b. Inhibition Assay:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 50-100 µg)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH (as a cofactor)
-
FAD (as a cofactor)
-
Radiolabeled [³H]squalene (substrate)
-
Varying concentrations of the inhibitor (e.g., this compound) or vehicle control.
-
-
Pre-incubate the microsomes with the inhibitor for a short period at 37°C.
-
Initiate the reaction by adding the radiolabeled squalene.
-
Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding a solution of potassium hydroxide in ethanol.
-
Saponify the lipids by heating at 70°C.
-
Extract the non-saponifiable lipids (containing squalene and its metabolites) with an organic solvent (e.g., hexane).
-
Separate the lipids by thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled 2,3-oxidosqualene formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cellular Cholesterol Biosynthesis Inhibition Assay
This protocol outlines a method to assess the effect of inhibitors on cholesterol synthesis in cultured cells.
a. Cell Culture and Treatment:
-
Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Wash the cells with serum-free medium.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle control in a serum-free medium for a specified period (e.g., 2-4 hours).
b. Radiolabeling and Lipid Extraction:
-
Add [¹⁴C]acetate to the culture medium and incubate for an additional period (e.g., 2 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Wash the cells with PBS to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids using a mixture of organic solvents (e.g., hexane:isopropanol, 3:2 v/v).
-
Dry the lipid extract under a stream of nitrogen.
c. Analysis of Cholesterol Synthesis:
-
Resuspend the lipid extract in a suitable solvent.
-
Separate the different lipid classes, including cholesterol, using high-performance liquid chromatography (HPLC) or TLC.
-
Quantify the amount of radioactivity incorporated into the cholesterol fraction using a scintillation counter or a radio-HPLC detector.
-
Determine the rate of cholesterol synthesis and calculate the percentage of inhibition for each inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
This compound is a highly potent and specific competitive inhibitor of human squalene epoxidase. Its sub-nanomolar to low nanomolar inhibitory activity against the human enzyme, coupled with its distinct profile from the fungicidal allylamine inhibitors, establishes it as a superior tool for researchers investigating the intricacies of cholesterol metabolism and its role in health and disease. The provided experimental protocols offer a foundation for the in vitro and cellular characterization of this compound and other squalene epoxidase inhibitors.
References
- 1. apexbt.com [apexbt.com]
- 2. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Unveiling the Potency of NB-598 Maleate: A Comparative Guide to Squalene Epoxidase Inhibition Assays
For Immediate Release
A Comprehensive Analysis of Biochemical Assays to Determine the Efficacy of the Squalene Epoxidase Inhibitor, NB-598 Maleate, in Comparison to Alternative Compounds.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of biochemical assays used to confirm the activity of this compound, a potent inhibitor of squalene epoxidase (SE). Squalene epoxidase is a critical enzyme in the cholesterol biosynthesis pathway, making it a key target for the development of therapeutics aimed at managing hypercholesterolemia. This document outlines the superior inhibitory effects of this compound when compared to other known SE inhibitors, supported by quantitative data and detailed experimental protocols.
Comparative Efficacy of Squalene Epoxidase Inhibitors
This compound has demonstrated significantly higher potency in inhibiting human squalene epoxidase compared to other compounds, such as the commonly used antifungal agent, terbinafine. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory effectiveness. As the data in the table below indicates, this compound exhibits its inhibitory effects at nanomolar concentrations, distinguishing it as a highly potent inhibitor.
| Compound | Target Enzyme | IC50 Value (Human) | Notes |
| This compound | Squalene Epoxidase | 10-60 nM [1] | Potent and competitive inhibitor.[1] |
| Terbinafine | Squalene Epoxidase | 7.7 µM[1] | Weak partial inhibitor with a maximal inhibition of 65%.[1] |
| Liranaftate | Squalene Epoxidase | Data not available | Known as a thiocarbamate and squalene epoxidase inhibitor with antifungal activity.[2][3] |
| Naftifine | Squalene Epoxidase | Data not available | An allylamine antifungal that inhibits squalene 2,3-epoxidase.[4][5][6] |
| FR194738 | Squalene Epoxidase | 9.8 nM | A potent inhibitor of squalene epoxidase in HepG2 cell homogenates.[7] |
| Piperacetazine | Squalene Epoxidase | 1.44 µM | A repurposed phenothiazine antipsychotic showing competitive inhibition.[8] |
| Periciazine | Squalene Epoxidase | 1.55 µM | A repurposed phenothiazine antipsychotic showing competitive inhibition.[8] |
| Ethopropazine | Squalene Epoxidase | 1.69 µM | A repurposed phenothiazine antipsychotic showing competitive inhibition.[8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process, the following diagrams have been generated.
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound on Squalene Epoxidase.
References
- 1. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liranaftate | Antifungal | TargetMol [targetmol.com]
- 3. Liranaftate | C18H20N2O2S | CID 3936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of FR194738, a potent inhibitor of squalene epoxidase, on cholesterol metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effects of NB-598 Maleate: A Comparative Guide to Squalene Epoxidase Knockdown
For Researchers, Scientists, and Drug Development Professionals
In the realm of lipid metabolism research and drug discovery, validating the on-target effects of a chemical inhibitor is paramount. This guide provides a comprehensive comparison of using the potent squalene epoxidase (SQLE) inhibitor, NB-598 Maleate, and genetic knockdown of SQLE to study its role in cellular processes. Understanding the concordance between these two approaches provides a robust validation of the inhibitor's specificity and mechanism of action.
Squalene epoxidase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene. Its inhibition leads to the accumulation of squalene and a depletion of downstream sterols, impacting various cellular functions. NB-598 is a well-characterized competitive inhibitor of SQLE.[1][2]
Comparing Chemical Inhibition with Genetic Knockdown
The central principle of using SQLE knockdown (e.g., via siRNA or shRNA) is to ascertain whether the phenotypic effects observed with this compound treatment are indeed a direct consequence of SQLE inhibition. If the genetic silencing of the SQLE gene phenocopies the effects of the chemical inhibitor, it provides strong evidence for the inhibitor's on-target activity.
Quantitative Data Comparison
| Parameter | Treatment Group | Expected Outcome | Supporting Evidence |
| Cell Viability | Control (Vehicle) | Normal Growth | - |
| This compound | Decreased Viability | [3] | |
| SQLE siRNA/shRNA | Decreased Viability | [4][5] | |
| Cholesterol Content | Control | Baseline Levels | - |
| This compound | Decreased Cholesterol | [6][7] | |
| SQLE siRNA/shRNA | Decreased Cholesterol | Consistent with SQLE's role in cholesterol synthesis | |
| Squalene Accumulation | Control | Low/Undetectable | - |
| This compound | Significant Increase | [8][9] | |
| SQLE Knockdown | Significant Increase | [10] | |
| PI3K/AKT Pathway | Control | Baseline Activity | - |
| This compound | Decreased Phospho-AKT | [4] | |
| SQLE Knockdown | Decreased Phospho-AKT | [4][5] | |
| ER Stress Markers (e.g., GRP78) | Control | Baseline Levels | - |
| This compound | Increased Expression | [11][12][13] | |
| SQLE Knockdown | Increased Expression | [11] |
Table 1: Comparative Effects of this compound and SQLE Knockdown. This table illustrates the concordant effects of both chemical inhibition and genetic knockdown of squalene epoxidase on various cellular processes.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments discussed in this guide.
Squalene Epoxidase Knockdown using siRNA in HepG2 Cells
This protocol provides a general guideline for transiently knocking down SQLE in the human liver cancer cell line HepG2, which is frequently used in cholesterol metabolism studies.[6][9]
Materials:
-
HepG2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
SQLE-specific siRNA and a non-targeting control siRNA
-
24-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HepG2 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.[14]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20 pmol of siRNA (either SQLE-specific or control) in 50 µL of Opti-MEM®.[14]
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM® and incubate for 5 minutes at room temperature.[14]
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[14]
-
-
Transfection:
-
Add the 100 µL of siRNA-lipid complexes to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, cells can be harvested for downstream analysis, such as Western blotting to confirm protein knockdown, or used in functional assays.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells treated with this compound or with SQLE knockdown
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other solubilizing agent
-
96-well plate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with various concentrations of this compound or perform SQLE knockdown as described above.
-
MTT Addition: After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Total Cholesterol Quantification
Several commercial kits are available for the quantification of total cholesterol. The following is a general protocol based on a colorimetric assay.
Materials:
-
Cell lysates from treated and control cells
-
Cholesterol Assay Kit (containing cholesterol standards, assay buffer, cholesterol oxidase, cholesterol esterase, and a colorimetric probe)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to the kit's instructions. This may involve homogenization and lipid extraction.
-
Standard Curve Preparation: Prepare a series of cholesterol standards of known concentrations as per the kit's manual.
-
Assay Reaction:
-
Add 50 µL of each standard and sample to separate wells of a 96-well plate.
-
Prepare a reaction mix containing cholesterol oxidase, cholesterol esterase, and the colorimetric probe in assay buffer.
-
Add 50 µL of the reaction mix to each well.
-
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength (typically between 540-570 nm).
-
Calculation: Determine the cholesterol concentration in the samples by comparing their absorbance to the standard curve.
Squalene Measurement by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a sensitive method for the quantification of squalene.
Materials:
-
Cell or tissue samples
-
Organic solvents (e.g., hexane, chloroform, isopropanol)
-
Internal standard (e.g., squalane)
-
GC-MS system
Procedure:
-
Lipid Extraction:
-
Homogenize cells or tissues in a chloroform:isopropanol mixture.
-
Centrifuge to remove insoluble material.
-
Transfer the organic phase to a new tube and evaporate the solvent.
-
-
Sample Preparation:
-
Reconstitute the dried lipid extract in hexane containing a known concentration of the internal standard (squalane).
-
-
GC-MS Analysis:
-
Inject the sample into the GC-MS system.
-
Use an appropriate temperature program to separate squalene from other lipids.
-
The mass spectrometer is used for detection and quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of squalene.
-
Calculate the squalene concentration in the samples based on the peak area relative to the internal standard and the standard curve.
-
Signaling Pathways and Experimental Workflows
The inhibition of squalene epoxidase has been shown to impact several key signaling pathways. Understanding these connections is crucial for interpreting experimental results.
Cholesterol Biosynthesis Pathway and NB-598 Inhibition
Caption: Cholesterol biosynthesis pathway highlighting the inhibitory action of this compound and knockdown on Squalene Epoxidase.
Experimental Workflow for Validating NB-598 Effects
Caption: Experimental workflow for validating the on-target effects of this compound using squalene epoxidase knockdown.
Downstream Signaling Pathways Affected by SQLE Inhibition
Caption: Key downstream signaling pathways affected by the inhibition of squalene epoxidase.
Alternative Squalene Epoxidase Inhibitors
While this compound is a potent and specific inhibitor, other compounds also target SQLE and can be used for comparative studies.
-
Terbinafine: An antifungal agent that also inhibits mammalian SQLE, though with lower potency than NB-598.[5][11] It is often used in cancer research to study the effects of SQLE inhibition.[5]
-
Liranaftate: Another antifungal agent that acts as a squalene epoxidase inhibitor.[4]
-
Tolnaftate and Tolciclate: Thiocarbamate compounds that inhibit squalene epoxidase.
By employing a multi-faceted approach that combines a specific chemical inhibitor like this compound with genetic validation through SQLE knockdown, researchers can confidently elucidate the precise role of this key enzyme in various biological and pathological processes. This rigorous validation is a critical step in the development of novel therapeutics targeting the cholesterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Squalene epoxidase-induced cholesteryl ester accumulation promotes nasopharyngeal carcinoma development by activating PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. citedrive.com [citedrive.com]
- 5. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of an inhibitor of squalene epoxidase, NB-598, on lipid metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting squalene epoxidase interrupts homologous recombination via the ER stress response and promotes radiotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting Squalene Epoxidase Interrupts Homologous Recombination via the ER Stress Response and Promotes Radiotherapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transfection HepG2 [protocols.io]
- 14. Inhibition of squalene epoxidase linking with PI3K/AKT signaling pathway suppresses endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: NB-598 Maleate Versus Other Cholesterol Biosynthesis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NB-598 Maleate, a potent squalene epoxidase inhibitor, with other key inhibitors of cholesterol biosynthesis. This analysis is supported by experimental data to inform research and development decisions in the pursuit of novel hypercholesterolemia treatments.
The intricate cholesterol biosynthesis pathway presents multiple targets for therapeutic intervention. While HMG-CoA reductase inhibitors, or statins, have long dominated the clinical landscape, inhibitors targeting other enzymes in this pathway, such as squalene epoxidase, offer alternative mechanisms for lowering cholesterol. This guide focuses on this compound, a competitive inhibitor of squalene epoxidase, and evaluates its performance against other classes of cholesterol biosynthesis inhibitors.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other notable cholesterol biosynthesis inhibitors. Direct head-to-head studies across all inhibitor classes are limited; therefore, data is compiled from various sources, and experimental conditions should be considered when making comparisons.
Table 1: Squalene Epoxidase Inhibitors - In Vitro Potency
| Inhibitor | Target Enzyme | System | IC50 |
| This compound | Human Squalene Epoxidase | Human Microsomal Enzyme | 0.75 nM [1][2] |
| This compound | Cholesterol Synthesis | HepG2 Cells | 3.4 nM [2] |
| Terbinafine | Human Squalene Epoxidase | Human Liver Microsomes | 7.7 µM[2] |
Table 2: HMG-CoA Reductase Inhibitors (Statins) - In Vitro Potency
| Inhibitor | Target Enzyme | System | IC50 (Cholesterol Synthesis) |
| Lovastatin | HMG-CoA Reductase | HepG2 Cells | 24 nM |
| Simvastatin | HMG-CoA Reductase | HepG2 Cells | 34 nM |
| Atorvastatin | HMG-CoA Reductase | HepG2 Cells | Data not available in direct comparison |
| Pravastatin | HMG-CoA Reductase | HepG2 Cells | 1900 nM |
Mechanism of Action and Downstream Effects
NB-598 is a potent and competitive inhibitor of squalene epoxidase, a critical enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene in the cholesterol biosynthesis pathway.[3] This inhibition leads to the accumulation of squalene and a reduction in downstream cholesterol production.
In comparative studies using the human hepatoma cell line HepG2, NB-598 demonstrated more potent inhibition of cholesterol synthesis than the HMG-CoA reductase inhibitor L-654,969.[4] While both inhibitors led to an increase in HMG-CoA reductase mRNA levels, the increase in enzyme activity was lower with NB-598.[4] This suggests that NB-598 does not affect the synthesis of non-sterol mevalonate derivatives that are involved in the post-transcriptional regulation of HMG-CoA reductase.[4]
Furthermore, NB-598 has been shown to increase the binding of low-density lipoprotein (LDL) to HepG2 cells and induce LDL receptor mRNA.[4] This indicates that the cholesterol-lowering effect of NB-598 is twofold: inhibition of cholesterol synthesis and enhancement of LDL clearance.
A study comparing NB-598 with L-654,969 also revealed differences in their effects on lipid secretion from HepG2 cells. While both compounds decreased intracellular cholesterol to a similar extent, NB-598 also suppressed the secretion of triacylglycerol and was associated with a significant reduction in apolipoprotein B (apoB) secretion.[5] In contrast, L-654,969 did not affect triacylglycerol or apoB secretion.[5]
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo cholesterol-lowering effects of NB-598. Multiple oral administrations of NB-598 to dogs resulted in decreased serum total and LDL cholesterol levels, accompanied by an increase in serum squalene.[3] These levels returned to baseline after the cessation of treatment.[3]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Cholesterol biosynthesis pathway and points of inhibition.
Caption: Workflow for in vitro cholesterol synthesis assay.
Experimental Protocols
1. Squalene Epoxidase Activity Assay (Human Liver Microsomes)
This protocol is a representative method for determining the in vitro inhibitory activity of compounds against human squalene epoxidase.
-
Materials:
-
Human liver microsomes (commercially available)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
-
FAD
-
[³H]Squalene (substrate)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail and vials
-
-
Procedure:
-
Prepare a reaction mixture containing human liver microsomes, potassium phosphate buffer, NADPH, and FAD.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the enzymatic reaction by adding [³H]squalene.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a solution of potassium hydroxide in ethanol.
-
Extract the lipids with an organic solvent (e.g., hexane).
-
Separate the squalene and 2,3-oxidosqualene using thin-layer chromatography (TLC).
-
Scrape the silica gel corresponding to the 2,3-oxidosqualene band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
2. De Novo Cholesterol Synthesis Assay in HepG2 Cells using [¹⁴C]Acetate
This cell-based assay measures the rate of new cholesterol synthesis from a radiolabeled precursor.
-
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
[¹⁴C]Acetate
-
Test compounds (e.g., this compound, statins) dissolved in a suitable solvent
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
TLC plates and developing solvents
-
Scintillation counter
-
-
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere and grow to a desired confluency.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified duration (e.g., 18-24 hours).
-
Add [¹⁴C]acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for incorporation into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]acetate.
-
Lyse the cells and extract the total lipids using a mixture of chloroform and methanol.
-
Separate the lipid extract using TLC with a solvent system that effectively separates cholesterol from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor) and identify the cholesterol band based on a standard.
-
Scrape the silica gel corresponding to the cholesterol band into a scintillation vial.
-
Quantify the radioactivity using a scintillation counter.
-
Normalize the radioactivity to the protein content of the cell lysate.
-
Calculate the percent inhibition of cholesterol synthesis for each compound concentration and determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of human squalene epoxidase and cholesterol synthesis, with an IC50 in the low nanomolar range. The available in vitro data suggests that it is significantly more potent than the antifungal squalene epoxidase inhibitor, terbinafine, and shows comparable or greater potency in inhibiting cholesterol synthesis in HepG2 cells than some statins. Its dual mechanism of inhibiting cholesterol synthesis and upregulating LDL receptor expression makes it a compelling candidate for further investigation. However, a comprehensive understanding of its comparative efficacy and safety profile would necessitate direct head-to-head in vivo studies against a broader range of cholesterol-lowering agents. The experimental protocols provided herein offer a framework for conducting such comparative evaluations.
References
- 1. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-598: a potent competitive inhibitor of squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel squalene epoxidase inhibitor, NB-598, on the regulation of cholesterol metabolism in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An inhibitor of squalene epoxidase, NB-598, suppresses the secretion of cholesterol and triacylglycerol and simultaneously reduces apolipoprotein B in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Potency of Squalene Epoxidase Inhibitor NB-598 Maleate Relative to Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of NB-598 Maleate, a squalene epoxidase inhibitor, with several known inhibitors of a different key enzyme in the cholesterol biosynthesis pathway, squalene synthase. While both types of inhibitors target cholesterol production, they act at distinct steps of the pathway. This document presents quantitative data on their relative potencies, details the experimental methodologies used for these assessments, and visualizes the relevant biological and experimental frameworks.
Introduction to Cholesterol Biosynthesis Inhibition
The inhibition of cholesterol biosynthesis is a cornerstone of therapy for hypercholesterolemia and associated cardiovascular diseases. The pathway for cholesterol synthesis involves a series of enzymatic steps, each presenting a potential target for therapeutic intervention. Squalene synthase and squalene epoxidase are two critical enzymes in the latter stages of this pathway. Squalene synthase catalyzes the first committed step to sterol biosynthesis, the formation of squalene from farnesyl pyrophosphate.[1] Downstream of this, squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene.[2]
This compound is a potent and competitive inhibitor of squalene epoxidase.[3][4] This guide will evaluate its potency in the context of other compounds that inhibit the preceding enzyme, squalene synthase. This comparison is intended to provide researchers with a clear perspective on the efficacy of targeting these different enzymatic steps.
Comparative Potency of this compound and Squalene Synthase Inhibitors
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for this compound against squalene epoxidase and for several other compounds against squalene synthase. It is crucial to note that these inhibitors target different enzymes, and thus the comparison is of their relative potency against their respective targets.
| Inhibitor | Target Enzyme | IC50 (nM) | Source Organism/Cell Line for Enzyme |
| NB-598 | Squalene Epoxidase | 3.4 | HepG2 cells |
| NB-598 | Squalene Epoxidase | 0.75 | HepG2 microsomal assays |
| NB-598 | Squalene Epoxidase | 4.4 | Cell-free assays |
| RPR 107393 | Squalene Synthase | 0.6 - 0.9 | Rat liver microsomes |
| T-91485 | Squalene Synthase | 36 | Differentiated RD cells |
| T-91485 | Squalene Synthase | 45 | Human skeletal myocytes |
| Zaragozic Acid A (Squalestatin 1) | Squalene Synthase | 12 ± 5 | In vitro enzyme activity[1] |
| BMS-187745 | Squalene Synthase | 5.16 (pIC50) | Rat microsomal SQS |
Experimental Protocols
The determination of inhibitor potency relies on robust and reproducible experimental assays. Below is a detailed methodology for a common in vitro squalene synthase inhibition assay.
In Vitro Squalene Synthase Inhibition Assay
This protocol is based on the method described by Amin et al. (1992) and is widely used for assessing the potency of squalene synthase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against squalene synthase.
Materials:
-
Enzyme Source: Microsomes from human liver or other relevant tissues.
-
Substrate: [3H]-Farnesyl pyrophosphate ([3H]-FPP)
-
Cofactor: NADPH
-
Assay Buffer: 50 mM phosphate buffer (pH 7.4) containing 10 mM MgCl2.
-
Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation Fluid
-
Organic Solvent: Petroleum ether
-
Stop Solution: 15% KOH in ethanol
Procedure:
-
Reaction Setup: In a glass screw-cap tube, prepare a 1 ml reaction mixture containing the assay buffer, 0.5 mM NADPH, and 12 µg of human liver microsomes.
-
Inhibitor Addition: Add the test compound at various concentrations (or vehicle control, e.g., DMSO) to the reaction tubes.
-
Pre-incubation: Equilibrate all components by incubating the tubes for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 nM [3H]-FPP to each tube.
-
Incubation: Incubate the reaction mixture for a further 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 1 ml of the stop solution (15% KOH in ethanol).
-
Saponification: Incubate the tubes at 65°C for 30 minutes to saponify the lipids.
-
Extraction: Add 5 ml of petroleum ether to each tube and shake for 10 minutes to extract the non-saponifiable lipids, including the [3H]-squalene product.
-
Phase Separation: Freeze the lower aqueous phase to facilitate the transfer of the upper organic phase to a new glass tube containing 2 ml of distilled water.
-
Final Extraction: Take a 1.5 ml aliquot of the upper organic phase.
-
Scintillation Counting: Add the 1.5 ml aliquot to 3 ml of scintillation fluid and measure the radioactivity using a liquid scintillation analyzer.
-
Data Analysis: The amount of [3H]-squalene formed is proportional to the measured radioactivity. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholesterol Biosynthesis Pathway
The following diagram illustrates the latter stages of the cholesterol biosynthesis pathway, highlighting the positions of squalene synthase and squalene epoxidase, the respective targets of the inhibitors discussed.
Caption: Cholesterol biosynthesis pathway highlighting inhibitor targets.
Experimental Workflow for Squalene Synthase Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the IC50 of a squalene synthase inhibitor.
Caption: Workflow for in vitro squalene synthase inhibition assay.
References
- 1. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene Synthase Activity Assay. [bio-protocol.org]
- 3. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 4. Fast and easy in vitro screening assay for cholesterol biosynthesis inhibitors in the post-squalene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NB-598 Maleate: A Guide for Laboratory Professionals
Researchers and drug development professionals handling NB-598 Maleate must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, responsible chemical management and adherence to institutional and local regulations are paramount.[1] This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound.
Key Safety and Handling Information
Prior to disposal, it is crucial to be aware of the handling precautions and known properties of this compound. Although not classified as hazardous, good laboratory practices should always be observed.
| Parameter | Information | Citation |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| First Aid: Eye Contact | Remove contact lenses, flush eyes with large amounts of water, and seek medical attention. | [1] |
| First Aid: Skin Contact | Rinse skin thoroughly with water and remove contaminated clothing. | [1] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide CPR (avoiding mouth-to-mouth). | [1] |
| First Aid: Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek medical attention. | [1] |
| Safe Handling | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area. | [1] |
| Spill Cleanup | Absorb solutions with inert material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material according to regulations. | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in alignment with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
1. Waste Identification and Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weigh paper, in a designated, sealed, and clearly labeled container.
-
Liquid Waste: Collect solutions of this compound in a separate, compatible, and sealed waste container. Do not mix with other chemical wastes unless explicitly permitted by your institution's EHS office.[2][3] Segregating waste streams prevents accidental chemical reactions and facilitates proper disposal.[2][3]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be accurately labeled.[2][4] The label should include:
-
The words "Hazardous Waste" (as a general best practice, even if the substance is not officially classified as such).[2]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The principal investigator's name, department, and contact information.[2]
-
The date of waste generation.[2]
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated and secure area within the laboratory, away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[4]
-
Do not allow waste to accumulate. Schedule regular pickups with your institution's EHS department.
4. Disposal through Institutional EHS:
-
The primary and recommended method for disposal is through your institution's hazardous waste program.[2][4][5][6] These programs are equipped to handle chemical waste in compliance with all federal, state, and local regulations.[1]
-
Contact your EHS office to schedule a waste pickup. Follow their specific procedures for requesting a collection.
-
Never dispose of this compound down the sink or in the regular trash unless you have explicit written permission from your EHS office.[2][5]
5. Decontamination of Empty Containers:
-
For containers that held this compound, triple rinse them with a suitable solvent (e.g., water or ethanol) capable of removing the residue.[4][6]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as chemical waste.[3]
-
Once triple-rinsed, deface or remove the original chemical label and dispose of the empty container as regular trash, in accordance with your institution's policies.[4][6]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
